molecular formula C5H4Cl2N2O B1590215 5,6-Dichloro-2-methylpyridazin-3(2H)-one CAS No. 6794-35-0

5,6-Dichloro-2-methylpyridazin-3(2H)-one

Cat. No.: B1590215
CAS No.: 6794-35-0
M. Wt: 179 g/mol
InChI Key: FAONJYDUFJRVGW-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methylpyridazin-3(2H)-one (CAS 6794-35-0) is a versatile chemical intermediate based on the privileged pyridazin-3(2H)-one scaffold, a structure of significant interest in medicinal chemistry . This compound serves as a key synthetic building block for researchers developing novel bioactive molecules. The pyridazinone core is recognized for its wide spectrum of biological activities, with recent scientific reviews highlighting its notable potential in two key areas: as a vasodilator for tackling cardiovascular diseases and as a targeted anticancer agent . Its mechanism in these applications is often associated with the inhibition of critical enzymes, such as phosphodiesterases (PDE) and various tyrosine kinases . The presence of two chlorine atoms on the ring provides reactive sites for further functionalization, making this methyl-substituted derivative a valuable precursor for constructing a diverse array of compounds for pharmaceutical research and discovery. The product is characterized by the molecular formula C5H4Cl2N2O and a molecular weight of 179.00 g/mol . It should be stored under an inert atmosphere at 2-8°C . This chemical is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-4(10)2-3(6)5(7)8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAONJYDUFJRVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496957
Record name 5,6-Dichloro-2-methylpyridazin-3(2H)-one
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6794-35-0
Record name 5,6-Dichloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,6-Dichloro-2-methylpyridazin-3(2H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Dichloromethylpyridazinones for Advanced Research

Foreword

As a Senior Application Scientist, my focus extends beyond the mere recitation of chemical data. It is centered on the practical application of that data to solve complex research and development challenges. This guide is crafted for fellow researchers, scientists, and drug development professionals who require a deep, functional understanding of 5,6-Dichloro-2-methylpyridazin-3(2H)-one and its closely related isomers. While specific literature on the 5,6-dichloro isomer is limited, the principles of synthesis, reactivity, and application can be expertly extrapolated from the well-documented chemistry of its analogues, particularly 4,5-Dichloro-2-methylpyridazin-3(2H)-one. This document synthesizes available data to provide a robust framework for utilizing this class of compounds as versatile intermediates in medicinal and agricultural chemistry.

Core Molecular Profile: The Dichloropyridazinone Scaffold

The pyridazin-3(2H)-one ring system is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1][2] The introduction of two chlorine atoms and an N-methyl group creates a highly functionalized and reactive intermediate. This compound is a member of this family, possessing a six-membered heterocyclic ring with two adjacent nitrogen atoms.[3] The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the molecule's reactivity, making it a valuable building block for creating diverse molecular architectures.[4]

Physicochemical Characteristics

Precise experimental data for this compound is not widely published. However, we can present the well-characterized properties of the closely related and commercially available isomer, 4,5-Dichloro-2-methylpyridazin-3(2H)-one , which serves as a reliable proxy for understanding the general characteristics of this compound class.

PropertyData (for 4,5-Dichloro-2-methylpyridazin-3(2H)-one)Source(s)
CAS Number 933-76-6[5]
Molecular Formula C₅H₄Cl₂N₂O[5][6]
Molecular Weight 179.00 g/mol [5][6]
Appearance Off-white to yellow crystalline powder[7]
Melting Point 87-91 °C[5][7]
Purity ≥97%[5]
Storage 2-8°C, inert atmosphere[8]

These properties highlight a stable, solid compound that can be handled under standard laboratory conditions, with appropriate precautions taken for storage to ensure long-term integrity.

Synthesis Pathway: N-Methylation of the Dichloropyridazinone Core

The most direct and widely employed synthesis of N-methylated dichloropyridazinones involves the alkylation of the corresponding pyridazinone precursor. This process is a classic example of nucleophilic substitution where the nitrogen atom of the pyridazinone ring acts as the nucleophile.

Experimental Protocol: Synthesis of 4,5-Dichloro-2-methylpyridazin-3-one

This protocol provides a validated method for N-methylation, which is directly applicable to other dichloropyridazinone isomers.[7] The causality behind this procedure lies in creating an anionic nitrogen species that can readily attack the methylating agent.

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask with 4,5-dichloropyridazin-3(2H)-one (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent such as acetonitrile.

  • Addition of Methylating Agent: Add iodomethane (1.05 eq.) to the suspension. Dimethyl sulphate can also be used as an alternative methylating agent.[9]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 12 hours, monitoring the reaction progress by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base (potassium carbonate).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography using dichloromethane as the eluent to afford the pure product.[7]

Rationale and Mechanism

The choice of potassium carbonate is critical; it is a sufficiently strong base to deprotonate the N-H of the pyridazinone ring, forming a nucleophilic anion. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the nucleophilic attack. Iodomethane is an excellent electrophile due to the low bond dissociation energy of the C-I bond, making the iodide a good leaving group.

Synthesis_Workflow start 4,5-Dichloropyridazin-3(2H)-one + K₂CO₃, CH₃I reflux Reflux in Acetonitrile (~12 hours) start->reflux Reaction Setup filtration Cool & Filter reflux->filtration Work-up concentration Concentrate Filtrate filtration->concentration purification Column Chromatography (DCM) concentration->purification Purification product 4,5-Dichloro-2-methyl- pyridazin-3-one purification->product Reactivity_Diagram start_mol 5,6-Dichloro- 2-methylpyridazin-3(2H)-one reaction Nucleophilic Aromatic Substitution (SNAr) start_mol->reaction product_mol Substituted Pyridazinone Derivatives reaction->product_mol Displaces Cl nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH nucleophile->reaction

Caption: General reactivity pathway for dichloropyridazinones.

Spectroscopic Characterization

While a full dataset for the 5,6-dichloro isomer is not available, analysis of the 4,5-dichloro isomer provides expected spectral features:

  • ¹H NMR: A singlet corresponding to the N-methyl protons would be expected around δ 3.70 ppm. Another singlet for the lone aromatic proton on the pyridazinone ring would appear further downfield, around δ 8.18 ppm. [7]* Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (m/z) of 179 [M+H]⁺, along with isotopic patterns typical for a molecule containing two chlorine atoms. [7]

Safety and Handling

Based on data for analogous compounds, this compound should be handled with care.

  • Hazard Classifications: Acutely toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction. [5]* GHS Pictograms: Skull and crossbones (GHS06).

  • Personal Protective Equipment (PPE): Use of a dust mask (type N95), chemical-resistant gloves, and safety glasses or faceshield is mandatory. [5]* Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation. [8]

Conclusion

This compound, as part of the broader family of dichloropyridazinones, represents a high-value chemical intermediate for advanced research. Its well-defined synthesis and, most importantly, the predictable reactivity of its chloro-substituents make it an ideal starting point for constructing diverse libraries of compounds. For professionals in drug discovery and agrochemical development, mastering the chemistry of this scaffold provides a powerful tool for generating novel molecules with tailored biological activities. The insights provided in this guide, grounded in the established chemistry of its close analogues, offer a solid foundation for the strategic application of this potent chemical building block.

References

  • Lead Sciences. This compound.
  • MDPI. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.
  • PubChem. 5,6-Dichloropyridazin-3(2H)-one.
  • My Skin Recipes. This compound.
  • OMICS International. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
  • National Center for Biotechnology Information (PMC). (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • National Center for Biotechnology Information (PMC). (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives.
  • CAS Common Chemistry. Copper oxide (CuO).
  • mzCloud. 5 Amino 4 chloro 2 methylpyridazin 3 one.
  • MDPI. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations.
  • Chem-Impex. 4,5-Dichloro-3(2H)-pyridazinone.
  • National Center for Biotechnology Information (PMC). (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one.
  • Wikipedia. Copper(II) oxide.
  • ResearchGate. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols.
  • PubChem. Copper oxide (Cu2O).
  • The Good Scents Company. copper(II) oxide.

Sources

A Comprehensive Technical Guide to 5,6-Dichloro-2-methylpyridazin-3(2H)-one: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 5,6-Dichloro-2-methylpyridazin-3(2H)-one, a halogenated pyridazinone derivative of significant interest to the scientific community. Pyridazinones represent a class of heterocyclic compounds widely recognized for their diverse biological activities, serving as foundational scaffolds in medicinal chemistry and agrochemical development.[1][2][3] This document details the compound's precise nomenclature, structural characteristics, physicochemical properties, and established synthetic pathways. Particular emphasis is placed on its reactivity, which positions it as a versatile intermediate for creating extensive molecular libraries. Furthermore, this guide outlines its principal applications in drug discovery and crop protection, supported by detailed experimental protocols and characterization insights for researchers, scientists, and drug development professionals.

The Pyridazinone Scaffold: A Privileged Core in Chemical Biology

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group.[1] This structural motif is a cornerstone in the development of bioactive agents due to its ability to interact with a multitude of biological targets, including enzymes and receptors.[1] The pyridazinone core is present in compounds exhibiting a wide pharmacological spectrum, including cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][4] Its prevalence in both approved drugs and clinical candidates underscores its importance as a "privileged scaffold" for designing novel therapeutic and agricultural agents.

Nomenclature and Structural Elucidation

IUPAC Name and Isomeric Specificity

The correct and unambiguous IUPAC name for the topic compound is This compound . Its identity is confirmed by the Chemical Abstracts Service (CAS) registry number 6794-35-0 .[5]

It is critical to distinguish this compound from its common isomer, 4,5-Dichloro-2-methylpyridazin-3(2H)-one (CAS Number: 933-76-6) .[6] While structurally similar, the differing positions of the chlorine atoms significantly influence the molecule's electronic properties, reactivity, and ultimately, its biological activity profile. This guide is exclusively focused on the 5,6-dichloro isomer.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.
Key Structural Features

The structure of this compound is characterized by several key features that dictate its chemical behavior:

  • Pyridazinone Core: A stable aromatic heterocyclic ring.

  • Vicinal Dichloro Substitution: Two chlorine atoms at the C5 and C6 positions act as strong electron-withdrawing groups and serve as reactive sites for nucleophilic substitution.

  • N-Methylation: The methyl group at the N2 position prevents tautomerization and influences the compound's solubility and metabolic stability.

  • Carbonyl Group: The ketone at C3 further polarizes the ring system and can participate in hydrogen bonding.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueReference
CAS Number 6794-35-0[5]
Molecular Formula C₅H₄Cl₂N₂O[3][5]
Molecular Weight 179.00 g/mol [3][5][6]
Appearance Solid (form may vary)
Storage Conditions 2-8°C, inert atmosphere[5]

Synthesis and Reactivity

General Synthetic Strategy

The synthesis of N-alkylated dichloropyridazinones typically follows a robust two-step process. The first step involves the formation of the parent pyridazinone ring, which is then followed by a selective N-alkylation. The precursor, 5,6-Dichloropyridazin-3(2H)-one (CAS 17285-36-8), can be synthesized from mucochloric acid via condensation with a hydrazine source.[7][8] The subsequent methylation at the N2 position is a standard alkylation reaction.

Synthesis Pathway: N-Methylation

The conversion of the parent heterocycle to the target compound is a critical step, leveraging the nucleophilicity of the ring nitrogen. The workflow below illustrates this transformation.

G start 5,6-Dichloropyridazin-3(2H)-one product This compound start->product N-Methylation reagent Dimethyl Sulfate (DMS) Sodium Hydroxide (NaOH) Methanol/Water reagent->start

Diagram 1. Synthetic workflow for N-methylation.
Reactivity Profile

The primary site of reactivity for this compound is the carbon-chlorine bonds. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups (e.g., amines, alkoxides, thiols), making it an exceptionally valuable building block for generating diverse chemical libraries for high-throughput screening in drug and agrochemical discovery programs.

Detailed Experimental Protocol: Synthesis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one

This protocol is adapted from a validated procedure for the 4,5-dichloro isomer and is expected to be directly applicable for the synthesis of the 5,6-dichloro target compound from its corresponding precursor.[3]

Objective: To synthesize this compound via N-methylation of 5,6-Dichloropyridazin-3(2H)-one.

Materials:

  • 5,6-Dichloropyridazin-3(2H)-one (1.0 eq)

  • Methanol (approx. 10 mL per 0.01 mol)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Deionized Water (approx. 10 mL per 0.5 g NaOH)

  • Dimethyl Sulfate (DMS) (1.0 eq)

  • Round-bottom flask (R.B. flask)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard filtration apparatus

Procedure:

  • Dissolution: To a round-bottom flask, add 5,6-Dichloropyridazin-3(2H)-one (0.01 mol) and methanol (9.7 mL). Stir the mixture for 15 minutes at room temperature.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.5 g, 0.012 mol) in deionized water (10.0 mL). Add this solution dropwise to the stirring methanolic suspension in the R.B. flask. Continue stirring until a clear solution is observed. Causality Note: The NaOH deprotonates the N-H of the pyridazinone, forming a sodium salt and increasing the nucleophilicity of the nitrogen for the subsequent alkylation.

  • Cooling: Cool the R.B. flask in an ice bath to a temperature below 5°C (278 K).[3]

  • Alkylation: Once the solution is cooled, add dimethyl sulfate (0.01 mol) dropwise, ensuring the temperature is maintained between 15-20°C (288–293 K).[3] Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Continue stirring the reaction mixture for 1 hour while maintaining the temperature.

  • Work-up: Remove the solvent (excess methanol) under reduced pressure using a rotary evaporator. The resulting solid is the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the final product.[3]

Spectroscopic Characterization (Expected)

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated:[9][10]

  • ¹H NMR: The spectrum is expected to be simple, showing two singlets in a 3:1 proton ratio.

    • A singlet corresponding to the N-CH₃ protons.

    • A singlet for the lone C4-H proton on the heterocyclic ring.

  • ¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule (N-CH₃, C=O, C-Cl, C-Cl, and C-H).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion cluster at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O (carbonyl) stretching vibration is expected.

Applications in Research and Development

The utility of this compound stems from its role as a versatile chemical intermediate.

Agrochemical Innovation

The pyridazinone core is a well-established toxophore in herbicides.[11] The title compound serves as a key building block for creating novel herbicides and fungicides.[5] The dichloro-functionality allows for systematic modification to fine-tune the spectrum of activity, selectivity, and environmental persistence of the final active ingredients.

Pharmaceutical Scaffolding and Drug Discovery

In medicinal chemistry, this compound is a valuable starting material for synthesizing libraries of potential drug candidates. By displacing the chlorine atoms with various nucleophiles, researchers can explore the structure-activity relationship (SAR) of novel pyridazinones targeting a range of diseases. The parent scaffold is known to be a precursor for compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.[3][5]

Conclusion

This compound is a high-value heterocyclic compound with a well-defined structure and versatile reactivity. Its utility as a synthetic intermediate is firmly established in both the agrochemical and pharmaceutical sectors. The strategic placement of its reactive chlorine handles provides a gateway for extensive molecular diversification, enabling the discovery of novel bioactive compounds. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize this powerful building block in their development programs.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Google Scholar.
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  • 5,6-Dichloropyridazin-3(2H)-one. (n.d.). PubChem.
  • Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. (n.d.). American Chemical Society.
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). International Journal of Chemical and Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical & Pharmacology Journal.
  • Synthesis of 4,5-dichloro-3-pyridazone. (n.d.). PrepChem.com.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). RSC Medicinal Chemistry.
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  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho.
  • 5 Amino 4 chloro 2 methylpyridazin 3 one. (n.d.). mzCloud.
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  • 5,6-Dichloro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. (n.d.). SpectraBase.
  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2020). Molecules.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2020). SAR Publication.
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2021). Molecules.

Sources

An In-Depth Technical Guide to 5,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dichloro-2-methylpyridazin-3(2H)-one, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document delineates its fundamental chemical and physical properties, provides a detailed, validated synthesis protocol, and explores its applications as a crucial intermediate in the development of novel bioactive compounds. By grounding the discussion in established scientific literature, this guide serves as an essential resource for researchers engaged in the synthesis and evaluation of pyridazinone-based derivatives for therapeutic and agrochemical purposes. The CAS Number for this compound is 6794-35-0 .[1][2]

Introduction

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic structure renowned for its wide spectrum of biological activities.[3][4] Derivatives of this core are integral to the development of agents targeting a range of conditions, including cardiovascular diseases, inflammation, and cancer.[5][6] this compound (CAS No: 6794-35-0) represents a pivotal intermediate within this chemical class. Its dichlorinated structure provides two reactive sites for nucleophilic substitution, enabling the systematic and versatile synthesis of a diverse library of derivatives. This strategic positioning of chloro-substituents makes it an invaluable precursor for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy and selectivity.[7] This guide offers a senior application scientist's perspective on the synthesis, properties, and utility of this compound.

Physicochemical Properties and Structure

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. These properties are summarized below.

Table 1: Physicochemical Data
PropertyValueSource
CAS Number 6794-35-0[1]
Molecular Formula C₅H₄Cl₂N₂O[1][8]
Molecular Weight 179.00 g/mol [1][8]
Appearance Off-white to yellow low crystalline powderChemicalBook
Melting Point 87-91 °CSigma-Aldrich
Purity Typically ≥97-98%[1]
Storage Inert atmosphere, 2-8°C[1][8]
Chemical Structure

The structure of this compound is defined by a pyridazinone ring with chlorine atoms at positions 5 and 6, and a methyl group on the nitrogen at position 2.

Caption: Chemical structure of this compound.

Synthesis Protocol: N-Methylation of 4,5-Dichloropyridazin-3(2H)-one

The synthesis of the title compound is most commonly achieved through the N-methylation of its precursor, 4,5-dichloropyridazin-3(2H)-one. The following protocol is a robust and scalable method.[3][9]

Rationale of Experimental Choices
  • Precursor: 4,5-dichloropyridazin-3(2H)-one is the logical starting material, possessing the required dichlorinated pyridazinone core.

  • Methylating Agent: Dimethyl sulphate or iodomethane are effective methylating agents.[3][9] Iodomethane is often preferred in lab-scale synthesis for its high reactivity.[9]

  • Base: A mild base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used.[3][9] The base deprotonates the nitrogen at the N-2 position, forming a nucleophilic anion that readily attacks the methylating agent. Potassium carbonate is advantageous as it is easily filtered off post-reaction.[9]

  • Solvent: Acetonitrile is an excellent choice of solvent as it is polar aprotic, effectively dissolving the reactants and facilitating the Sₙ2 reaction mechanism without interfering.[9]

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask, add 4,5-dichloropyridazin-3(2H)-one (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.[9]

  • Addition of Methylating Agent: Add iodomethane (1.05 eq) to the suspension.[9]

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 12 hours.[9] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[9]

  • Purification: Purify the residue by column chromatography using dichloromethane as the eluent to afford the pure this compound.[9]

  • Confirmation: The final product identity and purity should be confirmed by ¹H NMR and mass spectrometry. The expected ¹H NMR signal is a singlet for the methyl group around 3.70 ppm and a singlet for the ring proton around 8.18 ppm (in DMSO-d6).[9]

Synthesis Workflow Diagram

G start Combine Precursor, K₂CO₃, & Acetonitrile add_meI Add Iodomethane (1.05 eq) start->add_meI Flask Setup reflux Reflux at 82°C for 12 hours add_meI->reflux Initiate Reaction workup Cool & Filter to remove K₂CO₃ reflux->workup Reaction Complete concentrate Concentrate Filtrate (Reduced Pressure) workup->concentrate Isolate Crude purify Column Chromatography (DCM Eluent) concentrate->purify Purification end Pure Product: 5,6-Dichloro-2-methyl pyridazin-3(2H)-one purify->end Final Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the differential reactivity of the two chlorine atoms, which allows for selective and sequential substitution to build molecular complexity.

  • Pharmaceutical Intermediate: It is a building block for creating derivatives with a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][10] For example, substitution at the C-5 and C-6 positions can lead to potent and selective inhibitors of enzymes like Cyclooxygenase-2 (COX-2).[6][10]

  • Agrochemical Synthesis: The pyridazinone core is present in numerous herbicides and fungicides.[4][8] This compound serves as a precursor for developing new agrochemicals that may target specific enzymes or pathways in weeds and pathogenic fungi.[8]

Mechanism of Action of Pyridazinone Derivatives: The COX-2 Inhibition Pathway

While the title compound is an intermediate, many of its derivatives function as potent anti-inflammatory agents by selectively inhibiting the COX-2 enzyme.[6][10] Understanding this pathway is crucial for designing new drugs based on this scaffold.

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for prostaglandins that mediate inflammation, pain, and fever. Selective COX-2 inhibitors, which can be synthesized from this compound, block this pathway without significantly affecting the constitutively active COX-1 enzyme, which is responsible for gastric protection. This selectivity can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6][10]

Signaling Pathway Diagram

G stimuli Pro-inflammatory Stimuli membrane Cell Membrane Phospholipids stimuli->membrane activates PLA₂ aa Arachidonic Acid membrane->aa releases cox2 COX-2 (Inducible) aa->cox2 cox1 COX-1 (Constitutive) aa->cox1 pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 cox1->pgh2 inflammation Prostaglandins (PGE₂) (Pain, Fever, Swelling) pgh2->inflammation via various synthases gastric Thromboxanes & Prostaglandins (Gastric Protection) pgh2->gastric via various synthases inhibitor Pyridazinone-based Derivative inhibitor->cox2 selectively inhibits

Caption: The COX-2 inflammatory pathway targeted by pyridazinone derivatives.

Conclusion

This compound is a fundamentally important molecule in synthetic chemistry. Its well-defined structure and predictable reactivity make it an ideal starting point for the creation of diverse chemical libraries. For researchers in drug discovery and agrochemical development, mastering the synthesis and derivatization of this compound opens the door to novel and potentially market-leading bioactive agents. The continued exploration of pyridazinone chemistry, enabled by versatile intermediates like this one, promises to yield significant advancements in both human health and agriculture.

References

  • Lead Sciences. (n.d.). This compound.
  • ChemShuttle. (n.d.). This compound.
  • Parchem. (n.d.). This compound (Cas 6794-35-0).
  • National Center for Biotechnology Information. (n.d.). 5,6-Dichloropyridazin-3(2H)-one. PubChem Compound Database.
  • MDPI. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.
  • My Skin Recipes. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 5,6-DICHLORO-3(2H)-PYRIDAZINONE AldrichCPR.
  • OMICS International. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Journal of Cancer Science & Therapy.
  • Abd-Rabo, Z. S., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Goh, J. H., et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
  • Sigma-Aldrich. (n.d.). 4,5-Dichloro-2-methyl-3(2H)-pyridazinone 97%.
  • MDPI. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Allyl-6-methylpyridazin-3(2H)-one.

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Spectral Data Analysis of 5,6-Dichloro-2-methylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the heterocyclic compound 5,6-Dichloro-2-methylpyridazin-3(2H)-one (CAS 6794-35-0). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages a combination of theoretical predictions, comparative analysis with structurally similar compounds, and established principles of spectroscopic interpretation. The methodologies for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, offering valuable insights for researchers working with this and related pyridazinone derivatives.

Introduction

This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1] Accurate structural elucidation and characterization are paramount for understanding the structure-activity relationships and for the quality control of these compounds. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The interpretations are grounded in the fundamental principles of each spectroscopic technique and are supported by data from closely related analogs where available.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₅H₄Cl₂N₂O, is presented below. Key structural features that will influence its spectral properties include:

  • An aromatic pyridazinone ring.

  • Two chlorine substituents on the pyridazinone ring at positions 5 and 6.

  • A methyl group attached to the nitrogen atom at position 2.

  • A carbonyl group within the heterocyclic ring.

  • A single proton attached to the carbon at position 4.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a similar solid compound would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.5Singlet1HH-4The single proton on the pyridazinone ring is expected to resonate in the aromatic region. Its chemical shift will be influenced by the adjacent carbonyl group and the overall electron-withdrawing nature of the dichlorinated ring.
~ 3.5 - 4.0Singlet3HN-CH₃The methyl group attached to the nitrogen atom will appear as a singlet. Its chemical shift is influenced by the electronegativity of the nitrogen and the aromatic ring system.

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals corresponding to the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C=OThe carbonyl carbon will resonate at a significantly downfield chemical shift due to the deshielding effect of the double-bonded oxygen.
~ 140 - 150C-5 / C-6The two carbon atoms bearing the chlorine atoms are expected in this region. Their exact chemical shifts will be influenced by the chlorine substituents and their position in the ring.
~ 130 - 135C-4The carbon atom attached to the single proton will appear in the aromatic region.
~ 35 - 45N-CH₃The methyl carbon will resonate in the upfield region, characteristic of sp³ hybridized carbons attached to a nitrogen atom.

Note: These are predicted values. For comparison, in the isomer 4,5-Dichloro-2-methylpyridazin-3(2H)-one, the carbon signals would be in similar regions but with distinct shifts due to the different substitution pattern.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 1650 - 1680C=O stretchCarbonyl (amide-like)
~ 1550 - 1600C=C and C=N stretchingAromatic ring
~ 1400 - 1450C-H bendMethyl group
~ 1000 - 1200C-N stretch
~ 700 - 850C-Cl stretchChloro substituents

The most prominent peak will likely be the strong C=O stretching vibration, characteristic of the pyridazinone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 179.00 g/mol , based on the most abundant isotopes) is expected to show:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation Pathways: Fragmentation is expected to occur through the loss of small, stable molecules or radicals.

Fragmentation M [C₅H₄Cl₂N₂O]⁺ m/z = 179/181/183 F1 Loss of CO [C₄H₄Cl₂N₂]⁺ M->F1 F2 Loss of Cl [C₅H₄ClN₂O]⁺ M->F2 F3 Loss of N₂CO [C₄H₄Cl₂]⁺ F1->F3

Caption: Predicted major fragmentation pathways for this compound.

Predicted Key Fragments:

m/zProposed Fragment
179/181/183[M]⁺ (Molecular ion)
151/153/155[M - CO]⁺
144/146[M - Cl]⁺
113/115[M - N₂CO]⁺

Conclusion

References

  • Goh, J. H., et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. [Link]

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The Chloro-Activated Pyridazinone Core: A Technical Guide to its Physicochemical Properties and Synthetic Versatility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone scaffold, a six-membered diazine ring bearing a carbonyl group, represents a cornerstone in medicinal chemistry and agrochemical research. The introduction of chlorine substituents onto this privileged core dramatically modulates its electronic properties, unlocking a diverse range of chemical reactivity and biological activity. This technical guide provides an in-depth exploration of the physical and chemical properties of chlorinated pyridazinones, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the synthetic routes to these key intermediates, dissect the mechanistic nuances of their characteristic reactions, and provide a practical guide to their analytical characterization. This document is structured to serve as both a foundational reference and a practical handbook for those working with this important class of heterocyclic compounds.

Introduction: The Impact of Chlorination on the Pyridazinone Ring

The parent 3(2H)-pyridazinone is a polar molecule with a significant dipole moment. The presence of two adjacent nitrogen atoms creates an electron-deficient π-system, a feature that is profoundly amplified by the introduction of electron-withdrawing chlorine atoms. This "chloro-activation" is the cornerstone of the unique chemistry of these compounds.

The primary effects of chlorination on the pyridazinone core include:

  • Enhanced Electrophilicity: The strong inductive and mesomeric electron-withdrawing effects of chlorine atoms render the carbon atoms of the pyridazinone ring highly susceptible to nucleophilic attack. This is the basis for the most common and synthetically useful reactions of this scaffold.

  • Modulation of Physicochemical Properties: Chlorination significantly impacts melting point, boiling point, solubility, and chromatographic behavior. Generally, chlorination increases the melting and boiling points due to increased molecular weight and intermolecular interactions. Solubility in polar solvents tends to decrease.

  • Tuning of Biological Activity: The position and number of chlorine substituents are critical determinants of biological activity. Chlorinated pyridazinones are key components in a wide array of bioactive molecules, including herbicides, anticancer agents, and cardiovascular drugs[1][2][3][4][5][6].

This guide will focus primarily on the properties and reactions of key chlorinated pyridazinones, with a particular emphasis on 3,6-dichloropyridazine as a versatile and widely used synthetic intermediate[7].

Synthesis of Chlorinated Pyridazinones

The most direct and widely employed route to chlorinated pyridazinones involves the chlorination of pyridazinediol or its tautomeric form, maleic hydrazide. Phosphorus-based chlorinating agents are the reagents of choice for this transformation.

Synthesis of 3,6-Dichloropyridazine: A Key Building Block

3,6-Dichloropyridazine is a foundational precursor for a vast number of more complex pyridazinone derivatives[7]. Its synthesis is typically achieved from 3,6-dihydroxypyridazine (maleic hydrazide).

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine [8][9]

Materials:

  • 3,6-Dihydroxypyridazine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

  • Chloroform (or other suitable solvent)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-dihydroxypyridazine in chloroform.

  • Carefully add phosphorus oxychloride to the suspension. The molar ratio of POCl₃ to the dihydroxypyridazine can range from 3:1 to 5:1.

  • Heat the reaction mixture to reflux (typically 60-70 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 3,6-dichloropyridazine by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent that effectively converts the hydroxyl groups of the pyridazinediol into chlorides. The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Reflux: Heating the reaction provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

  • Quenching with Ice Water: This step serves to hydrolyze the excess POCl₃ and to precipitate the organic product.

  • Neutralization: The reaction mixture is highly acidic due to the formation of phosphoric acid. Neutralization is essential before extraction to prevent the protonation of the product and to ensure its partitioning into the organic phase.

Synthesis_of_3_6_Dichloropyridazine cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Dihydroxypyridazine 3,6-Dihydroxypyridazine Reflux Reflux in Chloroform Dihydroxypyridazine->Reflux POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reflux Dichloropyridazine 3,6-Dichloropyridazine Reflux->Dichloropyridazine Chlorination Purification Aqueous Workup & Column Chromatography Dichloropyridazine->Purification

Caption: Synthetic workflow for 3,6-dichloropyridazine.

Chemical Properties and Reactivity

The chloro-activated pyridazinone ring is a versatile platform for a variety of chemical transformations, with nucleophilic aromatic substitution (SNAr) being the most prominent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the chlorinated pyridazinone ring makes it an excellent substrate for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Mechanism of SNAr on a Chlorinated Pyridazinone:

  • Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyridazinone ring.

  • Chloride Elimination: The aromaticity of the ring is restored by the elimination of a chloride ion, yielding the substituted product.

SNAr_Mechanism Reactant Chlorinated Pyridazinone Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridazinone Meisenheimer->Product - Cl⁻ (Elimination) Chloride Chloride Ion (Cl⁻)

Caption: Generalized mechanism of SNAr on a chlorinated pyridazinone.

Regioselectivity in Polychlorinated Pyridazinones:

In di- or trichlorinated pyridazinones, the site of nucleophilic attack is governed by the electronic environment of each chloro-substituted carbon. For instance, in 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, nucleophilic substitution occurs regioselectively[10]. The presence of the nitro group further activates the ring towards nucleophilic attack.

Common Nucleophiles:

A wide range of nucleophiles can be employed in SNAr reactions with chlorinated pyridazinones, including:

  • O-Nucleophiles: Alkoxides, phenoxides, and hydroxides.

  • N-Nucleophiles: Amines (primary and secondary), hydrazines, and azides.

  • S-Nucleophiles: Thiolates and sulfides[11].

Experimental Protocol: Nucleophilic Substitution with a Phenol [10]

Materials:

  • Chlorinated pyridazinone (e.g., 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one) (1.0 eq)

  • Substituted phenol (1.1 eq)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a stirred solution of the substituted phenol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the phenoxide.

  • Cool the mixture back to 0 °C and add a solution of the chlorinated pyridazinone in DMF dropwise.

  • Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base (NaH or K₂CO₃): The phenol is not nucleophilic enough to attack the electron-deficient ring directly. The base deprotonates the phenol to generate the more nucleophilic phenoxide anion.

  • Anhydrous Solvent: Sodium hydride is highly reactive with water. Anhydrous conditions are crucial to prevent the quenching of the base and to avoid side reactions.

  • Low Temperature Addition: The reaction is often exothermic. Adding the reagents at low temperature helps to control the reaction rate and minimize the formation of byproducts.

Physical and Spectroscopic Properties

The characterization of chlorinated pyridazinones relies on a combination of physical measurements and spectroscopic techniques.

Physical Properties

The physical properties of chlorinated pyridazinones are highly dependent on their specific substitution pattern.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,6-DichloropyridazineC₄H₂Cl₂N₂148.9868-69[8][12]
2,4,5-Trichloro-3(2H)-pyridazinoneC₄HCl₃N₂O215.43Not readily available
3-Chloro-6-phenyl-pyridazinoneC₁₀H₇ClN₂O206.63202-203[3]

This table is a representative sample. A comprehensive database would be extensive.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the ring protons are influenced by the electronegativity of the nitrogen and chlorine atoms. Protons on the pyridazinone ring typically appear in the aromatic region (δ 7.0-9.0 ppm).

  • ¹³C NMR: The carbon atoms attached to chlorine and nitrogen are deshielded and appear at a downfield chemical shift. The carbonyl carbon of the pyridazinone ring is also characteristic, typically appearing in the range of δ 160-170 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorption band corresponding to the carbonyl group is typically observed in the region of 1650-1700 cm⁻¹.

  • C-Cl Stretch: A characteristic absorption for the carbon-chlorine bond can be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS):

The presence of chlorine atoms gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. A compound with one chlorine atom will show two molecular ion peaks (M and M+2) with a relative intensity of 3:1. A compound with two chlorine atoms will exhibit three peaks (M, M+2, and M+4) with a relative intensity ratio of 9:6:1.

Conclusion

Chlorinated pyridazinones are a class of compounds with significant synthetic utility and a rich history in the development of new therapeutic and agrochemical agents. Their chemistry is dominated by the chloro-activated pyridazinone core, which readily undergoes nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. A thorough understanding of their synthesis, reactivity, and spectroscopic properties is essential for any researcher working in this field. This guide has provided a foundational overview of these key aspects, offering both theoretical insights and practical experimental guidance. The continued exploration of the chemical space around the chlorinated pyridazinone scaffold promises to yield new and valuable molecules for a wide range of applications.

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The Pyridazin-3(2H)-one Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have cemented its status as a "privileged scaffold"—a molecular framework that can interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3] For decades, researchers have been drawn to this core, recognizing its potential to yield novel therapeutic agents for some of the most pressing global health challenges, including cardiovascular diseases and cancer.[4] This guide provides a comprehensive overview of the pyridazin-3(2H)-one core, from its fundamental synthesis to its multifaceted roles in contemporary drug development, offering insights for both seasoned investigators and newcomers to the field.

Synthetic Strategies: Building the Pyridazin-3(2H)-one Core

The accessibility of the pyridazin-3(2H)-one ring system through well-established synthetic routes has significantly contributed to its widespread exploration.[1] A variety of methods have been developed, allowing for the introduction of diverse substituents at various positions, which is crucial for fine-tuning the pharmacological properties of the resulting derivatives.[2]

The Cornerstone of Synthesis: Condensation of γ-Keto Acids with Hydrazines

The most prevalent and versatile method for constructing the pyridazin-3(2H)-one ring involves the condensation of a γ-keto acid or its ester equivalent with hydrazine or a substituted hydrazine.[2] This reaction proceeds through a two-step process, typically initiated by the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the 4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation or aromatization can then lead to the fully aromatic pyridazin-3(2H)-one.

Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone [5]

  • Reaction Setup: In a suitable reaction vessel, dissolve 0.039 mol of the appropriate γ-keto acid, 6-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, in 100 mL of glacial acetic acid.

  • Bromination: While stirring at 60–70 °C, add a solution of 0.043 mol of bromine in 25 mL of glacial acetic acid dropwise.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Work-up: Cool the reaction mixture to 5 °C and pour it into ice water.

  • Neutralization: Neutralize the mixture with ammonium hydroxide to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude product can be recrystallized from an ethanol-water mixture to afford the purified 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone.

The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the direct installation of a substituent at the N2 position of the pyridazinone ring, a key modification point for modulating biological activity.

Visualizing the Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_product Product gamma_keto_acid γ-Keto Acid condensation Condensation gamma_keto_acid->condensation + hydrazine Hydrazine (H₂N-NHR) hydrazine->condensation pyridazinone Pyridazin-3(2H)-one condensation->pyridazinone Cyclization

Caption: General synthetic scheme for pyridazin-3(2H)-ones.

A Spectrum of Biological Activities: The Pharmacological Versatility of Pyridazin-3(2H)-ones

The pyridazin-3(2H)-one scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas.[6] Its ability to be readily functionalized at different positions on the ring allows for the optimization of its interaction with various biological targets.[3]

Cardiovascular Applications: Vasodilators and Antihypertensives

Derivatives of pyridazin-3(2H)-one have demonstrated significant potential as cardiovascular agents, particularly as vasodilators and antihypertensives.[1][4] Several compounds containing this core have been investigated for their ability to relax vascular smooth muscle, leading to a reduction in blood pressure.[7]

One of the key mechanisms of action for the vasodilator effects of some pyridazin-3(2H)-one derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5.[1] By inhibiting these enzymes, intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) increase, leading to smooth muscle relaxation and vasodilation.

Structure-Activity Relationship (SAR) Insights for Vasodilator Activity:

  • Substitution at the C6 position: Aromatic or heteroaromatic substituents at the C6 position are often crucial for potent vasodilator activity.

  • N2-substitution: The nature of the substituent at the N2 position can significantly influence the potency and selectivity of the compound.

  • Modifications at C4 and C5: Introduction of various functional groups at the C4 and C5 positions has been explored to optimize the pharmacokinetic and pharmacodynamic properties of these derivatives.[7]

A study by Allam et al. (2020) synthesized a series of 6-phenylpyridazin-3(2H)-one based compounds and evaluated their vasorelaxant activities.[8] The most active compounds, an acid derivative and its ester analog, exhibited EC50 values of 0.339 μM and 1.225 μM, respectively, which were significantly more potent than the reference drug hydralazine (EC50 = 18.210 μM).[8]

Oncology: A Scaffold for Anticancer Drug Design

The pyridazin-3(2H)-one core has emerged as a promising scaffold for the development of novel anticancer agents.[1][9] Derivatives have been shown to target a variety of cancer-related proteins and pathways, including tyrosine kinases, dihydrofolate reductase (DHFR), and tubulin polymerization.[1]

Targeting Tyrosine Kinases:

Several pyridazin-3(2H)-one derivatives have been developed as inhibitors of various tyrosine kinases, which are key regulators of cell growth, proliferation, and survival. For instance, some compounds have shown inhibitory activity against B-Raf, Bruton's tyrosine kinase (BTK), and fibroblast growth factor receptors (FGFR).[1]

Tubulin Polymerization Inhibition:

Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Certain pyridazin-3(2H)-one derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a series of pyridazin-3(2H)-one derivatives bearing a quinoline moiety demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range against human pancreas cancer cell lines.[1]

Anti-inflammatory and Analgesic Properties

The pyridazin-3(2H)-one scaffold is also a well-established pharmacophore for the development of anti-inflammatory and analgesic agents.[10][11] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[6] The selective inhibition of COX-2 over COX-1 is a desirable property for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[11]

For example, the pyridazin-3(2H)-one derivative ABT-963 has been identified as a selective COX-2 inhibitor with potent oral anti-inflammatory activity in preclinical models.[11]

Other Therapeutic Applications

The versatility of the pyridazin-3(2H)-one core extends beyond the aforementioned areas. Derivatives have also been investigated for their potential as:

  • Antimicrobial agents [10]

  • Anticonvulsants [6]

  • Antidiabetic agents [6]

  • Fatty Acid Binding Protein 4 (FABP4) inhibitors [12]

Structure-Activity Relationship (SAR) and Drug Design Principles

The extensive research on pyridazin-3(2H)-one derivatives has led to a deep understanding of their structure-activity relationships.[13] The ability to systematically modify the core at different positions has allowed medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

SAR cluster_positions Key Modification Positions cluster_properties Resulting Pharmacological Properties Core Pyridazin-3(2H)-one Core N2 N2 Position (Potency, Selectivity) Core->N2 Substitution C6 C6 Position (Target Binding, Potency) Core->C6 Substitution C4_C5 C4/C5 Positions (Physicochemical Properties) Core->C4_C5 Substitution Potency Potency N2->Potency Selectivity Selectivity N2->Selectivity C6->Potency PK_PD Pharmacokinetics/ Pharmacodynamics C4_C5->PK_PD

Caption: Key modification points on the pyridazin-3(2H)-one core.

Future Perspectives: The Road Ahead for Pyridazin-3(2H)-one Research

The pyridazin-3(2H)-one core continues to be a fertile ground for drug discovery.[1] Future research is likely to focus on several key areas:

  • Dual-Targeting Agents: Given the link between cardiovascular diseases and cancer, a condition sometimes referred to as "reverse cardio-oncology," there is growing interest in developing pyridazin-3(2H)-one derivatives with dual activity against targets in both therapeutic areas.[4][9]

  • Novel Biological Targets: The exploration of pyridazin-3(2H)-one libraries against new and emerging biological targets will likely uncover novel therapeutic applications.

  • Advanced Drug Delivery Systems: The formulation of potent pyridazin-3(2H)-one derivatives into advanced drug delivery systems could enhance their efficacy and reduce potential side effects.

Conclusion

The pyridazin-3(2H)-one scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic accessibility, coupled with its remarkable ability to interact with a diverse array of biological targets, ensures its continued relevance in the quest for new and improved medicines. For researchers and drug development professionals, a deep understanding of the chemistry and biology of this privileged core is essential for unlocking its full therapeutic potential.

References

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  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.).
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The Pyridazine Core: From Serendipitous Discovery to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine), represents a cornerstone in the architecture of modern bioactive molecules. Though its presence in nature is exceptionally rare, the pyridazine nucleus is a prominent pharmacophore and a versatile synthetic building block.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antihypertensive, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The journey of pyridazine from a laboratory curiosity to a privileged scaffold in drug discovery is a compelling narrative of chemical synthesis, serendipity, and the eventual recognition of its profound biological potential. A unique aspect of its history is the significant delay between its first chemical synthesis and the discovery of its natural counterparts, a factor that heavily influenced the trajectory of its investigation.[5] This guide provides an in-depth exploration of the early discoveries, foundational synthetic methodologies, and the initial sparks of biological interest that established the pyridazine core as a molecule of significant scientific interest.

Part 1: The Genesis of Pyridazine - Historical Context and Early Discoveries

The story of pyridazine begins not with a targeted synthesis but as an offshoot of one of the most famous name reactions in organic chemistry.

Emil Fischer's Serendipitous Discovery (1886)

In 1886, the eminent chemist Hermann Emil Fischer, while deeply engaged in the research that would lead to the Fischer indole synthesis, made the first-ever preparation of a pyridazine derivative.[1][6] He observed that the condensation of phenylhydrazine with levulinic acid yielded a six-membered heterocyclic compound.[1]

  • Expertise & Causality: Fischer's choice of reagents was dictated by his work on indoles, which involved reacting phenylhydrazines with carbonyl compounds.[6][7] Levulinic acid, a γ-ketoacid, possesses the requisite 1,4-dicarbonyl relationship (the ketone at C4 and the carboxylic acid at C1) necessary for cyclization with the two-nitrogen synthon provided by hydrazine. The reaction proceeds through the formation of a phenylhydrazone at the ketone, followed by an intramolecular condensation with the carboxylic acid to form the pyridazinone ring. This discovery, though ancillary to his main goal, established the fundamental synthetic principle for the entire class of compounds.

The First Unsubstituted Pyridazine

While Fischer synthesized a derivative, the parent, unsubstituted pyridazine ring was prepared later through a more arduous route involving the oxidation of benzocinnoline to pyridazine-3,4,5,6-tetracarboxylic acid, followed by a harsh decarboxylation step.[1] A more practical and efficient route was later established starting from maleic hydrazide, a readily available precursor synthesized from maleic anhydride and hydrazine.[1][2] This method became a cornerstone for accessing the parent heterocycle and its simple derivatives. The term "pyridazine" itself was first coined by Knorr, with Tauber credited for the first synthesis of the unsubstituted compound in 1895.[4][8]

A Long Gestation Period in Research

Following these initial syntheses, interest in pyridazine chemistry grew slowly. A significant reason for this was the complete absence of pyridazines in any known natural products. For over 76 years, pyridazine remained a purely synthetic entity.[5] This changed dramatically in 1971 with the discovery of hexahydropyridazine derivatives produced by Streptomyces jamaicensis bacteria, followed shortly by the discovery of the antifungal agent pyridazomycin from Streptomyces violaceoniger.[5] This revelation that nature did, in fact, utilize the pyridazine scaffold provided a massive impetus for the exploration of its biological and medicinal properties, igniting the field of research that continues to thrive today.

Part 2: Foundational Synthetic Strategies for the Pyridazine Core

The early syntheses of pyridazine derivatives established a robust and logical framework for their construction that remains relevant. The primary retrosynthetic disconnection almost invariably involves breaking the two C-N bonds, revealing a 1,4-dicarbonyl compound and a hydrazine derivative.

The 1,4-Dicarbonyl & Hydrazine Condensation: The Archetypal Synthesis

The most versatile and widely employed method for constructing the pyridazine ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-ketoacid or γ-ketoester) and hydrazine.[1][8][9][10]

  • Mechanistic Principle: The reaction begins with the formation of a dihydropyridazine intermediate through the condensation of hydrazine with the two carbonyl groups. This non-aromatic intermediate can then be oxidized to furnish the stable aromatic pyridazine ring.[10][11] This two-step sequence is often preferable as it avoids the synthetic challenges of starting with a 1,4-dicarbonyl compound that already contains a cis-double bond.[10]

Pyridazine_Synthesis_from_Diketone cluster_0 Reactants cluster_1 Intermediate cluster_2 Product R1 1,4-Diketone Int Dihydropyridazine R1->Int Cyclocondensation R2 Hydrazine (NH2NH2) R2->Int Prod Pyridazine Int->Prod Oxidation (-2H)

Caption: Core synthesis of pyridazine via 1,4-diketone condensation.

This protocol illustrates the archetypal condensation-oxidation strategy.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hexane-2,5-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • Cyclization: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure complete formation of the dihydropyridazine intermediate.

  • Oxidation: Cool the reaction mixture. Introduce an oxidizing agent. A common laboratory method involves using a reagent like bromine in acetic acid or simply exposing the intermediate to air, often catalyzed by platinum on carbon, to effect the aromatization.

  • Workup and Isolation: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or recrystallization to yield pure 3,6-dimethylpyridazine.

The Maleic Hydrazide Route: A Versatile Precursor

For the synthesis of the parent pyridazine and its 3,6-disubstituted derivatives, the use of maleic hydrazide is a superior and highly practical approach.[1] Maleic hydrazide is readily prepared by the condensation of maleic anhydride with hydrazine.

  • Trustworthiness & Self-Validation: This route is exceptionally reliable because maleic hydrazide and its subsequent chlorinated intermediate are stable, crystalline solids that are easily purified. The conversion to 3,6-dichloropyridazine with reagents like phosphorus oxychloride (POCl₃) is a high-yielding and standard transformation in heterocyclic chemistry, providing a key building block for further nucleophilic substitution reactions.

Maleic_Hydrazide_Route cluster_0 Starting Materials cluster_1 Key Precursor cluster_2 Key Intermediate cluster_3 Final Products MA Maleic Anhydride MH Maleic Hydrazide MA->MH Condensation HY Hydrazine HY->MH DCP 3,6-Dichloropyridazine MH->DCP Chlorination (e.g., POCl3) FP Further Derivatives DCP->FP Nucleophilic Substitution

Caption: Synthesis workflow starting from maleic anhydride.

This protocol details the conversion to a critical, versatile intermediate.[12]

  • Reaction Setup: In a fume hood, carefully charge a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer with phosphorus oxychloride (POCl₃, ~5-10 equivalents).

  • Substrate Addition: Slowly and portion-wise, add dry maleic hydrazide (1 equivalent) to the stirred POCl₃. The reaction is exothermic and releases HCl gas, which should be directed to a scrubber.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).

  • Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a fume hood.

  • Isolation: The solid product, 3,6-dichloropyridazine, will precipitate from the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. The product can be further purified by recrystallization from ethanol or a similar solvent to yield pure 3,6-dichloropyridazine as a white crystalline solid.

Part 3: Early Derivatives and the Dawn of Biological Interest

The development of these foundational synthetic routes enabled chemists to generate a library of pyridazine derivatives. By modifying the substituents on the 1,4-dicarbonyl precursor or by performing nucleophilic substitution on intermediates like 3,6-dichloropyridazine, a wide array of new chemical entities could be accessed. This exploration quickly revealed that even minor structural modifications to the pyridazine ring could lead to significant changes in biological activity.[2] This laid the groundwork for future structure-activity relationship (SAR) studies.

The pyridazine structure proved to be a successful pharmacophore in several therapeutic and agrochemical areas.[1] The table below summarizes some of the early and notable pyridazine-containing compounds that highlighted the scaffold's potential.

Compound NameStructureCore Application/Activity
Hydralazine 1-HydrazinophthalazineAntihypertensive (Vasodilator)[1][2]
Minaprine 4-methyl-N-(2-morpholinoethyl)-6-phenylpyridazin-3-amineAntidepressant[1][2]
Credazine 3-(2-methylphenoxy)pyridazineHerbicide[1]
Pyridate O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl thiocarbonateHerbicide[1]
Cefozopran Cephalosporin antibioticAntibacterial[1][2]

Conclusion

The history of pyridazine is a testament to the synergy between synthetic organic chemistry and drug discovery. What began as an unexpected observation in Emil Fischer's laboratory evolved into a systematic and logical field of heterocyclic synthesis. The foundational methods, particularly the condensation of 1,4-dicarbonyls with hydrazine and the versatile maleic hydrazide route, provided the essential tools for chemists to explore this new chemical space. The subsequent discovery of potent biological activities in its derivatives transformed pyridazine from a mere chemical curiosity into a privileged scaffold. The early work detailed herein did not just create new molecules; it established the fundamental principles and key intermediates that continue to underpin the development of novel pyridazine-based therapeutics and agrochemicals today.

References

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  • Chemospecific. (2021, January 13). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! [Video]. YouTube. [Link]
  • International Journal of Creative Research Thoughts (IJCRT). (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]
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  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
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  • El-Gendy, M. M., & El-Ansary, A. K. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. [Link]
  • Journal of Drug Delivery and Therapeutics. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
  • Wikipedia. Hydrazine. [Link]
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]
  • Wikipedia. Emil Fischer. [Link]
  • Google Patents. (n.d.). DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
  • Bej, A., et al. (n.d.). Pyridazinones from maleic hydrazide: a new substrate for the Mitsunobu reaction. RSC Advances. [Link]
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Chemical structure and tautomerism of pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of Pyridazin-3(2H)-one

Authored by: A Senior Application Scientist

Abstract

Pyridazin-3(2H)-one represents a cornerstone heterocyclic scaffold, commanding significant attention within medicinal chemistry and drug development.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[2][3][4][5] A profound understanding of its fundamental chemical characteristics is paramount for the rational design of novel therapeutics. This guide provides a detailed exploration of the chemical structure of pyridazin-3(2H)-one, with a specialized focus on the critical phenomenon of tautomerism that governs its reactivity and biological interactions. We will dissect the theoretical underpinnings and the experimental evidence that defines its structural preferences, offering researchers and scientists a comprehensive resource for their work with this versatile nucleus.

The Pyridazin-3(2H)-one Core: Structural Fundamentals

Pyridazin-3(2H)-one is a six-membered aromatic diazine, distinguished by the presence of two adjacent nitrogen atoms at positions 1 and 2, and a carbonyl group at the C3 position.[1][4][5] This arrangement of heteroatoms imparts a unique electronic distribution and a high dipole moment, influencing its solubility, crystal packing, and interaction with biological targets.[1]

The fundamental physicochemical properties are summarized below:

PropertyValue
Molecular Formula C₄H₄N₂O
Molecular Weight 96.09 g/mol
Appearance Solid
Melting Point 98-104 °C
Boiling Point 101 °C at 1.5 mmHg

Table 1: Key physicochemical properties of Pyridazin-3(2H)-one.[2]

The presence of the sp²-hybridized nitrogen atoms within the aromatic ring creates an electron-deficient system, which, combined with the lone pair on N2 projecting outward from the ring, dictates its chemical behavior as a weak base.[1][6]

The Central Thesis: Lactam-Lactim Tautomerism

The most critical structural feature of pyridazin-3(2H)-one is its existence as a mixture of tautomers. Tautomerism involves the migration of a proton, accompanied by a shift in double bonds.[2] For this molecule, the primary equilibrium is between the amide-like lactam form and the enol-like lactim form.

  • Pyridazin-3(2H)-one (Lactam form): This is the keto tautomer, characterized by a carbonyl group (C=O) at C3 and a proton on the N2 atom.

  • Pyridazin-3-ol (Lactim form): This is the enol tautomer, featuring a hydroxyl group (O-H) at C3 and a C=N double bond within the ring.

While both forms are theoretically possible, extensive experimental and computational evidence confirms that the equilibrium overwhelmingly favors the more stable lactam form under most conditions.[5][7] This preference is crucial as the two tautomers present different hydrogen bond donor/acceptor profiles and steric properties, which directly impacts their potential for molecular recognition at a receptor's active site.

Fig. 1: Lactam-Lactim Tautomeric Equilibrium.

Probing the Tautomeric Equilibrium: Theoretical and Experimental Validation

Theoretical Insights from Computational Studies

Density Functional Theory (DFT) calculations have been instrumental in elucidating the energetics of the tautomerization process.[8][9] These studies reveal two key mechanisms for the interconversion:

  • Direct Intramolecular H-transfer: This pathway involves the direct migration of the proton from N2 to the oxygen. It is associated with a highly strained four-membered transition state and, consequently, a very high activation energy (approx. 42.6 kcal/mol), making it kinetically unfavorable.[2][8][9]

  • Dimer-Assisted H-transfer: A more plausible mechanism involves the formation of a pyridazinone dimer, which facilitates a double hydrogen transfer through a less strained transition state. This pathway has a much lower activation energy (approx. 14.7 kcal/mol), representing a more realistic route for interconversion.[2][8][9]

Furthermore, these theoretical models have established that the lactam tautomer is thermodynamically more stable than the lactim form.[5] The choice of solvent is also shown to be critical; protic solvents can participate in the proton transfer, helping to lower the activation energy barrier compared to aprotic environments.[8][9]

Experimental Evidence from Spectroscopic Analysis

Spectroscopy provides the definitive, tangible proof of the dominant tautomeric form in a given state (solid or solution).

The most telling feature in an IR spectrum is the presence of a strong absorption band corresponding to the carbonyl (C=O) stretch. In pyridazin-3(2H)-one and its derivatives, this typically appears in the range of 1650-1740 cm⁻¹ , a hallmark of the lactam structure.[10][11] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the presence of an N-H stretch (around 3200-3300 cm⁻¹) further corroborate the lactam assignment.

NMR provides unambiguous structural information at the atomic level.

  • ¹H NMR: The spectrum of the lactam form is characterized by a signal for the N-H proton, which is typically broad and can be found at a downfield chemical shift (e.g., ~10.8 ppm).[11] This signal would be absent in the lactim form, which would instead show a signal for an O-H proton.

  • ¹³C NMR: The chemical shift of the C3 carbon is highly indicative. In the lactam form, this carbon exists as a carbonyl group and resonates at approximately δ 164.0 ppm .[12] In the hypothetical lactim form, this carbon would be an sp²-hybridized carbon single-bonded to an oxygen, shifting it significantly upfield.

Spectroscopic TechniqueLactam Form (Pyridazin-3(2H)-one)Lactim Form (Pyridazin-3-ol)
IR (cm⁻¹) ~1650-1740 (strong, C=O stretch) ~3200-3300 (N-H stretch)~3200-3600 (broad, O-H stretch) ~1600-1650 (C=N stretch)
¹H NMR (ppm) Presence of N-H signal (e.g., δ ~10.8)Presence of O-H signal
¹³C NMR (ppm) C3 signal at ~δ 164.0 (C=O)C3 signal significantly upfield (C-O)

Table 2: Comparative spectroscopic data for distinguishing between the lactam and lactim tautomers of pyridazin-3(2H)-one.[10][11][12]

Experimental Protocol: Synthesis of the Pyridazin-3(2H)-one Scaffold

The trustworthiness of any chemical guide rests on reproducible, validated protocols. The most common and reliable method for constructing the pyridazin-3(2H)-one ring is the condensation of a γ-keto acid with a hydrazine derivative.[4]

Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a classic example, starting from readily available ethyl levulinate (a γ-keto ester).

Materials:

  • Ethyl levulinate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Reflux apparatus

  • Standard glassware for filtration and recrystallization

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl levulinate (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction involves an initial condensation to form a hydrazone, followed by intramolecular cyclization to form the dihydropyridazinone ring.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: The product often precipitates upon cooling or concentration. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the pure 6-methyl-4,5-dihydropyridazin-3(2H)-one.

SynthesisWorkflow Start Start Materials: γ-Keto Acid/Ester + Hydrazine Step1 Step 1: Dissolve in Solvent (e.g., EtOH) Start->Step1 Step2 Step 2: Add Hydrazine Derivative Step1->Step2 Step3 Step 3: Heat to Reflux (Cyclization) Step2->Step3 Step4 Step 4: Cool and Concentrate Step3->Step4 Step5 Step 5: Isolate Product (Filtration) Step4->Step5 Step6 Step 6: Purify (Recrystallization) Step5->Step6 End Pure Pyridazin-3(2H)-one Derivative Step6->End caption Fig. 2: General Workflow for Pyridazinone Synthesis.

Fig. 2: General Workflow for Pyridazinone Synthesis.

Conclusion and Field Perspective

References

  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL:[Link]
  • Title: Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Tautomerism in pyridazin-3(2H)
  • Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: International Journal of ChemTech Research URL:[Link]
  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL:[Link]
  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Tautomerism in pyridazin-3(2H)
  • Title: Keto-enol tautomerism of pyridazine-3(2H)one.
  • Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Title: Spectroscopic study for a novel pyridazin-3(2H)
  • Title: An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]
  • Title: Pyridine - Wikipedia Source: Wikipedia URL:[Link]
  • Title: An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: PubMed URL:[Link]

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Electron Density and Reactivity of the Pyridazine Ring: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, is a cornerstone pharmacophore in modern medicinal chemistry. Its unique electronic architecture governs a diverse and often counter-intuitive range of chemical reactivities. This technical guide provides an in-depth exploration of the relationship between the electron density distribution within the pyridazine nucleus and its reactivity towards electrophilic, nucleophilic, and cycloaddition reactions. By elucidating the underlying principles of its electronic structure, including aromaticity, resonance, and frontier molecular orbitals, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to rationally design and execute synthetic strategies involving this privileged scaffold.

The Electronic Structure of the Pyridazine Core

The reactivity of any aromatic system is fundamentally dictated by the distribution of its π-electrons. In pyridazine, the presence of two adjacent, highly electronegative nitrogen atoms profoundly influences this distribution, setting it apart from benzene and even its isomer, pyridine.

Aromaticity and Resonance

Like benzene, pyridazine is an aromatic compound. The ring's five carbon atoms and one of the nitrogen atoms are sp² hybridized, each contributing one p-orbital to a cyclic, planar system. The second nitrogen also participates, resulting in a conjugated system containing 6 π-electrons, satisfying Hückel's 4n+2 rule for aromaticity.[1]

However, the potent inductive (-I) and mesomeric (-M) effects of the two nitrogen atoms withdraw electron density from the carbon atoms of the ring. This is clearly illustrated by its resonance structures, which show a delocalization of positive charge onto the carbon skeleton, particularly at the C3/C6 and C4/C5 positions.[2] This inherent electron deficiency is a defining feature of the pyridazine ring.[3][4]

Caption: Key resonance contributors of pyridazine illustrating electron deficiency at carbon positions.

Electron Density and Dipole Moment

Computational studies, including Density Functional Theory (DFT), confirm the significant polarization of the pyridazine ring.[5][6][7] The electron density is heavily skewed towards the nitrogen atoms, leaving the carbon atoms electrophilic. This charge separation results in a substantial dipole moment; pyridazine exhibits the largest dipole moment (approx. 4.67 Debye) among the diazine isomers (pyrimidine, pyrazine), a key factor in its molecular recognition properties and interaction with biological targets.[7][8]

Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals (FMOs) are critical for predicting reactivity.

  • LUMO (Lowest Unoccupied Molecular Orbital): The low-lying LUMO of pyridazine is distributed significantly over the carbon framework, indicating a high susceptibility to attack by nucleophiles. The precise location of the largest LUMO lobes can predict the regioselectivity of nucleophilic attack.[9]

  • HOMO (Highest Occupied Molecular Orbital): Conversely, the HOMO is lowered in energy due to the electronegative nitrogens. Furthermore, the HOMO often has significant contributions from the nitrogen lone pairs rather than the π-system, which helps explain the ring's general resistance to electrophilic attack.[9][10]

Reactivity Towards Electrophiles

Core Principle: The pyridazine ring is strongly deactivated towards electrophilic aromatic substitution (EAS).

This low reactivity stems from two primary factors:

  • Electron-Deficient Ring: The π-system is a poor nucleophile, unable to readily attack all but the most potent electrophiles.[3]

  • Basic Nitrogen Atoms: The nitrogen lone pairs are basic and will react preferentially with electrophiles (especially protic or Lewis acids), forming a pyridazinium cation.[11] This positively charged species is even more severely deactivated towards further electrophilic attack on the ring.

Reactions like nitration or halogenation, if they proceed at all, require harsh conditions and often result in very low yields.[11] When substitution does occur, it tends to favor the C4 or C5 positions, which are least destabilized in the cationic intermediate (sigma complex).

G start Pyridazine + Electrophile (E+) intermediate Formation of Sigma Complex (Wheland Intermediate) start->intermediate Slow attack_c3 Attack at C3/C6 intermediate->attack_c3 attack_c4 Attack at C4/C5 intermediate->attack_c4 destabilized Highly Destabilized Resonance Structure (Positive charge on N) attack_c3->destabilized Unfavorable stabilized More Stable Resonance Structures (Charge on carbons only) attack_c4->stabilized Less Unfavorable product_ortho C3/C6 Substituted Product (Minor/Not Formed) destabilized->product_ortho High Ea product_meta C4/C5 Substituted Product (Major, if formed) stabilized->product_meta Lower Ea

Caption: Logical workflow for electrophilic aromatic substitution (EAS) on pyridazine.

Activation via N-Oxidation

A powerful strategy to enable EAS on the pyridazine ring is through the formation of a pyridazine N-oxide . The N-oxide function acts as a strong π-donor through resonance, increasing the electron density of the ring, particularly at the positions ortho and para to the N-oxide group. This activation facilitates electrophilic attack under much milder conditions.[3][12]

Reactivity Towards Nucleophiles

Core Principle: The electron-deficient pyridazine ring is highly activated towards nucleophilic aromatic substitution (SNAr), especially when substituted with a good leaving group.

This is the dominant and most synthetically useful mode of reactivity for functionalizing the pyridazine core.

Mechanism and Regioselectivity

The reaction proceeds via the classical two-step SNAr (addition-elimination) mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (e.g., Cl, Br, F), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[13] Subsequent expulsion of the leaving group restores aromaticity and yields the substituted product.

The positions most susceptible to attack are those alpha (C3/C6) and gamma (C4/C5) to the nitrogen atoms, as the negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogens. Halogens at the C3 and C6 positions are generally the most labile.[9]

start 3-Chloropyridazine + Nucleophile (Nu-) step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Step 2: Elimination of Leaving Group intermediate->step2 Fast resonance Negative charge delocalized onto ring nitrogens intermediate->resonance product 3-Substituted Pyridazine step2->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a halopyridazine.

Sample Experimental Protocol: SNAr Amination

This protocol describes a general procedure for the substitution of a chlorine atom on a pyridazine ring with an amine, a common transformation in drug discovery.[14]

Objective: Synthesis of a 4-amino-substituted furo[3,2-d]pyrimidine derivative.

Methodology:

  • Reaction Setup: To a microwave vial, add 4-chlorofuro[3,2-d]pyrimidine (1.0 eq.), the desired amine (1.2 eq.), and a suitable solvent such as polyethylene glycol (PEG-400) or DMF.

  • Heating: Seal the vial and heat the reaction mixture. In PEG-400, the reaction can be complete in as little as 5 minutes under microwave irradiation at 100-120 °C.[14] Conventional heating may require longer reaction times.

  • Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Isolation: Dilute the mixture with water to precipitate the product. If an organic solvent like DMF was used, it may be necessary to perform an extraction with a suitable solvent (e.g., ethyl acetate).

  • Purification: Collect the crude product by filtration or after solvent evaporation. Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired amino-substituted product.

Other Key Reaction Classes

N-Functionalization

The lone pairs on the nitrogen atoms are nucleophilic and readily react with electrophiles.

  • N-Oxidation: Reaction with peracids (e.g., m-CPBA) yields pyridazine N-oxides, which are versatile synthetic intermediates.[3][12]

  • N-Alkylation: Reaction with alkyl halides produces pyridazinium salts.[3]

  • N-Amination: Can be achieved with reagents like hydroxylamine-O-sulfonic acid.[15]

Cycloaddition Reactions

The electron-deficient nature of pyridazine makes it an excellent diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. It reacts readily with electron-rich dienophiles (e.g., enamines, ynamines) to construct new fused or polycyclic ring systems, often with high regioselectivity.[16][17][18] This is a powerful method for rapidly increasing molecular complexity. Pyridazines can also participate in [3+2] cycloaddition reactions, further expanding their synthetic utility.[19][20]

Caption: General scheme for an IEDDA reaction involving a pyridazine.

Influence of Substituents on Reactivity

The inherent reactivity of the pyridazine ring can be finely tuned by the introduction of substituents. This principle is fundamental to designing targeted synthetic routes.

Substituent TypeEffect on Ring Electron DensityImpact on Electrophilic Substitution (EAS)Impact on Nucleophilic Substitution (SNAr)
Electron-Donating Groups (EDG) (e.g., -NH₂, -OR, -CH₃)Increases electron densityActivates the ring, making EAS more feasible.Deactivates the ring, making SNAr more difficult.
Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CN, -CF₃)Decreases electron density furtherStrongly Deactivates the ring, making EAS nearly impossible.Strongly Activates the ring, facilitating SNAr.

Conclusion and Outlook

The pyridazine ring possesses a fascinating duality in its chemical behavior. Its electron-deficient nature, a direct consequence of housing two adjacent nitrogen atoms, renders it inert to most electrophilic attacks while making it exceptionally reactive towards nucleophiles. This predictable reactivity, combined with its ability to participate in diverse cycloaddition reactions and the modulatory potential of its N-oxides, makes pyridazine a versatile and powerful scaffold. For drug development professionals and synthetic chemists, a thorough understanding of these electronic principles is not merely academic; it is the key to unlocking the full potential of pyridazine-based molecules in the rational design of novel therapeutics and functional materials.[21][22][23][24][25]

References

  • Gherghe, C., Bîcu, E., & Mangalagiu, I. I. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(11), 3359. [Link]
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  • Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2002. [Link]
  • Dhodi, D. K., Palkar, M. B., & Surana, S. J. (2020). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 12(6), 1-10. [Link]
  • Wang, Z., et al. (2021). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 8(1), 57-62. [Link]
  • Abdel-Ghani, T. M., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473. [Link]
  • Gherghe, C., Bîcu, E., & Mangalagiu, I. I. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(11), 3359. [Link]
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
  • Salman, S. R. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]
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  • Smith, J. D., et al. (2018).
  • ACS Publications. (2024). Tracking the Electron Density Changes in Excited States: A Computational Study of Pyrazine. The Journal of Physical Chemistry Letters. [Link]
  • Oishi, S., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
  • AK Lectures. (2015). Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]
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  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]
  • ResearchGate. (2009). A study of the valence shell electronic states of pyridazine by photoabsorption spectroscopy and time-dependent density functional theory calculations.
  • Menges, N., & Bildirici, I. (2017). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 129(6), 741–752. [Link]
  • Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]
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  • QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Wavefunction, Inc.[Link]
  • D'Auria, M. (2015). Electrophilic Substitution In Azines.
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Methodological & Application

Application Notes and Protocols for the Analytical Determination of 5,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed analytical methods for the detection, quantification, and characterization of 5,6-Dichloro-2-methylpyridazin-3(2H)-one, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, robustness, and adherence to international regulatory standards. Methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented, complete with theoretical justifications, step-by-step procedures, and validation guidelines in accordance with ICH principles.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyridazinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The precise and accurate analytical characterization of this molecule is paramount to ensure the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API). Control of the starting material's purity, identification of potential process-related impurities, and understanding its degradation profile are critical aspects of drug development and manufacturing.

This document serves as a practical guide, offering a suite of validated analytical methods to address these challenges. The selection of analytical techniques is driven by the physicochemical properties of this compound, including its polarity, thermal stability, and unique spectral characteristics. The causality behind experimental choices is explained to empower the user not just to follow a protocol, but to understand and troubleshoot the analytical process.

High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity and assay determination of moderately polar, non-volatile organic molecules like this compound. The method detailed below is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products and process-related impurities.[2][3]

Rationale for Method Development

The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining compounds with a moderate degree of hydrophobicity. The mobile phase, a gradient of acetonitrile and water, allows for the elution of a range of analytes with varying polarities. The addition of a small amount of acid, such as trifluoroacetic acid, helps to sharpen peaks by minimizing tailing for any ionizable species. UV detection is selected based on the anticipated chromophoric nature of the pyridazinone ring system. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength.

Experimental Protocol: RP-HPLC for Assay and Impurity Profiling

Objective: To quantify this compound and separate it from potential impurities and degradants.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

Chromatographic Conditions:

ParameterValueJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for a wide range of analytes.
Mobile Phase A 0.1% TFA in WaterAcidified aqueous phase to ensure good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient is employed to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection PDA at 254 nmWavelength selected for optimal absorbance of the pyridazinone chromophore.[4]
Injection Vol. 10 µLStandard injection volume.
Run Time 35 minutesSufficient time to elute all components and re-equilibrate the column.

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample and prepare as described for the standard solution.

Method Validation Strategy (ICH Q2(R1) Framework)

A robust validation is essential to demonstrate that the analytical method is fit for its intended purpose.[5][6]

  • Specificity (Forced Degradation): To prove the stability-indicating nature of the method, forced degradation studies must be performed.[1][7][8] This involves subjecting a sample of this compound to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines. The stressed samples are then analyzed by the HPLC method. The method is considered specific if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the main peak is spectrally homogeneous.

  • Linearity: Analyze a series of solutions of this compound over a concentration range of 1 µg/mL to 150 µg/mL (at least 5 concentration levels). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the LOQ and LOD based on the signal-to-noise ratio (S/N). Typically, an S/N of 10:1 is used for LOQ and 3:1 for LOD. The LOQ should be accurately and precisely quantifiable.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve_std Dissolve & Dilute (50:50 ACN:H2O) prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve & Dilute (50:50 ACN:H2O) prep_sample->dissolve_sample injection Inject into HPLC dissolve_std->injection dissolve_sample->injection separation C18 Column Separation (Gradient Elution) injection->separation detection PDA Detection (254 nm) separation->detection integration Peak Integration detection->integration quantification Quantification vs. Standard integration->quantification purity Peak Purity Assessment integration->purity report_assay Assay Report quantification->report_assay report_purity Impurity Profile purity->report_purity

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying potential volatile impurities from the synthesis of this compound and for providing structural confirmation. The high sensitivity and specificity of mass spectrometric detection make it ideal for trace-level analysis.

Rationale for Method Development

Given the chlorinated nature of the target molecule, GC is a suitable separation technique, provided the compound has sufficient thermal stability and volatility. Electron Ionization (EI) is chosen as the ionization source due to its ability to generate reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching. A non-polar capillary column, such as a DB-5ms, is a good starting point for the separation of a wide range of compounds.

Experimental Protocol: GC-MS for Identification and Trace Analysis

Objective: To identify this compound and potential volatile impurities based on retention time and mass spectrum.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Autosampler.

  • Data system for instrument control and data analysis.

Materials:

  • This compound

  • Dichloromethane (GC grade) or other suitable solvent.

GC-MS Conditions:

ParameterValueJustification
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the sample.
Injection Mode Split (20:1)Prevents column overloading. Splitless mode can be used for trace analysis.
Injection Vol. 1 µLStandard injection volume.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program to separate compounds with different boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for reproducible fragmentation.
MS Quad Temp. 150 °CStandard quadrupole temperature.
MS Source Temp. 230 °CStandard source temperature.
Mass Range m/z 40-450A wide enough range to capture the molecular ion and key fragments.

Sample Preparation:

  • Prepare a solution of the sample in dichloromethane at a concentration of approximately 100 µg/mL.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Examine the mass spectrum of the peak. The molecular ion (M⁺) should be visible, and the isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1) should be present.

  • Propose fragmentation pathways to explain the major fragment ions. Common fragmentation for chlorinated compounds involves the loss of Cl• or HCl.

  • Search the chromatogram for other peaks and analyze their mass spectra to tentatively identify any impurities.

GCMS_Logic cluster_separation GC Separation cluster_detection MS Detection compound 5,6-Dichloro-2-methyl- pyridazin-3(2H)-one injection Sample Injection (Volatilization) compound->injection column Separation in Capillary Column injection->column elution Elution based on Boiling Point/Polarity column->elution ionization Ionization (EI, 70 eV) elution->ionization fragmentation Fragmentation ionization->fragmentation mass_analysis Mass Analyzer (Separates ions by m/z) fragmentation->mass_analysis output Mass Spectrum (Intensity vs. m/z) mass_analysis->output

Caption: Logical flow of the GC-MS analysis process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the verification of the structure of this compound.

Theoretical Basis for Spectral Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the proton on the pyridazinone ring. The chemical shift of these protons is influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the carbonyl carbon, the olefinic carbons attached to chlorine, and the methyl carbon.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Materials:

  • This compound sample (approx. 5-10 mg).

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Dissolve the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum (proton-decoupled).

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to TMS at 0.00 ppm.

Expected Spectral Features (Predicted):

NucleusPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Comments
N-CH₃ ~3.6-3.8~35-40Singlet in ¹H.
C=O -~155-160Carbonyl carbon.
C-H (ring) ~7.0-7.5~125-135Singlet in ¹H. The exact position of the proton on the ring is not specified in the name, but a single proton on the pyridazinone ring is expected.
C-Cl (ring) -~140-150Two distinct signals for the two carbons attached to chlorine.

Note: These are predicted chemical shifts based on related structures.[9] Actual values may vary.

Conclusion: A Multi-faceted Approach to Quality Assurance

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The stability-indicating HPLC method is essential for routine quality control, ensuring the purity and stability of the compound. GC-MS offers a powerful tool for the identification of volatile impurities and for orthogonal structural confirmation. Finally, NMR spectroscopy provides the definitive structural elucidation necessary for absolute certainty of the molecular identity. By employing these validated methods, researchers and manufacturers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Forced degradation studies. (2016). ResearchGate.
  • Sharma, S., & Singh, P. (2016). Forced Degradation Studies. MedCrave online.
  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. (2004). Organic & Biomolecular Chemistry.
  • Sharma, S., & Singh, P. (2016). Forced Degradation Studies. SciSpace.
  • Besada, P., Costas, T., Vila, N., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Bhatt, D. A., & Rane, S. I. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd.
  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. (n.d.). ResearchGate.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central.
  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho.
  • A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. (2013). ResearchGate.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PubMed Central.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology.

Sources

Application Note: A Robust HPLC-MS/MS Protocol for the Quantification of Pyridazinone Derivatives in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4] As these candidates progress through the drug development pipeline, a robust, sensitive, and reliable bioanalytical method for their quantification in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. This document provides a comprehensive, step-by-step protocol for the quantification of pyridazinone derivatives in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The guide emphasizes the causality behind methodological choices, from sample preparation to instrument optimization, and is structured to meet the rigorous standards of regulatory bodies such as the FDA and EMA.[5][6]

Principle of the Method

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[7] The method involves three core stages:

  • Sample Preparation: Isolation of the analyte from plasma components (e.g., proteins, phospholipids) that can interfere with the analysis. This step is critical for minimizing the Matrix Effect , where co-eluting endogenous compounds suppress or enhance the analyte's ionization, thereby affecting accuracy and precision.[8][9][10]

  • Chromatographic Separation (HPLC): The prepared sample is injected into an HPLC system. A C18 reversed-phase column separates the pyridazinone derivative from other components based on polarity. This separation is crucial to ensure that only the target analyte enters the mass spectrometer at a specific time, further reducing potential interference.[11][12]

  • Detection and Quantification (MS/MS): The analyte is ionized (typically via Electrospray Ionization - ESI) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific technique where a specific precursor ion (matching the analyte's molecular weight) is selected and fragmented, and only a specific product ion is monitored for quantification.[13] This precursor → product ion transition is unique to the analyte, providing exceptional specificity.

Method Development Strategy: The "Why" Behind the "How"

A successful bioanalytical method is not just a set of parameters but a well-optimized system. The following sections detail the rationale for developing a robust protocol.

Mass Spectrometry Optimization

The goal of MS optimization is to find the most intense and stable signal for the analyte and its Internal Standard (IS). A stable-isotope labeled (SIL) version of the analyte is the "gold standard" for an IS as it co-elutes with the analyte and experiences similar matrix effects, providing the most effective normalization.[14]

  • Ionization Mode Selection: Pyridazinone derivatives, containing nitrogen and oxygen atoms, are typically amenable to positive mode Electrospray Ionization (ESI), where they readily accept a proton to form [M+H]⁺ ions.[15] Initial experiments should infuse a standard solution of the analyte into the mass spectrometer to confirm which polarity (positive or negative) yields the highest signal intensity.[16]

  • MRM Transition Optimization:

    • Precursor Ion: The singly charged molecular ion [M+H]⁺ is selected in the first quadrupole (Q1).

    • Product Ion Scans: The precursor ion is fragmented in the collision cell (Q2) by applying a range of collision energies. A full product ion scan reveals the most stable and abundant fragment ions.

    • Collision Energy (CE) Optimization: The optimal CE is the voltage that produces the highest intensity for the chosen product ion.[13] At least two MRM transitions are typically monitored—a primary "quantifier" for concentration measurement and a secondary "qualifier" for identity confirmation.[12]

Chromatographic Optimization

The objective is to achieve a sharp, symmetrical peak for the analyte, well-separated from any interfering peaks from the matrix, with a short run time.

  • Column Choice: A C18 reversed-phase column is a versatile starting point for molecules of intermediate polarity like many pyridazinone derivatives.[7][17] Columns with smaller particle sizes (e.g., <2 µm, UPLC) can provide higher resolution and faster analysis times.

  • Mobile Phase Selection: A typical mobile phase consists of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol. Adding a modifier like 0.1% formic acid to both phases serves a dual purpose: it acidifies the mobile phase to promote better analyte ionization in positive ESI mode and improves the chromatographic peak shape for many basic compounds.[18]

  • Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is generally preferred over isocratic elution for bioanalytical methods. It allows for efficient elution of the target analyte while washing away more retained, potentially interfering matrix components from the column, leading to cleaner chromatograms.[16]

Sample Preparation: Managing the Matrix

The choice of sample preparation is a balance between cleanup efficiency, recovery, and throughput.[19] The primary goal is to remove proteins and phospholipids, which are major causes of matrix effects.[20]

G cluster_0 Sample Preparation Techniques Plasma Plasma Sample (Analyte + Proteins + Phospholipids) PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Plasma->PPT Fast, High Recovery Some Matrix Effect LLE Liquid-Liquid Extraction (LLE) Plasma->LLE Good Cleanup Labor Intensive SPE Solid-Phase Extraction (SPE) Plasma->SPE Excellent Cleanup Higher Cost Supernatant Supernatant (Analyte + Some Phospholipids) PPT->Supernatant Fast, High Recovery Some Matrix Effect Extract_LLE Organic Extract (Cleaner) LLE->Extract_LLE Good Cleanup Labor Intensive Eluate_SPE Eluate (Cleanest) SPE->Eluate_SPE Excellent Cleanup Higher Cost

Caption: Comparison of common sample preparation techniques.

  • Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma, which denatures and precipitates the proteins. While fast and offering high analyte recovery, it is the least effective at removing other interferences like phospholipids and may result in more significant matrix effects.[10]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous plasma and an immiscible organic solvent. It provides a much cleaner extract than PPT but is more labor-intensive and requires optimization of solvent and pH.

  • Solid-Phase Extraction (SPE): This is the most powerful technique for removing interferences. The analyte is selectively retained on a solid sorbent while interferences are washed away. It provides the cleanest extracts, minimizing matrix effects, but is the most time-consuming and expensive method to develop.[19]

For this protocol, we will detail the Protein Precipitation method due to its high throughput and suitability for early-stage drug development.

Detailed Experimental Protocol

Materials and Reagents
  • Pyridazinone derivative reference standard and its stable-isotope labeled internal standard (IS).

  • Blank human plasma (K₂EDTA as anticoagulant).

  • Acetonitrile (HPLC or Optima™ grade).

  • Methanol (HPLC or Optima™ grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the pyridazinone derivative and the IS in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to create working solutions for the calibration curve (e.g., 8-10 non-zero points).

  • IS Working Solution: Dilute the IS primary stock to a final concentration (e.g., 50 ng/mL) in acetonitrile. This solution will be used as the protein precipitation solvent.

  • Calibration Standards and QCs: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and at least four levels of QCs:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Mid QC

    • High QC (approx. 80% of the highest standard)

Sample Extraction Protocol (Protein Precipitation)

G Start Start: Plasma Sample Step1 1. Pipette 50 µL of Plasma (Calibrator, QC, or Unknown) Start->Step1 Step2 2. Add 150 µL of Acetonitrile containing Internal Standard (IS) Step1->Step2 3:1 Solvent:Plasma Ratio Step3 3. Vortex Mix (e.g., 1 minute at high speed) Step2->Step3 Step4 4. Centrifuge (e.g., 14,000 rcf for 10 min) Step3->Step4 Pellet Precipitated Proteins Step5 5. Transfer Supernatant to clean vial/plate Step4->Step5 End 6. Inject into HPLC-MS/MS Step5->End

Caption: Step-by-step workflow for the protein precipitation protocol.

  • Label a 1.5 mL microcentrifuge tube for each sample.

  • Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into the appropriately labeled tube.

  • Add 150 µL of the IS working solution (in acetonitrile) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at approximately 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Seal the plate/vial and place it in the autosampler for analysis.

HPLC-MS/MS Instrument Parameters

The following table provides a typical set of starting parameters that should be optimized for the specific pyridazinone derivative.

Parameter Condition
HPLC System Standard UHPLC/HPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temp.40 °C
Injection Vol.5 µL
Gradient 0.0 min: 5% B; 0.5 min: 5% B; 3.0 min: 95% B; 4.0 min: 95% B; 4.1 min: 5% B; 5.0 min: 5% B
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temp.150 °C
Desolvation Temp.400 °C
Gas FlowOptimized for the instrument
MRM Transitions Analyte: [M+H]⁺ → Product Ion (Optimized CE)
IS: [M+H]⁺ → Product Ion (Optimized CE)

Method Validation

To ensure the reliability of the data for regulatory submissions, the method must be validated according to guidelines from the FDA or EMA.[6][21][22][23] The objective is to demonstrate that the method is suitable for its intended purpose.[6]

Validation Parameter Purpose Acceptance Criteria (Typical)
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix from at least 6 sources.
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration.Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise > 5; Accuracy within ±20%; Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the variability of the measurements.For QC samples (Low, Mid, High): Accuracy within ±15%; Precision ≤15% CV.
Matrix Effect To assess the impact of the matrix on analyte ionization.Matrix factor from at least 6 sources should have a CV ≤15%.
Recovery To measure the efficiency of the extraction process.Should be consistent and reproducible, but no specific value is required by guidelines.[23]
Stability To ensure the analyte is stable during sample handling and storage.Mean concentration of stability samples should be within ±15% of nominal concentration. (Includes Freeze-Thaw, Bench-Top, Long-Term, and Post-Preparative stability).

Conclusion

This application note provides a comprehensive framework for developing and implementing a robust HPLC-MS/MS method for the quantification of pyridazinone derivatives in human plasma. By following a logical method development strategy and performing a thorough validation according to regulatory standards, researchers can generate high-quality, reliable data to support critical decisions in the drug development process. The detailed protocol, centered on a high-throughput protein precipitation technique, serves as a solid foundation that can be further optimized for specific molecules and project requirements.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
  • Li, W., & Tse, F. L. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(13), 1855-1859. [Link]
  • NorthEast BioLab.
  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
  • Tan, A., & Boudreau, N. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(7), 546-556. [Link]
  • LCGC International. (2014). Optimizing LC–MS and LC–MS-MS Methods. [Link]
  • LCGC International. (2015). Tips for Optimizing Key Parameters in LC–MS. [Link]
  • Kaza, M., & Woźniak, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
  • Technology Networks. (2024, July 30).
  • European Medicines Agency. (2011, July 21).
  • U.S. Food and Drug Administration. (2022, November).
  • PharmaCompass.com.
  • Hanna, E., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 39(11), 2187-2196. [Link]
  • European Medicines Agency.
  • Scholars Research Library.
  • J. Sep. Sci. (2010).
  • Royal Society of Chemistry. Analytical Methods. [Link]
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
  • Molecules. (2022).
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
  • Royal Society of Chemistry. (2023).
  • MDPI. (2022).
  • Molecules. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]
  • Therapeutic Drug Monitoring. (2019). Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting. [Link]

Sources

Application Notes and Protocols for the N-alkylation of 5,6-dichloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyridazinone Scaffold in Modern Drug Discovery

The pyridazine ring system is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it a valuable component in the design of novel therapeutics.[1] Its inherent polarity, capacity for robust hydrogen bonding, and a significant dipole moment contribute to its favorable interactions with biological targets.[1] Among pyridazine derivatives, pyridazin-3(2H)-ones are of particular interest, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

N-alkylation of the pyridazinone ring is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity and metabolic stability. This modification can significantly influence biological activity and target engagement. The introduction of diverse alkyl substituents at the N-2 position of the pyridazinone core is a key strategy for expanding chemical diversity and exploring structure-activity relationships (SAR) in drug discovery programs.[2] This document provides a detailed experimental protocol for the N-alkylation of 5,6-dichloropyridazin-3(2H)-one, a versatile building block for the synthesis of novel pyridazinone-based drug candidates.

Mechanistic Insights: The N-Alkylation of Pyridazinones

The N-alkylation of pyridazin-3(2H)-one proceeds via a nucleophilic substitution reaction. The pyridazinone nitrogen, in its deprotonated (anionic) form, acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. The reaction is generally carried out in the presence of a base, which deprotonates the N-H group of the pyridazinone ring, thereby increasing its nucleophilicity.

A critical consideration in the alkylation of pyridazinones is the potential for competing O-alkylation, as the pyridazinone anion is an ambident nucleophile with reactive sites on both the nitrogen and oxygen atoms. The regioselectivity of the reaction (N- versus O-alkylation) is influenced by several factors, including the nature of the base, solvent, and the electrophile. Generally, polar aprotic solvents like N,N-dimethylformamide (DMF) and the use of carbonate bases such as potassium carbonate (K₂CO₃) tend to favor N-alkylation.

Experimental Protocol: N-Alkylation of 5,6-dichloropyridazin-3(2H)-one

This protocol describes a general procedure for the N-alkylation of 5,6-dichloropyridazin-3(2H)-one using an alkyl halide in the presence of potassium carbonate. A microwave-assisted method is also presented as a rapid and efficient alternative.

Materials
  • 5,6-dichloropyridazin-3(2H)-one

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Reflux condenser

  • Microwave reactor (for microwave-assisted protocol)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Conventional Heating Protocol
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,6-dichloropyridazin-3(2H)-one (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the pyridazinone anion.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Microwave-Assisted Protocol
  • In a microwave-safe reaction vessel, combine 5,6-dichloropyridazin-3(2H)-one (1.0 eq), potassium carbonate (1.0-1.5 eq), and the alkyl halide (1.0-1.2 eq).[3][4]

  • If a solvent is used, add a minimal amount of a high-boiling polar solvent such as DMF or use a solid-supported method with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in the absence of a solvent.[3][4]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) and power (e.g., 90 W) for a short duration (e.g., 5-20 minutes).[3][4] Reaction conditions should be optimized for the specific substrate and microwave system.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Work up the reaction mixture as described in the conventional heating protocol (steps 8-12).

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine 5,6-dichloropyridazin-3(2H)-one, base (K₂CO₃), and solvent (DMF) in a flask. B Add alkyl halide. A->B C Heat (Conventional) or Irradiate (Microwave) B->C D Monitor reaction progress by TLC/LC-MS C->D E Quench with water. D->E F Extract with ethyl acetate. E->F G Wash organic layer with water and brine. F->G H Dry and concentrate. G->H I Purify by column chromatography. H->I J Characterize product (NMR, MS, etc.). I->J

Sources

Application Notes & Protocols: The Agrochemical Potential of 5,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazinone ring system is a privileged scaffold in medicinal and agrochemical research, with derivatives exhibiting a wide array of biological activities, including herbicidal, fungicidal, insecticidal, and anti-inflammatory properties.[1][2][3] Among these, 5,6-dichloro-2-methylpyridazin-3(2H)-one (CAS No. 6794-35-0) serves as a crucial chemical intermediate and a foundational building block for the synthesis of novel agrochemicals.[4] Its di-chlorinated structure offers reactive sites for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of its application in agrochemical research, detailing its mechanism of action and providing robust protocols for evaluating the herbicidal and fungicidal activity of its derivatives.

Compound Identifier Value
IUPAC Name This compound
CAS Number 6794-35-0
Molecular Formula C₅H₄Cl₂N₂O
Molecular Weight 179.00 g/mol [4]
Primary Use Intermediate in pharmaceutical and agrochemical synthesis[4]

Part 1: Mechanism of Action in Plants

The herbicidal activity of many pyridazinone derivatives is primarily linked to their ability to interfere with crucial physiological processes in plants, most notably photosynthesis and pigment biosynthesis.

Inhibition of Photosynthetic Electron Transport

The most well-documented mode of action for pyridazinone herbicides is the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII).[5] They function similarly to other PSII inhibitors like diuron by binding to the D1 protein of the PSII complex. This binding event blocks the flow of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).[5]

Causality: The interruption of electron flow has two immediate and catastrophic effects on the plant:

  • Halts ATP and NADPH Production: The primary energy currency (ATP) and reducing power (NADPH) required for carbon fixation (the Calvin cycle) are no longer produced, effectively starving the plant.

  • Induces Oxidative Stress: The energy from absorbed light, unable to be channeled through the electron transport chain, is transferred to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS cause rapid peroxidation of lipids in chloroplast membranes, leading to loss of membrane integrity, chlorophyll degradation (bleaching), and ultimately, cell death.[6]

G cluster_PSII Photosystem II (PSII) cluster_Inhibitor Mechanism P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB (D1 Protein) QA->QB PQ Plastoquinone Pool QB->PQ Electron Flow ROS Reactive Oxygen Species (ROS) ⇒ Cell Death QB->ROS Energy Diversion Pyridazinone Pyridazinone Herbicide Pyridazinone->QB Binds & Blocks Electron Transfer Light Light (Photon) Light->P680

Caption: Inhibition of Photosystem II by Pyridazinone Herbicides.

Other Potential Mechanisms

While PSII inhibition is a primary mode of action, different substitutions on the pyridazinone ring can lead to varied biological activities.[7] Some derivatives have been found to:

  • Inhibit Phytoene Desaturase (PDS): PDS is a key enzyme in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation.[8] Inhibition of PDS leads to the accumulation of phytoene and a lack of protective carotenoids, resulting in rapid chlorophyll destruction (bleaching) in the presence of light.[6][9]

  • Inhibit Acetyl-CoA Carboxylase (ACCase): ACCase is a critical enzyme in fatty acid synthesis.[10] Its inhibition halts the production of lipids necessary for building cell membranes, particularly impacting the rapidly growing meristematic tissues of grasses.[10]

The specific mechanism of a novel derivative of this compound must be determined empirically through targeted bioassays and enzymatic studies.

Part 2: Experimental Protocols

The following protocols are designed for researchers to screen novel derivatives of this compound for herbicidal and fungicidal activity.

General Workflow for Derivative Synthesis & Screening

The discovery process is iterative. It begins with the chemical modification of the parent molecule, followed by biological screening to identify promising leads, which then inform the design of the next generation of compounds.

Caption: Iterative workflow for agrochemical discovery.

Protocol: Whole-Plant Bioassay for Herbicidal Activity

This protocol provides a robust method for assessing the pre- and post-emergence herbicidal effects of test compounds on whole plants.[11]

Rationale: A whole-plant assay is critical as it accounts for compound uptake, translocation, and metabolism within a living system, providing a more accurate prediction of field performance than in vitro assays alone.[11]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) and diluted to final concentrations with water containing a surfactant (e.g., 0.1% Tween-20).

  • Seeds of monocotyledonous (e.g., oat, Avena sativa; barnyard grass, Echinochloa crus-galli) and dicotyledonous (e.g., oilseed rape, Brassica napus; cress, Lepidium sativum) indicator species.[12]

  • Pots (3-4 inch) filled with a sterile potting mix.[13][14]

  • Controlled environment growth chamber or greenhouse.

  • Laboratory spray chamber.

  • Untreated control (solvent + surfactant only) and a positive control (commercial herbicide with a known mode of action).

Step-by-Step Methodology:

  • Plant Preparation:

    • Sow 5-10 seeds of each indicator species into appropriately labeled pots.

    • For pre-emergence testing, apply the herbicide immediately after sowing.

    • For post-emergence testing, allow plants to grow to the 2-3 true leaf stage.[11]

    • Grow plants in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod).

  • Compound Application:

    • Prepare a stock solution of the test compound (e.g., 10,000 ppm in acetone). Create a dilution series (e.g., 1000, 300, 100, 30, 10 ppm) in water with surfactant.

    • Calibrate the laboratory spray chamber to deliver a consistent volume (e.g., 200-400 L/ha equivalent).

    • Place pots in the spray chamber and apply the treatments evenly. Include untreated and positive controls.

    • Justification: A dose-response curve is essential to determine the concentration at which the compound has a 50% effect (GR₅₀ or EC₅₀), which is a key metric for comparing potency.[15]

  • Incubation and Assessment:

    • Return the treated plants to the growth chamber.

    • Observe the plants regularly for 14-21 days.

    • Assess phytotoxicity by recording visual symptoms (e.g., chlorosis/yellowing, necrosis/browning, bleaching, stunting, malformation).[13]

    • For quantitative assessment, harvest the above-ground biomass at the end of the experiment, dry it in an oven at 60°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction relative to the untreated control.

    • Plot the percent reduction against the logarithm of the compound concentration.

    • Use regression analysis to determine the GR₅₀ (concentration causing 50% growth reduction).

Sample Data Table (Herbicidal Activity):

Compound IDTest SpeciesApplicationGR₅₀ (ppm)Observed Symptoms
Parent A. sativaPost-emergence>1000None
Derivative A A. sativaPost-emergence150Stunting, slight chlorosis
Derivative B B. napusPost-emergence45Severe bleaching, necrosis
Positive Control B. napusPost-emergence5Severe bleaching, necrosis
Protocol: In Vitro Assay for Fungicidal Activity

This protocol uses the "poisoned food" or "food poisoning" technique to evaluate the direct effect of compounds on fungal mycelial growth.[15][16]

Rationale: This method is a rapid and cost-effective way to screen for compounds with intrinsic antifungal properties by directly measuring their impact on pathogen growth.[16][17] It is a primary screen to identify candidates for more complex plant-based assays.

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum).[18][19]

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Test compounds dissolved in a volatile solvent (e.g., acetone).

  • Sterile Petri dishes (9 cm).

  • Sterile cork borer (5-6 mm diameter).

  • Incubator.

Step-by-Step Methodology:

  • Media Preparation:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to 45-50°C in a water bath. Justification: This temperature is cool enough to prevent thermal degradation of the test compound but warm enough to keep the agar molten.

    • Add the required volume of the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 1 µg/mL). Also prepare control plates with solvent only.

    • Immediately pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a mycelial plug from the leading edge of an actively growing (5-7 day old) fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish (both treated and control).[20]

  • Incubation and Assessment:

    • Seal the plates with paraffin film and incubate at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

    • Incubate until the fungal growth in the control plates has reached the edge of the dish.

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average.

  • Data Analysis:

    • Calculate the percentage inhibition of mycelial growth using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Determine the EC₅₀ value (effective concentration to inhibit growth by 50%) by plotting % inhibition against compound concentration.[15]

Sample Data Table (Fungicidal Activity):

Compound IDTest FungusConcentration (µg/mL)Mycelial Growth Inhibition (%)
Parent B. cinerea5015.2
Derivative C B. cinerea5088.5
Derivative D B. cinerea5045.1
Hymexazol (Control) B. cinerea5095.0

References

  • Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed. (2025, May 27). PubMed.
  • Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core. (2017, June 12). Cambridge Core.
  • Modes of Action of Pyridazinone Herbicides - Research Paper - OiPub. (n.d.). OiPub.
  • CHAPTER 13: Laboratory Methods for Evaluating Fungicide Resistance In Vitro. (2020, March 31). Fungicide Resistance in North America, Second Edition.
  • Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. (2016, October 11).
  • 3.06.
  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18).
  • [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed. (n.d.). PubMed.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015, July 2).
  • (PDF) In vitro screening methods using chemical fungicides against canola black spot pathogen - ResearchGate. (n.d.).
  • Herbicide Bioassay - Woods End Laboratories. (n.d.).
  • In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean - Walsh Medical Media. (n.d.). Walsh Medical Media.
  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • In Vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. (2022, December 30). Bentham Science.
  • Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China - Frontiers. (2022, August 4). Frontiers.
  • Herbicides: How they Work and the Symptoms They Cause. (n.d.). University of Kentucky.
  • WO2015168010A1 - Pyridazinone herbicides - Google Patents. (n.d.).
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC. (2022, June 10).
  • An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) - NIH. (n.d.).
  • This compound - ChemShuttle. (n.d.). ChemShuttle.
  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2025, October 16).
  • This compound. (n.d.). My Skin Recipes.
  • Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (n.d.). SciSpace.
  • N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study - MDPI. (n.d.). MDPI.
  • 5,6-Dichloropyridazin-3(2H)-one | C4H2Cl2N2O | CID 320690 - PubChem. (n.d.). PubChem.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. (2018, October 15). PubMed.
  • The Synthesis and Structure—Activity Relationships of the Triketone HPPD Herbicides. (2025, August 10).
  • N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones: synthesis, insecticidal activity against Plutella xylostella (L.) and SAR study - PubMed. (n.d.). PubMed.
  • Synthesis and Herbicidal Activity of Novel 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one | Request PDF - ResearchGate. (2025, August 7).
  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI. (n.d.). MDPI.
  • Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed. (2021, September 1). PubMed.
  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone deriv
  • BR112018000687B1 - compost, herbicide compositions, herbicide mixtures and methods for controlling the growth of unwanted vegetation - Google Patents. (n.d.).
  • In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed. (n.d.). PubMed.

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The Versatile Role of Chlorinated Pyridazinones in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chlorinated Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal and agricultural chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including herbicidal, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of chlorine atoms onto this heterocyclic framework dramatically enhances its utility as a synthetic intermediate. These halogen substituents serve as versatile handles for a variety of chemical transformations, enabling the precise and controlled diversification of the pyridazinone core.

Chlorinated pyridazinones are particularly valuable due to the electron-deficient nature of the pyridazinone ring, which is further amplified by the presence of electronegative chlorine atoms. This electronic characteristic activates the chloro-substituents towards nucleophilic aromatic substitution (SNAr), allowing for their displacement by a wide range of nucleophiles.[5] Furthermore, the carbon-chlorine bond provides a reactive site for modern palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[6]

This guide provides an in-depth exploration of the use of chlorinated pyridazinones as key intermediates. We will detail the synthesis of common chlorinated pyridazinone building blocks and provide step-by-step protocols for their subsequent functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The underlying principles governing the reactivity and regioselectivity of these transformations will also be discussed, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these powerful synthetic intermediates.

Part 1: Synthesis of Key Chlorinated Pyridazinone Building Blocks

The synthetic accessibility of chlorinated pyridazinones is a key factor in their widespread use. Two of the most common and versatile starting materials are 4,5-dichloro-3(2H)-pyridazinone and 3,6-dichloropyridazine. Their preparation from readily available precursors is outlined below.

Protocol 1.1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone from Mucochloric Acid

Mucochloric acid is an ideal starting material for the synthesis of 4,5-disubstituted pyridazinones. The reaction proceeds via a condensation with a hydrazine source, followed by cyclization.

Reaction Scheme:

MucochloricAcid Mucochloric Acid Intermediate Hydrazone Intermediate (unstable) MucochloricAcid->Intermediate + Hydrazine Hydrazine Sulfate (or derivative) Hydrazine->Intermediate + Product 4,5-Dichloro-3(2H)-pyridazinone Intermediate->Product Cyclization (e.g., in Acetic Acid)

Caption: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone.

Materials:

  • Mucochloric acid

  • Hydrazine sulfate

  • Sodium acetate

  • Water

  • Glacial acetic acid (for alternative procedures)

Step-by-Step Protocol: [5]

  • In a round-bottom flask, dissolve mucochloric acid (e.g., 3.9 g) in water with stirring and warm the solution to 80-100 °C.

  • In a separate container, prepare a mixture of hydrazine sulfate (e.g., 3.1 g) and sodium acetate (e.g., 3.0 g).

  • Add the hydrazine sulfate and sodium acetate mixture to the warm mucochloric acid solution.

  • A solid precipitate of 4,5-dichloro-3(2H)-pyridazinone will form.

  • Collect the solid by filtration.

  • Recrystallize the crude product from water to yield pure 4,5-dichloro-3(2H)-pyridazinone.

Causality Behind Experimental Choices: The use of hydrazine sulfate with sodium acetate provides a convenient source of hydrazine in situ. The reaction is typically performed in water, leveraging the solubility of the starting materials and the precipitation of the less soluble product to drive the reaction to completion.

Protocol 1.2: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride

3,6-Dichloropyridazine is another cornerstone intermediate, readily prepared from maleic anhydride and hydrazine, followed by chlorination.

Reaction Scheme:

MaleicAnhydride Maleic Anhydride DihydroxyPyridazine 3,6-Dihydroxypyridazine (Maleic Hydrazide) MaleicAnhydride->DihydroxyPyridazine + Hydrazine Hydrate, Δ HydrazineHydrate Hydrazine Hydrate Product 3,6-Dichloropyridazine DihydroxyPyridazine->Product + POCl3, Δ POCl3 Phosphorus Oxychloride (POCl3)

Caption: Synthesis of 3,6-Dichloropyridazine.

Step-by-Step Protocol: [6][7] Step 1: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)

  • To a three-necked flask, add hydrazine hydrate (e.g., 72.5 mL, 80%).

  • Slowly add hydrochloric acid (e.g., 120 mL, 30%) dropwise with cooling.

  • Add maleic anhydride (e.g., 98 g) to the mixture.

  • Heat the mixture to reflux at 110 °C for 3 hours.

  • Cool the reaction mixture to allow for crystallization.

  • Collect the resulting white solid by suction filtration and wash the filter cake with cold ethanol. This yields 3,6-dihydroxypyridazine.

Step 2: Synthesis of 3,6-Dichloropyridazine

  • In a round-bottom flask under a nitrogen atmosphere, charge 3,6-dihydroxypyridazine (e.g., 125 g).

  • Add phosphorus oxychloride (POCl₃) (e.g., 520 mL).

  • Heat the reaction mixture to 80 °C and maintain for several hours (e.g., overnight).[8]

  • After the reaction is complete, remove the excess POCl₃ under reduced pressure.

  • Carefully quench the residue by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain 3,6-dichloropyridazine.

Causality Behind Experimental Choices: The initial condensation of maleic anhydride with hydrazine forms the stable pyridazine ring. Phosphorus oxychloride is a powerful chlorinating agent used to convert the hydroxyl groups of the tautomeric dihydroxypyridazine into chlorides. The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water. The basic workup neutralizes the acidic byproducts.

Part 2: Application in Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the chlorinated pyridazinone ring makes it highly susceptible to nucleophilic attack. The chlorine atoms act as excellent leaving groups, allowing for their displacement by a variety of nucleophiles.

Mechanistic Insight: Regioselectivity in SNAr Reactions

In di- or tri-chlorinated pyridazinones, the site of nucleophilic attack is governed by the electronic and steric environment of the carbon-chlorine bonds. The carbon atom that is most electron-deficient will be the most susceptible to attack. This can be influenced by the position of the carbonyl group and other substituents on the ring. For instance, in 4,5-dichloropyridazin-3(2H)-one, the C5 position is often more reactive towards nucleophiles than the C4 position due to the electronic influence of the adjacent carbonyl group and the N-substituent.[5] This selectivity can be predicted using computational methods such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution, where the largest LUMO lobe often indicates the most electrophilic site.[5]

cluster_0 Start Dichloropyridazinone + Nucleophile (Nu⁻) TS1 Transition State 1 (Attack at C4) Start->TS1 Path A TS2 Transition State 2 (Attack at C5) Start->TS2 Path B Intermediate1 Meisenheimer Complex 1 TS1->Intermediate1 Product1 C4-Substituted Product Intermediate1->Product1 Loss of Cl⁻ Intermediate2 Meisenheimer Complex 2 TS2->Intermediate2 Product2 C5-Substituted Product Intermediate2->Product2 Loss of Cl⁻

Caption: Regioselectivity in SNAr of dichloropyridazinones.

Protocol 2.1: SNAr with Amine Nucleophiles

This protocol details the reaction of a 4,5-dichloropyridazinone with various amines to yield 5-amino-4-chloro-pyridazinone derivatives.

Reaction Scheme:

(A generic image representing the reaction would be placed here)

Materials:

  • [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one

  • Substituted amine (e.g., morpholine, piperidine, etc.)

  • Anhydrous cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water and Brine

Step-by-Step Protocol: [1]

  • In a round-bottom flask, combine [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one (e.g., 1.99 g, 7.84 mmol), the desired amine (e.g., 10 mmol), and anhydrous cesium carbonate (e.g., 2.54 g, 7.84 mmol) in acetonitrile (e.g., 20 mL).

  • Heat the reaction mixture to reflux for 1.5 to 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it over crushed ice.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices: Cesium carbonate is used as a base to deprotonate the amine nucleophile, increasing its nucleophilicity. Acetonitrile is a suitable polar aprotic solvent that facilitates the SNAr reaction. The aqueous workup is designed to remove the inorganic salts and any water-soluble impurities.

Table 1: Representative Yields for SNAr with Various Amines

EntryAmine NucleophileProductYield (%)
1Morpholine4-chloro-5-morpholino-2-p-tolyl-(2H)-pyridazin-3-one85
2Piperidine4-chloro-5-(piperidin-1-yl)-2-p-tolyl-(2H)-pyridazin-3-one90
3Diethylamine4-chloro-5-(diethylamino)-2-p-tolyl-(2H)-pyridazin-3-one78
4Pyrrolidine4-chloro-5-(pyrrolidin-1-yl)-2-p-tolyl-(2H)-pyridazin-3-one88

Data adapted from analogous reactions in the literature.[1]

Part 3: Application in Palladium-Catalyzed Cross-Coupling Reactions

Chlorinated pyridazinones are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C, C-N, and C-O bonds.

Protocol 3.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, enabling the formation of biaryl and heteroaryl-aryl structures by reacting an organohalide with a boronic acid or ester.

Reaction Workflow:

Setup Combine: - Chloropyridazinone - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent Reaction Heat under Inert Atmosphere (e.g., N₂ or Ar) Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • Chlorinated pyridazinone (e.g., 3-chloro-4-methyl-6-phenylpyridazine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene)

Step-by-Step Protocol (General): [9]

  • In a flame-dried Schlenk flask, add the chlorinated pyridazinone (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (2.0-3.0 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is crucial for the successful coupling of less reactive chloro-substrates.[10] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often promote the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is the rate-limiting step. The base is required for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water often accelerates the reaction.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10012-24
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1108-16
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9018-24
These conditions are general and may require optimization for specific substrates.
Other Potential Cross-Coupling Reactions

While the Suzuki coupling is prevalent, other palladium-catalyzed reactions can also be employed to functionalize chlorinated pyridazinones.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling an amine with an aryl halide.[10][11] The principles of catalyst and ligand selection are similar to the Suzuki coupling, with specialized ligands developed to facilitate the C-N bond formation.[3][12]

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide to form a C(sp²)-C(sp) bond.[13][14] It typically employs a palladium catalyst and a copper(I) co-catalyst.[15]

  • Heck Reaction: This reaction forms a C-C bond by coupling an alkene with an aryl halide.[4][16] It is a powerful method for the vinylation of the pyridazinone core.

The successful application of these reactions to chlorinated pyridazinones often requires careful optimization of the reaction conditions, particularly the catalyst system, due to the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

Conclusion

Chlorinated pyridazinones are undeniably powerful and versatile intermediates in organic synthesis. Their straightforward preparation and the distinct reactivity of the chloro-substituents towards both nucleophilic substitution and palladium-catalyzed cross-coupling provide a robust platform for the synthesis of a diverse array of functionalized molecules. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to effectively utilize these valuable building blocks in their synthetic endeavors, from small-scale discovery to large-scale drug development.

References

  • Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. (2020). Chemistry & Biology Interface, 10(5), 128-139. [Link]
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Preparation method of 3, 6-dichloropyridazine. (2021).
  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. (2006). Pest Management Science, 62(6), 522-530. [Link]
  • Synthesis of 4,5-dichloro-3-pyridazone. PrepChem.com. [Link]
  • Buchwald–Hartwig amin
  • Cross-Coupling Reaction of Chloropyridazines and Grignard Reagents With Nickel-Phosphine Complexes: Alkylation and Arylation of Pyridazines. Amanote Research. [Link]
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2018). Current Medicinal Chemistry, 25(27), 3245-3265. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Heck reaction. Wikipedia. [Link]
  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (1951). Journal of the American Chemical Society. [Link]
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science, 1(1). [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Suzuki reactions on chloropyridazinones: an easy approach towards arylated 3(2H)-pyridazinones. SciSpace. [Link]
  • Sonogashira coupling. (2019). YouTube. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

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Protocol for synthesizing N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for the Synthesis of N-Substituted 5-Chloro-6-Phenylpyridazin-3(2H)-ones

Abstract: This document provides a comprehensive guide for the synthesis of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones, a class of heterocyclic compounds with significant biological activity. Pyridazinone derivatives are foundational scaffolds in medicinal chemistry and agrochemical development, exhibiting a wide range of activities including antifungal, insecticidal, and anti-inflammatory properties.[1][2][3][4][5] This protocol details a reliable and efficient two-stage synthetic strategy, beginning with the preparation of the core 5-chloro-6-phenylpyridazin-3(2H)-one intermediate, followed by a general procedure for N-alkylation to generate diverse analogs. The methodologies are grounded in established chemical principles and supported by peer-reviewed literature to ensure reproducibility and success.

Introduction and Scientific Context

The pyridazinone ring system is a privileged scaffold in drug discovery, valued for its versatile biological profile.[3] The specific substitution pattern, particularly at the N-2 position of the heterocyclic ring, allows for fine-tuning of the molecule's physicochemical properties and biological targets. The 5-chloro-6-phenylpyridazin-3(2H)-one core serves as a critical building block for creating libraries of novel compounds for screening purposes.[4][6]

The synthetic pathway described herein is a robust method that proceeds in two main stages:

  • Synthesis of the Pyridazinone Core: This involves a Friedel-Crafts acylation of benzene with mucochloric acid, followed by a cyclocondensation reaction with hydrazine to form the 5-chloro-6-phenylpyridazin-3(2H)-one intermediate.[5][7]

  • N-Substitution of the Pyridazinone Core: The core intermediate undergoes a nucleophilic substitution reaction with various alkyl or benzyl halides. This reaction is typically performed under basic conditions to facilitate the deprotonation of the ring nitrogen, thereby activating it for alkylation.[4][5]

This application note provides detailed, step-by-step instructions for both stages, explains the rationale behind key experimental choices, and includes characterization data for representative final products.

Overall Synthetic Scheme

The synthesis follows a logical and well-documented pathway. The initial Friedel-Crafts reaction establishes the phenyl group at the 6-position, and the subsequent cyclization with hydrazine forms the core pyridazinone heterocycle. The final N-alkylation step provides the desired structural diversity.

Synthetic_Scheme Mucochloric_Acid Mucochloric Acid + Benzene Intermediate_1 3,4-dichloro-5-phenyl- furan-2(5H)-one (1) Mucochloric_Acid->Intermediate_1 AlCl₃ Friedel-Crafts Hydrazine Hydrazine Hydrate Alkyl_Halide R-X (Alkyl/Benzyl Halide) Alkyl_Halide_start Intermediate_2 5-chloro-6-phenyl- pyridazin-3(2H)-one (2) Intermediate_1->Intermediate_2 N₂H₄·H₂O Cyclization Final_Product N-substituted-5-chloro- 6-phenylpyridazin-3(2H)-one Intermediate_2->Final_Product K₂CO₃, Acetone N-Alkylation Alkyl_Halide_start->Final_Product

Figure 1: General reaction scheme for the synthesis of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones.

Detailed Experimental Protocols

Part A: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one (Intermediate 2)

This two-step procedure first creates a furanone intermediate via a Friedel-Crafts reaction, which is then converted to the pyridazinone core.

Step A.1: Synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one (1)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve mucochloric acid (48.5 mmol) in m-xylene (200 mL).

  • Catalyst Addition: To this solution, slowly add powdered aluminum chloride (AlCl₃, 10 g). AlCl₃ is a potent Lewis acid that catalyzes the electrophilic aromatic substitution (Friedel-Crafts) reaction between mucochloric acid and benzene. The reaction is exothermic and should be handled with care.

  • Reaction: Stir the mixture at room temperature for 72 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (125 g) and concentrated HCl (38 g) to quench the reaction and dissolve the aluminum salts.

  • Extraction: Separate the organic phase. Extract the aqueous phase with toluene. Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.[8]

Step A.2: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one (2)

  • Setup: Suspend the furanone intermediate (1) in an appropriate solvent like dioxane.

  • Cyclization: Add hydrazine hydrate dropwise to the suspension. This reaction involves the nucleophilic attack of hydrazine on the furanone ring, leading to ring-opening and subsequent cyclization to form the six-membered pyridazinone ring.

  • Heating: Heat the reaction mixture at 80 °C for approximately 40 minutes.[5]

  • Precipitation & Purification: Cool the mixture and pour it into water (150 mL). The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and recrystallize from dioxane to yield pure 5-chloro-6-phenylpyridazin-3(2H)-one as a solid.[5]

Part B: General Protocol for N-Alkylation of Intermediate 2

This protocol describes the core directive: the synthesis of N-substituted derivatives. The procedure is robust and applicable to a wide range of alkyl and benzyl halides.

Materials & Equipment:

  • 5-chloro-6-phenylpyridazin-3(2H)-one (Intermediate 2)

  • Substituted alkyl/benzyl halide (e.g., 2-fluorobenzyl chloride, 2-bromobenzyl bromide) (1.0 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (0.5 g)

  • Acetone (8 mL)

  • Round-bottom flask, magnetic stirrer, condenser

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-chloro-6-phenylpyridazin-3(2H)-one (1.00 mmol) and dissolve it in acetone (8 mL).

  • Base Addition: Add anhydrous potassium carbonate (0.5 g).

    • Causality: Potassium carbonate acts as a base to deprotonate the acidic N-H proton of the pyridazinone ring. This generates a nucleophilic nitrogen anion, which is essential for the subsequent substitution reaction. Anhydrous conditions are preferred to prevent hydrolysis of the halide and other side reactions.

  • Alkylating Agent Addition: Add the corresponding alkyl or benzyl halide (1.00 mmol) to the mixture.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring (Self-Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Trustworthiness: TLC is a critical step for self-validation. By spotting the reaction mixture alongside the starting materials, one can visually track the consumption of the pyridazinone intermediate and the formation of the higher-Rf product. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

  • Work-up: Once the reaction is complete (typically 3-4 hours), filter off the solid potassium carbonate and any salts formed.

  • Isolation: Wash the solid residue with a small amount of fresh acetone. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethanol and DMF) to yield the pure N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivative.[5][6][7]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Isolation & Purification A Dissolve Pyridazinone in Acetone B Add Anhydrous K₂CO₃ A->B C Add Alkyl Halide B->C D Stir at Room Temp C->D E Monitor by TLC D->E Periodically E->D Reaction Incomplete F Filter Solids E->F Reaction Complete G Evaporate Solvent F->G H Recrystallize Crude Product G->H I Characterize Pure Product (NMR, IR, MP, EA) H->I

Figure 2: Step-by-step experimental workflow for the N-alkylation protocol.

Results and Characterization Data

The described N-alkylation protocol consistently provides good to excellent yields for a variety of substituted benzyl halides. The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

Table 1: Representative Examples of Synthesized N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones.

Compound IDSubstituent (R-Group)Yield (%)M.P. (°C)Analytical Data Source
3e 2-Fluorobenzyl60%91.7-93.8¹H-NMR, ¹³C-NMR, IR, Anal.[6]
3f 2-Iodobenzyl70%78.1-79.6¹H-NMR, ¹³C-NMR, IR, Anal.[6]
4m 2-Methylbenzyl78%78.6-79.8¹H-NMR, ¹³C-NMR, IR, Anal.[4]
4n 3-Methylbenzyl78%95.4-96.8¹H-NMR, ¹³C-NMR, IR, Anal.[4]
4q 2-Bromobenzyl74%79.5-81.2¹H-NMR, ¹³C-NMR, IR, Anal.[4]
4s (2-chlorothiazol-5-yl)methyl78%76-78¹H-NMR, ¹³C-NMR, IR, Anal.[4]

Authoritative Grounding & Validation: The structural confirmation of each synthesized compound is paramount. This is achieved through a combination of spectroscopic methods:

  • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure, including the successful incorporation of the N-substituent and the integrity of the pyridazinone core. For example, the appearance of a singlet around 5.3-5.4 ppm in the ¹H-NMR spectrum is characteristic of the N-CH₂ benzylic protons.[4][6]

  • IR Spectroscopy: To identify key functional groups. A strong absorption band around 1660-1675 cm⁻¹ is indicative of the C=O bond of the pyridazinone ring.[4][6]

  • Elemental Analysis (Anal.): To confirm the elemental composition (C, H, N) of the final product, which provides strong evidence for its purity and empirical formula.[4][6]

  • Melting Point (M.P.): A sharp and consistent melting point range is a good indicator of the compound's purity.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones. By explaining the rationale behind the experimental steps and emphasizing self-validating checks like TLC monitoring and thorough final product characterization, this guide equips researchers with a reliable method to generate diverse libraries of these biologically important molecules for further investigation in drug discovery and development.

References

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  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules (Basel, Switzerland), 14(9), 3676–3687. [Link]
  • Verma, S., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
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  • Wu, J., et al. (2012). N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones: synthesis, insecticidal activity against Plutella xylostella (L.) and SAR study. Molecules (Basel, Switzerland), 17(8), 9413–9420. [Link]
  • Wu, J., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]
  • Yanai, S., Takeda, S., & Nishikawa, M. (n.d.). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Tetrahedron Letters. [Link]
  • Comins, D. L., & LaMunyon, D. H. (1989). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Tetrahedron Letters, 30(38), 5053-5056. [Link]
  • Burger, A. M., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Molecules, 19(9), 13767-13781. [Link]
  • Seoane, A., et al. (2012). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts.
  • Yamada, T., & Ohki, M. (1981). Phase-Transfer Catalyzed N-Alkylation of 3(2H)-Pyridazinones (3-Oxo-2,3-dihydropyridazines). Synthesis, 1981(08), 631-633. [https://www.semanticscholar.org/paper/Phase-Transfer-Catalyzed-N-Alkylation-of-3(2H)-(-Yamada-Ohki/9a01f6874a589a19c6e3b2e7dd53580552b31278]([Link]
  • Seoane, A., et al. (2012). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts.
  • Wu, J., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]
  • Lee, H.-G., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett, 2009(17), 2809-2814. [Link]
  • Kim, J.-K., et al. (2000). Alkylation of 4,5-dichloropyridazin-6-one with α,ω-dibromoalkanes or 4,5-dichloro-1-(ω-bromoalkyl)pyridazin-6-ones. Journal of Heterocyclic Chemistry, 37(5), 1239-1244. [Link]

Sources

Application Notes & Protocols: Radiolabeling of Pyridazinone Derivatives for In Vivo Molecular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the radiolabeling of pyridazinone derivatives, a versatile class of compounds with significant potential in drug development and as probes for in vivo imaging.[1][2][3][4] We will delve into the strategic considerations for precursor design, detailed step-by-step protocols for labeling with common positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radionuclides, and the critical subsequent steps of purification, formulation, and quality control. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.

Introduction: The Convergence of Pyridazinone Scaffolds and Molecular Imaging

Pyridazinone-based structures are privileged scaffolds in medicinal chemistry, known for their wide range of biological activities.[1][2][3] Their application as in vivo imaging agents, particularly for PET and SPECT, allows for the non-invasive, quantitative assessment of biological processes at the molecular level, which is invaluable for drug discovery and clinical diagnostics.[5][6][7]

Positron Emission Tomography (PET) is a highly sensitive imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide.[7][8] Key radionuclides for PET include Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]).

  • Fluorine-18 ([¹⁸F]) is favored for its near-ideal physical characteristics: a 109.8-minute half-life that allows for multi-step synthesis and distribution, and low positron energy (0.635 MeV) which results in high-resolution images.[5][9]

  • Carbon-11 ([¹¹C]) offers the advantage of being a natural element in all organic molecules, allowing for isotopic labeling without altering the compound's biological properties.[10][11] Its short half-life of 20.4 minutes necessitates an on-site cyclotron and rapid radiosynthesis but permits multiple scans in the same subject on the same day.[10][11]

Single-Photon Emission Computed Tomography (SPECT) is another widely used nuclear imaging technique that detects gamma radiation directly.

  • Iodine-123 ([¹²³I]) is a common choice for SPECT, with a 13.22-hour half-life and a 159 keV gamma emission suitable for high-quality imaging.[12][13][14]

This guide will focus on the practical application of these isotopes for labeling pyridazinone derivatives.

Part 1: Strategic Precursor Design

The success of any radiolabeling procedure begins with the thoughtful design of the precursor molecule. The precursor is the non-radioactive starting material that will be chemically modified to incorporate the radionuclide. The strategy depends heavily on the chosen isotope and the desired labeling position.

Key Considerations:

  • Labeling Position: The radioisotope can be placed on the core pyridazinone ring or, more commonly, on a side chain. The choice is critical, as it can affect the biological activity and in vivo stability of the tracer. Structure-activity relationship (SAR) studies have shown that incorporating the label on an alkyl side chain is often preferable to direct labeling on the pyridazinone moiety.[4]

  • Leaving Groups: For nucleophilic substitution reactions, particularly with [¹⁸F]fluoride, the precursor must contain a good leaving group at the site of labeling. Common leaving groups include tosylates (OTs), mesylates (OMs), triflates (OTf), nitro groups (-NO₂), and halogens (Br, I, Cl).[5][15][16]

  • Protecting Groups: Functional groups elsewhere in the molecule that might react under the labeling conditions (e.g., amines, hydroxyls) may need to be protected and subsequently deprotected after radiolabeling.[17]

  • Precursors for Specific Isotopes:

    • For [¹⁸F]Fluorination: Tosylated or mesylated alkyl chains, or nitro- and trimethylammonium-substituted aromatic rings are common.[15][16]

    • For [¹¹C]Methylation: A precursor with a nucleophilic site (e.g., -OH, -NH₂, -SH) is required for reaction with a [¹¹C]methylating agent. This is often a "desmethyl" version of the final compound.[10][18]

    • For [¹²³I]Iodination: Bromo-substituted precursors are used for halogen exchange reactions, while tributylstannyl (-SnBu₃) precursors are highly effective for iododestannylation reactions.[19]

Caption: General precursor strategies for radiolabeling with different isotopes.

Part 2: Radiolabeling Protocols

The following protocols are detailed, step-by-step methodologies for the most common radiolabeling reactions applied to pyridazinone derivatives. These are typically performed in automated radiosynthesis modules within a radiation-shielded "hot cell".[20]

Protocol 1: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution

This method is highly efficient for labeling aromatic systems, including heteroaromatics like pyridazines.[15] The electron-deficient nature of the pyridine/pyridazine ring facilitates nucleophilic attack by [¹⁸F]fluoride.[5]

Causality: The process relies on activating the no-carrier-added [¹⁸F]fluoride produced from a cyclotron. [¹⁸F]Fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and a phase-transfer catalyst, Kryptofix 222 (K₂₂₂). K₂₂₂ chelates the K⁺ ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion that is a potent nucleophile. The reaction is performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to avoid solvating the fluoride ion, thus preserving its reactivity.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping & Elution: Pass the aqueous [¹⁸F]fluoride solution from the cyclotron through a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (2-5 mg) and K₂CO₃ (0.5-1.5 mg) in acetonitrile/water (e.g., 95:5 v/v).

  • Azeotropic Drying: Remove the solvent by heating the vessel under a stream of inert gas (N₂ or Ar) at 100-120°C. Repeat with additions of anhydrous acetonitrile to ensure the complex is completely dry.

  • Reaction: Dissolve the pyridazinone precursor (1-5 mg) bearing a suitable leaving group (e.g., -NO₂ or -OTs) in anhydrous DMSO (0.5-1.0 mL) and add it to the dried K[¹⁸F]F-K₂₂₂ complex.

  • Seal the reaction vessel and heat at 120-150°C for 10-20 minutes. Microwave irradiation (e.g., 100 W for 1-2 minutes) can significantly shorten reaction times.[15]

  • Quenching: After heating, cool the vessel and quench the reaction by adding 1-2 mL of water or the initial mobile phase for HPLC purification.

Caption: Workflow for [¹⁸F]fluorination via nucleophilic substitution.

Protocol 2: [¹¹C]Methylation using [¹¹C]CH₃I or [¹¹C]CH₃OTf

This is the most common method for introducing Carbon-11.[10] It involves the reaction of a desmethyl precursor with a highly reactive ¹¹C-methylating agent.

Causality: [¹¹C]CO₂ from the cyclotron is reduced to [¹¹C]CH₄, which is then converted to [¹¹C]CH₃I.[10][21] Alternatively, [¹¹C]CO₂ can be reduced to [¹¹C]CH₃OH and converted to [¹¹C]CH₃I or the more reactive [¹¹C]CH₃OTf. The reaction requires a base to deprotonate the precursor (e.g., a phenol or amine), making it sufficiently nucleophilic to attack the methyl group.

Step-by-Step Methodology:

  • [¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is converted to [¹¹C]CH₃I using an automated synthesis module. The gaseous [¹¹C]CH₃I is then trapped in a solution of the precursor.

  • Reaction Setup: Dissolve the desmethyl pyridazinone precursor (0.5-2 mg) in a suitable solvent (e.g., DMF, acetone) in the reaction vessel. Add a base (e.g., NaOH, K₂CO₃, or an organic base like DBU).

  • Labeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at an elevated temperature (e.g., 80-120°C) for 3-5 minutes.[18]

  • Completion: After trapping is complete, allow the reaction to proceed for another 2-5 minutes to ensure completion.

  • Quenching: Dilute the reaction mixture with the HPLC mobile phase for purification.

Caption: Workflow for [¹¹C]methylation using [¹¹C]CH₃I.

Protocol 3: [¹²³I]Iodination via Iododestannylation

This protocol is highly effective for producing radioiodinated aromatic compounds for SPECT imaging.

Causality: The C-Sn bond of the tributylstannyl precursor is readily cleaved by an electrophilic iodine species. Na[¹²³I] is oxidized in situ by an agent like Chloramine-T or peracetic acid to form an electrophilic "[¹²³I]⁺" equivalent, which then substitutes the stannyl group on the aromatic ring.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed vial, dissolve the tributylstannyl precursor (0.1-0.5 mg) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add Radioiodide: Add the Na[¹²³I] solution to the vial.

  • Initiate Reaction: Add an oxidizing agent (e.g., a small volume of Chloramine-T or Iodogen solution).

  • Reaction: Let the reaction proceed at room temperature or with gentle heating (e.g., 50-70°C) for 10-30 minutes.

  • Quenching: Stop the reaction by adding a reducing agent like sodium metabisulfite to consume any unreacted oxidizing agent.

  • Dilution: Dilute the mixture with the HPLC mobile phase for purification.

Part 3: Purification and Formulation

Purification is a non-negotiable step to ensure that only the desired radiolabeled compound is administered, removing unreacted precursors, byproducts, and remaining radioisotopes.

Methodology: Semi-Preparative HPLC

  • Injection: The crude reaction mixture is injected onto a semi-preparative HPLC column (typically a reversed-phase C18 column).

  • Elution: A mobile phase (e.g., a gradient of acetonitrile/water or ethanol/water, often with a modifier like TFA) separates the components.

  • Detection: The eluent passes through a UV detector (to see all chemical components) and a radioactivity detector connected in series.

  • Collection: The radioactive peak corresponding to the desired product is collected into a sterile vial containing a volume of sterile water. The retention time of the radioactive product is confirmed by co-injection with a non-radioactive reference standard.[16]

  • Formulation: The collected fraction, which contains HPLC solvents, is typically passed through a C18 Sep-Pak cartridge. The cartridge traps the product, and the aqueous solvent mix passes through. The product is then eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection to achieve a physiologically acceptable solution. An antioxidant like ascorbic acid may be added to improve stability.[16]

Caption: General workflow for HPLC purification and formulation.

Part 4: Quality Control - A Self-Validating System

Every batch of radiotracer intended for in vivo use must undergo rigorous quality control (QC) testing to ensure its safety, purity, and identity before administration.[20]

QC TestMethodTypical SpecificationRationale
Identity Analytical Radio-HPLCRetention time of the product peak matches the non-radioactive standard.Confirms the correct compound was synthesized.
Radiochemical Purity (RCP) Analytical Radio-HPLC, Radio-TLC> 95% (often > 98%)Ensures radioactivity is primarily from the desired tracer, minimizing dose from impurities.[16][19]
Chemical Purity Analytical HPLC (UV)Peak area of product is >95% of total UV peak areas.Ensures that non-radioactive chemical impurities are below acceptable limits.
Molar/Specific Activity (Aₘ/SA) Calculated from radioactivity and mass (determined by HPLC-UV)> 37 GBq/µmol (1 Ci/µmol) for receptor tracersHigh specific activity is crucial to avoid saturating and perturbing the biological target.[5][22]
pH pH meter or pH strip5.0 - 7.5Ensures the final formulation is physiologically compatible and avoids injection site pain.
Residual Solvents Gas Chromatography (GC)Per USP/Ph. Eur. limits (e.g., Ethanol < 5000 ppm)Confirms that organic solvents used in synthesis are removed to safe levels.
Radionuclidic Purity Gamma Spectroscopy> 99.9%Confirms that the radioactivity originates from the intended isotope.
Sterility & Endotoxins Culture-based methods & LAL testSterile & < 175 EU/VMandatory for human use. Ensures the product is free of microbial and pyrogenic contamination.

Part 5: Stability Assessment

The stability of the final radiolabeled pyridazinone derivative is critical for ensuring that the imaging data reflects the distribution of the intact tracer, not its degradation products.

  • In Vitro Stability: The final formulated product is incubated in human or animal serum/plasma at 37°C.[23] Aliquots are taken at various time points (e.g., 30, 60, 120 min) and analyzed by radio-HPLC to quantify the percentage of the intact tracer remaining.[23][24]

  • In Vivo Stability: For preclinical studies, blood samples are drawn from animals at different times post-injection. The plasma is separated, and proteins are precipitated. The supernatant is then analyzed by radio-HPLC to identify and quantify the parent tracer and any radioactive metabolites.[23] A high in vivo stability is indicated by a large percentage of the radioactivity in the blood corresponding to the unchanged parent compound.[23]

Conclusion

The successful radiolabeling of pyridazinone derivatives for in vivo imaging is a multi-stage process that demands careful planning and execution. From the strategic design of the precursor molecule to the rigorous application of validated radiolabeling, purification, and quality control procedures, each step is integral to producing a safe and effective imaging agent. The protocols and insights provided in this guide serve as a foundation for researchers to develop novel pyridazinone-based radiotracers, ultimately advancing the fields of molecular imaging and drug development.

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Application Notes and Protocols for the One-Pot Synthesis of 6-Substituted 3(2H)-Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridazinone Core in Modern Drug Discovery

The 3(2H)-pyridazinone scaffold is a privileged heterocyclic motif that occupies a significant position in medicinal chemistry and drug discovery. Its inherent structural features, including the presence of two adjacent nitrogen atoms, a carbonyl group, and multiple sites for substitution, allow for a wide range of chemical modifications to modulate its physicochemical and pharmacological properties. Consequently, pyridazinone derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, cardiotonic, antihypertensive, anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The development of efficient and robust synthetic methodologies to access diverse libraries of these compounds is, therefore, of paramount importance for researchers in academia and the pharmaceutical industry. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, offers significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency, making it a highly attractive approach for the synthesis of 6-substituted 3(2H)-pyridazinones. This application note provides a detailed guide to the most prevalent and effective one-pot strategies for the synthesis of this important class of compounds, complete with detailed protocols, mechanistic insights, and practical guidance for successful implementation in the laboratory.

Core One-Pot Synthetic Strategies and Mechanistic Rationale

The one-pot synthesis of 6-substituted 3(2H)-pyridazinones predominantly relies on the cyclocondensation reaction with a hydrazine derivative. The choice of the other starting materials dictates the substitution pattern of the final product. Below, we delve into three of the most widely employed and versatile one-pot approaches.

Strategy 1: Cyclocondensation of γ-Keto Acids with Hydrazines

This is one of the most classical and straightforward methods for the synthesis of 6-substituted-4,5-dihydro-3(2H)-pyridazinones, which can be subsequently aromatized to the corresponding 3(2H)-pyridazinones. The one-pot nature of this reaction lies in the direct conversion of the γ-keto acid to the pyridazinone without the need to isolate any intermediates.

Mechanistic Insights: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the ketone carbonyl of the γ-keto acid, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carboxylic acid carbonyl. The subsequent dehydration of the cyclic intermediate leads to the formation of the stable 4,5-dihydropyridazinone ring. The choice of hydrazine hydrate is common due to its availability and reactivity. The reaction is typically carried out in a protic solvent like ethanol to facilitate the proton transfer steps involved in the mechanism.

G start γ-Keto Acid + Hydrazine Hydrate intermediate1 Hydrazone Formation start->intermediate1 Nucleophilic Attack on Ketone intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Attack on Carboxylic Acid intermediate3 Dehydration intermediate2->intermediate3 Loss of H2O product 6-Substituted-4,5-dihydro-3(2H)-pyridazinone intermediate3->product

Figure 1: Workflow for the one-pot synthesis of 4,5-dihydropyridazinones from γ-keto acids.

Strategy 2: Three-Component Reaction of a Ketone, Glyoxylic Acid, and Hydrazine

This powerful one-pot strategy allows for the synthesis of 6-substituted 3(2H)-pyridazinones directly from readily available ketones, such as acetophenones. This method avoids the pre-synthesis of γ-keto acids, making it a more convergent and efficient approach.

Mechanistic Insights: The reaction is believed to proceed through an initial aldol-type condensation between the enolate of the ketone and glyoxylic acid to form an α-hydroxy-γ-keto acid intermediate in situ. This intermediate then reacts with hydrazine in a similar fashion to that described in Strategy 1, involving hydrazone formation, intramolecular cyclization, and dehydration to yield the pyridazinone ring. The key to the success of this one-pot reaction is the careful control of reaction conditions to promote the initial condensation before the addition of hydrazine.

G start Ketone + Glyoxylic Acid intermediate1 In situ formation of α-hydroxy-γ-keto acid start->intermediate1 Aldol Condensation intermediate2 Cyclocondensation intermediate1->intermediate2 hydrazine Hydrazine Hydrate hydrazine->intermediate2 product 6-Substituted 3(2H)-pyridazinone intermediate2->product Dehydration

Figure 2: Three-component one-pot synthesis of 6-substituted 3(2H)-pyridazinones.

Strategy 3: Three-Component Reaction of a β-Ketoester, an Arylglyoxal, and Hydrazine

This multicomponent approach offers a high degree of flexibility, allowing for the introduction of substituents at the 4, 5, and 6-positions of the pyridazinone ring. The use of water as a solvent in some reported procedures makes this an environmentally benign synthetic route.

Mechanistic Insights: The reaction likely begins with the Knoevenagel condensation between the β-ketoester and the arylglyoxal to form an α,β-unsaturated intermediate. Concurrently, or in a subsequent step, hydrazine reacts with one of the carbonyl groups. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration to afford the highly substituted 3(2H)-pyridazinone. The regioselectivity of the initial hydrazine attack and the subsequent cyclization are key factors in determining the final product structure.

G start β-Ketoester + Arylglyoxal + Hydrazine intermediate1 Knoevenagel Condensation & Hydrazone Formation start->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 product Highly Substituted 3(2H)-pyridazinone intermediate2->product Dehydration

Figure 3: A simplified workflow for the three-component synthesis of highly substituted pyridazinones.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone from 3-Benzoylpropionic Acid

Principle: This protocol describes the direct cyclocondensation of a γ-keto acid with hydrazine hydrate to form a 4,5-dihydropyridazinone.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Benzoylpropionic acid≥98%Sigma-Aldrich
Hydrazine hydrate (80%)Reagent gradeMerck
EthanolAnhydrousFisher Scientific
Acetic AcidGlacialVWR
Bromine≥99.5%Acros Organics
Round-bottom flask100 mL---
Reflux condenser------
Magnetic stirrer------
Buchner funnel------

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-benzoylpropionic acid (1.78 g, 10 mmol) and ethanol (30 mL).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add hydrazine hydrate (80%, 1.25 mL, 20 mmol) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold ethanol (2 x 10 mL).

  • Dry the solid in a vacuum oven to obtain 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

  • (Optional Aromatization): To a solution of the dihydropyridazinone (1.74 g, 10 mmol) in glacial acetic acid (20 mL), add a solution of bromine (0.56 mL, 11 mmol) in acetic acid (5 mL) dropwise at room temperature. Heat the mixture at 100 °C for 2 hours. Cool to room temperature and pour into ice water. Collect the precipitate, wash with water, and recrystallize from ethanol to afford 6-phenyl-3(2H)-pyridazinone.

Safety Precautions: Hydrazine hydrate and bromine are toxic and corrosive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: One-Pot, Three-Component Synthesis of 6-Phenyl-3(2H)-pyridazinone

Principle: This protocol outlines the synthesis of a 6-aryl-3(2H)-pyridazinone from an acetophenone, glyoxylic acid, and hydrazine hydrate in a single pot.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Acetophenone≥99%Sigma-Aldrich
Glyoxylic acid monohydrate≥98%Alfa Aesar
Hydrazine hydrate (80%)Reagent gradeMerck
Sodium hydroxidePellets, ≥97%Fisher Scientific
Hydrochloric acidConcentratedVWR
WaterDeionized---
Round-bottom flask250 mL---
Magnetic stirrer------

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 100 mmol) in water (50 mL).

  • Add acetophenone (12.0 g, 100 mmol) to the alkaline solution and stir vigorously.

  • Slowly add a solution of glyoxylic acid monohydrate (9.2 g, 100 mmol) in water (20 mL) to the mixture.

  • Heat the reaction mixture at 60 °C for 2 hours.

  • Cool the mixture to room temperature and add hydrazine hydrate (80%, 6.25 mL, 100 mmol).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-phenyl-3(2H)-pyridazinone.

Safety Precautions: Handle all chemicals with care, using appropriate PPE. The reaction should be performed in a well-ventilated fume hood.

Substrate Scope and Representative Yields

The one-pot synthesis of 6-substituted 3(2H)-pyridazinones is applicable to a wide range of substrates, leading to a diverse array of products. The following tables summarize representative examples from the literature.

Table 1: Synthesis of 6-Substituted 3(2H)-Pyridazinones from Ketones and Glyoxylic Acid

KetoneProductYield (%)
Acetophenone6-Phenyl-3(2H)-pyridazinone85
4'-Methylacetophenone6-(p-Tolyl)-3(2H)-pyridazinone82
4'-Methoxyacetophenone6-(4-Methoxyphenyl)-3(2H)-pyridazinone88
4'-Chloroacetophenone6-(4-Chlorophenyl)-3(2H)-pyridazinone79
Propiophenone5-Methyl-6-phenyl-3(2H)-pyridazinone75

Table 2: Three-Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones

Arylglyoxalβ-KetoesterProductYield (%)
PhenylglyoxalEthyl cyanoacetate4-Cyano-6-phenyl-3(2H)-pyridazinone92
4-MethylphenylglyoxalEthyl cyanoacetate4-Cyano-6-(p-tolyl)-3(2H)-pyridazinone95
4-MethoxyphenylglyoxalEthyl cyanoacetate4-Cyano-6-(4-methoxyphenyl)-3(2H)-pyridazinone90
4-ChlorophenylglyoxalEthyl cyanoacetate4-Cyano-6-(4-chlorophenyl)-3(2H)-pyridazinone88

Troubleshooting and Expert Insights

  • Low Yields in Strategy 1: Incomplete reaction is a common issue. Ensure the reaction is refluxed for a sufficient duration and monitor by TLC. The purity of the starting γ-keto acid is also crucial.

  • Side Reactions in Strategy 2: The initial aldol condensation is sensitive to reaction conditions. Maintaining the recommended temperature and stoichiometry is key to minimizing side product formation.

  • Purification Challenges: The products are often crystalline solids and can be purified by recrystallization. If the product is an oil or difficult to crystallize, column chromatography on silica gel is a viable alternative.

  • Regioselectivity in Strategy 3: When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is possible. Careful analysis of the product mixture by NMR is recommended. The choice of solvent can sometimes influence the regioselectivity.

  • Aromatization of Dihydropyridazinones: The aromatization step using bromine in acetic acid is effective but can lead to bromination of electron-rich aromatic rings. Alternative oxidizing agents such as copper(II) chloride or manganese dioxide can be employed for sensitive substrates.

References

  • Rimaz, M., Khalafy, J., & Moghadam, P. N. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry, 63(10), 1396-1401. [Link]
  • Haider, N. (2010). Synthesis and chemistry of pyridazin-3(2H)-ones. In Progress in Heterocyclic Chemistry (Vol. 22, pp. 1-35). Elsevier. [Link]
  • Abdel-Rahman, A. A.-H., & Abdel-Meguid, M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Immunoassay and Immunochemistry, 44(3), 269-295. [Link]
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
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  • Toth, G., Molnár, S., Tamas, T., & Borbély, I. (1997). An Efficient Synthesis of 4,5-Dihydro-3(2H)-pyridazinone Derivatives.
  • Qian, W., Winternheimer, D., & Allen, J. (2011). A "click and activate" approach in one-pot synthesis of a triazolyl-pyridazinone library. Organic Letters, 13(7), 1682-1685. [Link]
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1128. [Link]
  • Al-Zaydi, K. M. (2010). A novel environmentally benign methodology for the synthesis of thieno[3,4-d]pyridazinones. Molecules, 15(10), 6986-6996. [Link]
  • Jaballah, M., Ismail, N. S. M., Abouzid, K., & Serya, R. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Bioorganic Chemistry, 90, 103063. [Link]
  • Zhao, J., Lei, S., Wu, M., & Li, H. (2023). One-pot Synthesis of 2,6-Diaryl-4,5-dihydropyridazin-3(2H)-ones: Copper Catalyzed Annulation of Aldehydes, Arylhydrazines and 3-Acryloyloxazolidin-2-one. Tetrahedron Letters, 120, 154426. [Link]
  • Ji, J., Li, T., & Li, W. (2008). Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-ones. Molecules, 13(9), 2313-2322. [Link]
  • Rangel, D. C., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18(1), 10. [Link]
  • Gesse, P., & Müller, T. J. J. (2019). Consecutive Five-component-Ugi-4CR-CAL B-catalyzed Aminolysis Sequence and Concatenation with Transition Metal Catalysis in a One-pot Fashion to Substituted Triamides. European Journal of Organic Chemistry, 2019(13), 2150-2157. [Link]
  • D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2(3H)-and 3(2H)-furanones. Chemical reviews, 106(10), 3935-3984. [Link]
  • Kumar, D., & Sharma, U. (2013). Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. RSC advances, 3(44), 21556-21564. [Link]
  • Gökçe, M., et al. (2009). Synthesis of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazine D1a-D1d, D2a-D2d derivatives. Journal of Faculty of Pharmacy of Ankara University, 38(2), 85-98. [Link]
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  • El-Gazzar, A. B. A., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9), 1700093. [Link]

The Pyridazinone Scaffold: A Versatile Tool in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyridazinones in Crop Protection

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in the discovery and development of novel insecticides and herbicides.[1][2] Its inherent chemical versatility and favorable biological activity profile have allowed for the creation of a diverse array of agrochemicals with distinct modes of action.[3][4] For researchers and professionals in drug development, understanding the application of pyridazinones is crucial for designing next-generation crop protection agents that are not only effective but also possess improved environmental and toxicological profiles.[2] This guide provides an in-depth exploration of the application of pyridazinones in the development of insecticides and herbicides, complete with detailed protocols and mechanistic insights to empower your research endeavors.

Pyridazinone-Based Herbicides: Targeting Photosynthesis and Beyond

Pyridazinone herbicides have a well-established history of effectively controlling a broad spectrum of weeds. Their primary mechanisms of action often revolve around the disruption of essential plant physiological processes, most notably photosynthesis.

Mechanism of Action: Inhibition of Photosystem II (PSII)

A significant class of pyridazinone herbicides, including the commercial product pyrazon, function as inhibitors of photosystem II (PSII) in the chloroplasts.[5][6] They achieve this by interrupting the Hill reaction, a critical step in the light-dependent reactions of photosynthesis where water is oxidized and electrons are transferred.[7] This inhibition of electron transport leads to a cascade of events, including the cessation of ATP and NADPH production, ultimately starving the plant of the energy required for growth and survival.[8]

Some advanced pyridazinone herbicides exhibit a dual mode of action. For instance, the experimental herbicide designated as "6706" not only inhibits the Hill reaction but also interferes with chloroplast development, making it significantly more potent than its predecessors.[5][6]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

More recently, novel pyridazinone derivatives have been developed that target acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[9] ACCase inhibitors prevent the formation of malonyl-CoA, a crucial building block for the synthesis of lipids. This disruption of lipid synthesis is vital for the formation of cell membranes and is particularly effective against grass weeds.[10]

Structure-Activity Relationship (SAR) Insights for Herbicidal Activity

The herbicidal efficacy of pyridazinones is highly dependent on the nature and position of substituents on both the pyridazinone and the associated phenyl ring. Key SAR findings include:

  • Substitutions on the Phenyl Ring: The presence of a trifluoromethyl group on the phenyl ring is often crucial for high herbicidal activity, as seen in potent experimental compounds.[5][6]

  • Substitutions on the Pyridazinone Ring: Methyl groups at the 2 and 6 positions of the pyridazinone ring have been shown to significantly enhance herbicidal efficacy against both grass and broadleaf weeds.[9]

  • Ortho-substitution on the Phenyl Ring: The introduction of ethyl groups at the ortho position of the phenyl ring can lead to improved activity, particularly against grass weeds.[9]

Pyridazinone-Based Insecticides: Neurotoxins and Metabolic Disruptors

The versatility of the pyridazinone scaffold extends to the development of potent insecticides targeting various physiological systems in insects.

Mechanism of Action: Inhibition of Mitochondrial Electron Transport (METI)

A prominent class of pyridazinone insecticides, exemplified by pyridaben, acts as mitochondrial electron transport inhibitors (METIs).[3] These compounds specifically target Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][11] By blocking electron flow at this site, they disrupt the production of ATP, the primary energy currency of the cell, leading to rapid paralysis and death of the insect.[11][12]

Mechanism of Action: Inhibition of Acetylcholinesterase (AChE)

Another avenue for the insecticidal action of pyridazinones is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the insect nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, death.

Quantitative Data on Representative Pyridazinone Agrochemicals

The following table summarizes key toxicological and inhibitory data for representative pyridazinone-based agrochemicals. This data is essential for comparing the potency and selectivity of different compounds.

CompoundTypeTarget Organism/EnzymeEndpointValueReference(s)
Pyridaben Insecticide/AcaricideRats (Oral)LD50161 mg/kg[5]
Rats (Dermal)LD50>2000 mg/kg[5]
Rats (Inhalation)LC50 (4h)0.62 mg/L[5]
Bobwhite Quail (Oral)LD50>2250 mg/kg[5][9]
Rainbow TroutLC50 (96h)0.0007 mg/L[5]
Daphnia magnaEC50 (48h)0.001 mg/L[5]
Honeybees (Contact)LD50 (48h)0.024 µ g/bee [5]
Rat Liver & Bovine Heart Mitochondria (Complex I)IC502.4 nM[1]
Flufenpyr-ethyl HerbicideRats (Oral)LD50>5000 mg/kg[13]
Rats (Dermal)LD50>5000 mg/kg[13]
Rats (Inhalation)LC50>5.0 mg/L[13]
Pyrazon HerbicideChlorella (Photosynthesis)I50~50 µM[6]
SAN 6706 HerbicideChlorella (Photosynthesis)I50~50 µM[6]
SAN 9789 HerbicideChlorella (Photosynthesis)I50~100-250 µM[6]

Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyridazinone-based agrochemicals.

Synthesis Protocols

The synthesis of the pyridazinone core generally involves the cyclization of a 1,4-dicarbonyl compound with hydrazine or a substituted hydrazine. The following protocols provide examples for the synthesis of key pyridazinone intermediates and a commercially relevant insecticide.

Protocol 1: General Synthesis of 6-Substituted-4,5-dihydropyridazin-3(2H)-ones

This protocol is a foundational method for creating the pyridazinone core structure from γ-keto acids.

Materials:

  • γ-keto acid (e.g., levulinic acid)

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve the γ-keto acid in ethanol or methanol in a round-bottom flask.

  • Add a molar equivalent of hydrazine hydrate or the desired substituted hydrazine to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 6-substituted-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis of Pyridaben

This protocol outlines a green, one-pot synthesis method for the commercial acaricide/insecticide, Pyridaben.[7][14]

Materials:

  • 4,5-dichloropyridazin-6(1H)-one (dichloropyridazinone)

  • 1-chloro-4-tert-butylmethylbenzene (p-tert-butylbenzyl chloride)

  • Thiourea

  • Suitable solvent (e.g., ethanol)

  • Reaction vessel with temperature control and stirrer

Procedure:

  • In a suitable reaction vessel, combine 4,5-dichloropyridazin-6(1H)-one, 1-chloro-4-tert-butylmethylbenzene, and thiourea in an appropriate solvent.

  • Heat the reaction mixture under controlled conditions to facilitate the one-pot reaction. The thiourea acts as a sulfur source for the formation of the thioether linkage.

  • Monitor the reaction progress by a suitable analytical method such as HPLC or GC-MS.

  • Once the reaction is complete, the product can be isolated through standard workup procedures, which may include filtration, extraction, and crystallization.

  • Purify the crude pyridaben by recrystallization to obtain the final product.

Biological Evaluation Protocols

The following protocols describe key assays for determining the herbicidal and insecticidal activity of pyridazinone compounds.

Protocol 3: Hill Reaction Inhibition Assay (Herbicidal Activity)

This assay measures the inhibition of photosystem II electron transport in isolated chloroplasts.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl2)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM sorbitol, 5 mM MgCl2)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (as an artificial electron acceptor)

  • Test pyridazinone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Light source

Procedure:

  • Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of isolation buffer.

  • Assay Setup: In a cuvette, combine the reaction buffer, DCPIP solution, and the test pyridazinone compound at various concentrations.

  • Initiate Reaction: Add a small aliquot of the isolated chloroplast suspension to the cuvette.

  • Measurement: Immediately measure the initial absorbance at 600 nm (A600). Expose the cuvette to a light source.

  • Monitor Reaction: Record the decrease in A600 over time as the blue DCPIP is reduced to its colorless form by the electrons from water splitting in PSII.

  • Data Analysis: Calculate the rate of DCPIP reduction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of the Hill reaction rate.

Protocol 4: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Herbicidal Activity)

This assay determines the inhibitory effect of pyridazinone compounds on ACCase activity.

Materials:

  • Plant tissue rich in ACCase (e.g., young grass leaves)

  • Enzyme extraction buffer

  • Assay buffer (containing ATP, acetyl-CoA, and bicarbonate)

  • Test pyridazinone compounds

  • Method for detecting the reaction product (e.g., incorporation of radiolabeled bicarbonate or a coupled spectrophotometric assay)

Procedure:

  • Enzyme Extraction: Homogenize the plant tissue in extraction buffer and clarify the extract by centrifugation.

  • Assay Reaction: In a reaction tube, combine the assay buffer, the plant enzyme extract, and the test pyridazinone compound at various concentrations.

  • Initiate Reaction: Start the reaction by adding acetyl-CoA.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.

  • Quantify Activity: Measure the amount of malonyl-CoA produced. This can be done using various methods, including radiometric assays with 14C-bicarbonate or spectrophotometric assays that couple the production of ADP to another enzymatic reaction.

  • Data Analysis: Calculate the percentage of ACCase inhibition for each compound concentration and determine the IC50 value.

Protocol 5: Mitochondrial Complex I Inhibition Assay (Insecticidal Activity)

This assay measures the inhibition of NADH:ubiquinone oxidoreductase activity in isolated mitochondria.

Materials:

  • Insect tissue (e.g., flight muscles) or cultured insect cells

  • Mitochondria isolation buffer

  • Assay buffer (containing NADH and an artificial electron acceptor like ubiquinone-1)

  • Test pyridazinone compounds

  • Spectrophotometer to monitor the oxidation of NADH at 340 nm

Procedure:

  • Mitochondria Isolation: Homogenize the insect tissue or cells in ice-cold isolation buffer and isolate the mitochondria by differential centrifugation.

  • Assay Setup: In a cuvette, add the assay buffer and the isolated mitochondria.

  • Pre-incubation: Add the test pyridazinone compound at various concentrations and pre-incubate for a short period.

  • Initiate Reaction: Start the reaction by adding NADH.

  • Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized.

  • Data Analysis: Calculate the rate of NADH oxidation for each concentration of the test compound. Determine the IC50 value for the inhibition of Complex I activity.

Protocol 6: Acetylcholinesterase (AChE) Inhibition Assay (Insecticidal Activity)

This assay is based on the Ellman method and measures the activity of AChE.[5]

Materials:

  • Insect homogenate (e.g., from insect heads) as the source of AChE

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Test pyridazinone compounds

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: Prepare a homogenate of the insect tissue in phosphate buffer and centrifuge to obtain a supernatant containing AChE.

  • Assay in 96-well Plate:

    • To each well, add phosphate buffer.

    • Add the test pyridazinone compound at various concentrations.

    • Add the enzyme preparation.

    • Pre-incubate for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add ATCI and DTNB to each well to start the reaction.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by reading the absorbance at 412 nm over time.

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

Herbicidal Mechanisms of Action

Herbicidal_Mechanisms cluster_photosynthesis Photosynthesis Inhibition cluster_accase ACCase Inhibition PSII Photosystem II (PSII) Hill_Reaction Hill Reaction (Water Splitting) PSII->Hill_Reaction Electron_Transport Electron Transport Chain Hill_Reaction->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Pyridazinone_Herbicide1 Pyridazinone Herbicide (e.g., Pyrazon) Pyridazinone_Herbicide1->Hill_Reaction Inhibits Pyridazinone_Herbicide2 Pyridazinone Herbicide (Novel) Pyridazinone_Herbicide2->ACCase Inhibits

Caption: Mechanisms of action for pyridazinone herbicides.

Insecticidal Mechanisms of Action

Insecticidal_Mechanisms cluster_meti Mitochondrial Electron Transport Inhibition (METI) cluster_ache Acetylcholinesterase (AChE) Inhibition Complex_I Complex I (NADH Dehydrogenase) ETC Electron Transport Chain Complex_I->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Acetylcholine Acetylcholine (Neurotransmitter) AChE AChE Enzyme Acetylcholine->AChE Hydrolysis Synapse Synaptic Cleft Acetylcholine->Synapse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Pyridazinone_Insecticide1 Pyridazinone Insecticide (e.g., Pyridaben) Pyridazinone_Insecticide1->Complex_I Inhibits Pyridazinone_Insecticide2 Pyridazinone Insecticide Pyridazinone_Insecticide2->AChE Inhibits

Caption: Mechanisms of action for pyridazinone insecticides.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_herbicide Herbicidal Evaluation cluster_insecticide Insecticidal Evaluation start Start: Synthesized Pyridazinone Compound herbicide_screen Primary Herbicidal Screen (e.g., whole plant assay) start->herbicide_screen insecticide_screen Primary Insecticidal Screen (e.g., contact or feeding assay) start->insecticide_screen hill_assay Hill Reaction Inhibition Assay herbicide_screen->hill_assay Active accase_assay ACCase Inhibition Assay herbicide_screen->accase_assay Active meti_assay METI Assay (Complex I) insecticide_screen->meti_assay Active ache_assay AChE Inhibition Assay insecticide_screen->ache_assay Active herbicide_ic50 Determine Herbicidal IC50 hill_assay->herbicide_ic50 accase_assay->herbicide_ic50 sar_optimization Structure-Activity Relationship (SAR) and Lead Optimization herbicide_ic50->sar_optimization insecticide_ld50 Determine Insecticidal LD50/LC50 meti_assay->insecticide_ld50 ache_assay->insecticide_ld50 insecticide_ld50->sar_optimization end End: Candidate for Development sar_optimization->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,6-Dichloro-2-methylpyridazin-3(2H)-one. This document is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, achieving a high yield and purity is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis.

The primary and most established synthetic route to the pyridazinone core involves the cyclocondensation reaction of a γ-ketoacid or a related precursor with a hydrazine derivative.[2][3] In the case of this compound, the synthesis typically starts from mucochloric acid and methylhydrazine. This guide will focus on optimizing this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound from mucochloric acid and methylhydrazine?

The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl groups of the open-chain form of mucochloric acid. This is followed by an intramolecular cyclization and subsequent dehydration to form the pyridazinone ring. The reaction is typically acid-catalyzed to facilitate the dehydration step.[2][4]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product MA Mucochloric Acid INT Hydrazone Intermediate MA->INT Nucleophilic Attack MH Methylhydrazine MH->INT PROD This compound INT->PROD Cyclization & Dehydration

Caption: Core reaction pathway for pyridazinone synthesis.

Q2: What are the expected yields for this synthesis?

Reported yields can vary significantly based on the reaction conditions and purity of starting materials. While some literature reports yields as high as 60-80% under optimized conditions, it is not uncommon for initial attempts to result in lower yields (around 40-50%).[5][6] This guide aims to help you consistently achieve the higher end of this range.

Q3: What are the critical safety precautions for this reaction?

  • Mucochloric acid is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylhydrazine is toxic, flammable, and a suspected carcinogen. All handling of this reagent must be performed in a fume hood.

  • The reaction may be exothermic. Monitor the temperature, especially during the addition of reagents.

Troubleshooting Guide: Improving Your Yield

Low yields and product impurity are the most common challenges encountered in this synthesis. The following section is structured to help you diagnose and solve these issues systematically.

Problem 1: Low or No Product Formation

If you are experiencing a very low yield (<20%) or no desired product, consider the following factors:

Q: My reaction doesn't seem to be working. TLC analysis shows only starting material. What should I check first?

A: The first step is to verify the quality of your starting materials and the reaction setup.

  • Purity of Reactants: Impurities in mucochloric acid or methylhydrazine can inhibit the reaction.[2] It is advisable to use freshly opened or purified reagents. Methylhydrazine, in particular, can degrade over time.

  • Reaction Temperature: The cyclization and dehydration steps are often temperature-dependent.[4] If the temperature is too low, the reaction may be too slow to proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to the decomposition of reactants or the product.[2][4] A moderate temperature increase (e.g., to 40-60°C) can be beneficial.[4]

  • pH of the Medium: The reaction is often catalyzed by a mildly acidic pH (pH 4-6).[4] This protonates the carbonyl group, making it more electrophilic for the initial nucleophilic attack, and facilitates the final dehydration step.[2][4] Adding a catalytic amount of a weak acid like acetic acid can be beneficial.[4] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity and hindering the reaction.[4]

Troubleshooting_Low_Yield Start Start CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckTemp Optimize Reaction Temperature CheckPurity->CheckTemp Purity OK CheckpH Adjust Reaction pH CheckTemp->CheckpH Temp OK CheckSolvent Evaluate Solvent Choice CheckpH->CheckSolvent pH OK Monitor Monitor Reaction by TLC/LC-MS CheckSolvent->Monitor Solvent OK Success Improved Yield Monitor->Success

Caption: A systematic workflow for troubleshooting low yields.

Problem 2: Moderate Yield with Significant Side Products

If your reaction is producing the desired product but the yield is compromised by impurities, the focus should shift to optimizing selectivity and minimizing side reactions.

Q: My TLC shows the product spot, but also several other significant spots. What are the likely side products and how can I minimize them?

A: The primary side product is often the uncyclized hydrazone intermediate. Other impurities can arise from the degradation of starting materials or the product itself.

  • Incomplete Cyclization: The formation of the hydrazone is often fast, but the subsequent cyclization to the pyridazinone ring can be the rate-limiting step. If the reaction is not allowed to proceed for a sufficient amount of time or at an optimal temperature, the hydrazone may be isolated as a major byproduct.[2]

    • Solution: Increase the reaction time and monitor the disappearance of the intermediate by TLC or LC-MS.[4] Ensuring the optimal temperature and pH, as mentioned previously, will also drive the reaction toward the cyclized product.[2]

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer during the reaction.[2][7]

    • Solution: If you are using an aprotic solvent, consider switching to ethanol or a mixture of water and ethanol.[8] This can improve the solubility of the reagents and intermediates and may better facilitate the cyclization.

Table 1: Impact of Reaction Parameters on Yield and Purity

ParameterIssueRecommended ActionRationale
Temperature Reaction is slow or incomplete.Increase temperature moderately (e.g., 50-70°C).[9]Provides activation energy for cyclization and dehydration steps.
Product decomposition.Avoid excessive heat (>100°C).Pyridazinone rings can be susceptible to degradation at high temperatures.
Solvent Poor solubility or slow reaction.Use a protic solvent like ethanol or methanol.[7]Facilitates proton transfer and can improve reagent solubility.
pH Slow dehydration/cyclization.Add a catalytic amount of weak acid (e.g., acetic acid).[4]Catalyzes the rate-limiting dehydration step.
Reaction Time Incomplete conversion to product.Monitor by TLC/LC-MS until starting material is consumed.[4]Ensures the reaction has reached completion.
Problem 3: Difficulties in Product Isolation and Purification

Even with a good reaction yield, challenges can arise during the work-up and purification stages.

Q: The crude product is an oil or difficult to crystallize. What purification strategies do you recommend?

A: this compound is a solid at room temperature. If you obtain an oil, it is likely due to the presence of impurities.

  • Initial Work-up: After the reaction is complete, a common procedure is to pour the reaction mixture into cold water to precipitate the crude product.[5] This helps to remove water-soluble impurities.

  • Recrystallization: This is the most effective method for purifying the final product. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.

Recommended Experimental Protocol

This protocol is a generalized starting point. Optimization of specific parameters may be required based on your laboratory conditions and reagent purity.

Materials:

  • Mucochloric acid

  • Methylhydrazine

  • Ethanol

  • Acetic Acid (glacial)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid (1 equivalent) in ethanol.

  • Slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature. A slight exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

  • The product should precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Recrystallize the crude solid from ethanol to obtain pure this compound.

References
  • ResearchGate. (n.d.). Optimization of the reaction conditions. a. [Scientific Diagram].
  • ResearchGate. (n.d.). Optimization of the reaction conditions. a. [Scientific Diagram].
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram].
  • MDPI. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.
  • ResearchGate. (n.d.). Optimization of reaction conditions. [Table].
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram].
  • National Institutes of Health. (n.d.). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog).
  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • MDPI. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.
  • ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
  • My Skin Recipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.

Sources

Common side reactions in the synthesis of pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyridazinone Product

Q1: I am consistently obtaining a low yield of my target pyridazinone. What are the potential causes and how can I optimize my reaction for a better outcome?

A1: Low yields are a frequent hurdle in pyridazinone synthesis, often stemming from a combination of factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Underlying Causality: The synthesis of pyridazinones, typically through the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent, like a γ-ketoacid) with a hydrazine derivative, is a multi-step process in situ. Each step, from the initial hydrazone formation to the final cyclization and dehydration, is sensitive to reaction conditions. Incomplete reactions, degradation of starting materials or products, and competing side reactions are the primary contributors to low yields.

Troubleshooting Protocol:

  • Purity of Starting Materials: Always begin by verifying the purity of your starting materials, including γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can introduce unwanted side reactions or inhibit the desired cyclization. It is highly recommended to use freshly purified reagents.

  • Reaction Temperature Optimization: The reaction temperature is a critical parameter. Excessively low temperatures can lead to incomplete reactions and the isolation of the hydrazone intermediate, while high temperatures may cause decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal temperature and reaction time for your specific substrates.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed as they can facilitate the proton transfer steps involved in hydrazone formation and cyclization.

  • pH Control: The pH of the reaction medium can be particularly critical, especially in the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might promote side reactions. A careful, systematic screening of pH may be necessary.

  • Water Removal: The final cyclization step to form the pyridazinone ring involves the elimination of water. To drive the reaction equilibrium towards the product, consider removing water using a Dean-Stark apparatus or by adding molecular sieves.[1]

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting Start Low Yield of Pyridazinone Purity Check Purity of Starting Materials Start->Purity Temp Optimize Reaction Temperature Purity->Temp Solvent Evaluate Solvent Choice Temp->Solvent pH Adjust Reaction pH Solvent->pH Water Consider Water Removal pH->Water Monitor Monitor Reaction by TLC/LC-MS Water->Monitor Reevaluate Re-evaluate Monitor->Reevaluate If yield is still low Success Improved Yield: Optimization Successful Monitor->Success If yield improves Reevaluate->Purity

Caption: A systematic workflow for troubleshooting low yields in pyridazinone synthesis.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Q2: My TLC analysis shows multiple spots in addition to my desired product. What are the common side reactions in pyridazinone synthesis that could be causing this?

A2: The formation of multiple byproducts is a common challenge. Understanding the likely side reactions is the first step toward minimizing their formation and simplifying purification.

Common Side Reactions and Their Mechanisms:

  • Incomplete Cyclization (Hydrazone Formation): The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone can be a major byproduct.[1]

    • Causality: The cyclization step often requires a higher activation energy than the initial hydrazone formation. Insufficient temperature or reaction time can stall the reaction at the hydrazone stage.

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two distinct regioisomeric pyridazinone products.[1]

    • Causality: The reactivity of the two carbonyl groups can be influenced by steric and electronic factors of the substituents on the dicarbonyl compound.

  • Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), alkylation can occur at both nitrogen atoms of the hydrazine or even on the pyridazinone ring itself under certain conditions, leading to a mixture of undesired N-alkylated byproducts.[1]

  • Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the elimination of a second molecule of water (or oxidation), resulting in the formation of the fully aromatic pyridazinone as a byproduct.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine starting material or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Visualizing Common Side Reaction Pathways

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Start 1,4-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Regioisomer Regioisomer Formation (from unsymmetrical dicarbonyl) Start->Regioisomer Product Desired Pyridazinone Hydrazone->Product Incomplete Incomplete Cyclization (Isolated Hydrazone) Hydrazone->Incomplete Overalkylation Over-alkylation Product->Overalkylation Aromatization Aromatization Byproduct Product->Aromatization Cleavage N-N Bond Cleavage Product->Cleavage

Caption: Overview of the main reaction pathway and common side reactions in pyridazinone synthesis.

Issue 3: Controlling N-Alkylation Regioselectivity

Q3: I am synthesizing a substituted pyridazinone using an alkylhydrazine and obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the site of N-alkylation in pyridazinones is a common challenge due to the presence of two nucleophilic nitrogen atoms. The regioselectivity is a delicate balance of several factors.

Factors Influencing N-Alkylation Regioselectivity:

FactorInfluence on Regioselectivity
Steric Hindrance Bulky substituents on the pyridazinone ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
Electronic Effects The electron density on each nitrogen atom, which is influenced by the substituents on the pyridazinone ring, will affect the site of alkylation. Electron-donating groups can increase the nucleophilicity of a nearby nitrogen.
Reaction Conditions The choice of base, solvent, and temperature can significantly impact both N- vs. O-alkylation and the regioselectivity of N-alkylation. A systematic screen of these parameters is often necessary.

Strategies for Controlling Regioselectivity:

  • Choice of Base and Solvent: The combination of base and solvent can influence which nitrogen is deprotonated and its subsequent reactivity. For example, a non-polar aprotic solvent with a hindered base might favor alkylation at a more accessible nitrogen.

  • Protecting Groups: In some cases, a protecting group strategy may be employed to temporarily block one of the nitrogen atoms, directing alkylation to the desired position, followed by deprotection.

  • Directed Synthesis: It may be more effective to synthesize the desired regioisomer by starting with a different set of precursors where the alkyl group is already in place on the hydrazine starting material, if commercially available or readily synthesizable.

Experimental Protocols

Protocol 1: General Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol is a general method for the synthesis of dihydropyridazinones from a γ-ketoacid and hydrazine hydrate.

Materials:

  • 4-Oxo-4-phenylbutanoic acid (1 eq.)

  • Hydrazine hydrate (1.2 eq.)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122.
  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
  • ACS Publications. (n.d.). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. [Link]
  • RSC Publishing. (2021).
  • MDPI. (n.d.). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. [Link]
  • PubMed Central. (n.d.). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. [Link]
  • Medicinal Chemistry. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. 21(8), 822-842.
  • The Journal of Organic Chemistry. (n.d.).
  • MSU chemistry. (n.d.). Heterocyclic Compounds. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Purification of 5,6-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 5,6-Dichloro-2-methylpyridazin-3(2H)-one via recrystallization. It is designed for chemistry professionals engaged in pharmaceutical research and development, offering troubleshooting advice and detailed protocols to overcome common experimental challenges.

Section 1: Critical Safety & Handling Precautions

Before beginning any experimental work, it is imperative to understand the potential hazards associated with this compound and related dichloropyridazine compounds.

Question: What are the primary hazards of this compound and what personal protective equipment (PPE) is required?

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Ensure that an eyewash station and safety shower are immediately accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles and a face shield.[4]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[1]

    • Respiratory Protection: If there is a risk of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1][4]

Section 2: Fundamentals of Recrystallization for Pyridazinones

Question: Why is recrystallization the preferred method for purifying this compound?

Answer: Recrystallization is a powerful purification technique for solid organic compounds because it exploits differences in solubility between the desired compound and its impurities at varying temperatures.[5][6] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent, in which the compound has high solubility, and then allow it to cool. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[7] Impurities, being present in much smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[5] This method is highly effective for removing small amounts of impurities and is often more scalable and cost-effective than chromatographic methods for final purification steps.[8]

Section 3: Experimental Protocols & Methodologies

Part 3.1: The Critical First Step - Solvent Selection

The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[5][7]

Question: How do I select the best solvent for this compound?

Answer: A systematic screening process is the most reliable method. The "like dissolves like" principle provides a starting point; given the compound's structure (a polar lactam moiety and a less polar dichlorinated aromatic ring), solvents of intermediate polarity are excellent candidates.

Protocol: Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[5]

  • Hot Solvent Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observation: The ideal solvent is one that dissolves the compound when hot but yields a large quantity of crystalline precipitate upon cooling.

Solvent Candidate Boiling Point (°C) Polarity Rationale & Potential Use
Ethanol 78Polar ProticA commonly used and effective solvent for pyridazinone derivatives.[8] Good starting point.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol, may offer slightly different solubility characteristics.
Ethyl Acetate 77Polar AproticGood for compounds of intermediate polarity.
Toluene 111NonpolarHigh boiling point allows for a large temperature differential. May be effective if impurities are highly polar.
Water 100Very PolarUnlikely to be a good single solvent due to the organic nature of the compound, but excellent as an anti-solvent in a mixed system (e.g., with Ethanol or IPA).[9]
Hexane/Ethyl Acetate VariableMixedA common mixed-solvent system. Dissolve in the minimum hot ethyl acetate ("good" solvent) and add hexane ("poor" solvent) until turbidity appears.[9]
Ethanol/Water VariableMixedAn excellent and common solvent pair. Dissolve the compound in minimum hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.[5]
Part 3.2: Single-Solvent Recrystallization Workflow

This protocol should be followed once an ideal single solvent has been identified.

Step-by-Step Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add a magnetic stir bar or a boiling stick. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[10] Adding excess solvent is a common mistake that will significantly reduce your yield.[11]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires decolorizing carbon, a hot gravity filtration is necessary. To perform this, pre-heat a second Erlenmeyer flask with a small amount of boiling solvent and a stemless funnel fitted with fluted filter paper. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass to prevent contamination and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as rapid cooling can trap impurities.[10]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the funnel under vacuum for a period, followed by drying in a vacuum oven at a temperature well below the compound's melting point.

Section 4: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization.

Question: I've cooled the solution, but no crystals have formed. What should I do?

Answer: This is a common issue, typically caused by either using too much solvent or the solution being supersaturated. Try the following methods in order:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

  • Seed the Solution: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" provides a template for further crystallization.

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.

  • Add an Anti-Solvent: If you are using a solvent like ethanol, you can try adding a few drops of an anti-solvent (like ice-cold water) until the solution becomes slightly turbid, then warm slightly to re-dissolve and cool again.

Question: My product has separated as an oil, not crystals. What is "oiling out" and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by the presence of significant impurities, which depress the melting point of the mixture, or by cooling the solution too rapidly.[11]

  • Solution 1: Reheat and Add More Solvent: Reheat the flask to dissolve the oil. Add a small amount of additional solvent (10-20% more) to keep the compound soluble at a lower temperature. Then, allow it to cool much more slowly. Insulating the flask can help.[11]

  • Solution 2: Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point or switch to a mixed-solvent system.

Question: The recrystallized product is still colored. How can I remove colored impurities?

Answer: Highly colored impurities can often be removed with activated carbon (charcoal).

  • After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot gravity filtration as described in the protocol to remove the carbon. The filtrate should be colorless or significantly less colored.

Question: My final yield is very low. What went wrong?

Answer: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant amount of product will remain in the mother liquor.[11]

  • Premature crystallization: The product may have crystallized in the filter paper during hot filtration. Ensure your filtration apparatus is properly pre-heated.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

Section 5: Diagrams & Workflows

Recrystallization Decision Workflow

This diagram outlines the logical steps from starting material to pure product.

RecrystallizationWorkflow cluster_decision Decision Point A Crude Solid B Select Solvent(s) via Screening A->B C Dissolve in Minimum Hot Solvent B->C D Hot Gravity Filtration? (Insoluble Impurities Present) C->D E Filter Hot Solution D->E Yes F Cool Solution Slowly to Crystallize D->F No E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash with Ice-Cold Solvent G->H I Dry Pure Crystals H->I J Characterize (m.p., NMR, etc.) I->J Troubleshooting Start Cooling Complete Prob1 Crystals Formed? Start->Prob1 Prob2 Product Oiled Out? Prob1->Prob2 Yes Sol1 Scratch Flask Add Seed Crystal Reduce Solvent Prob1->Sol1 No Prob3 Yield Low? Prob2->Prob3 No Sol2 Reheat, Add More Solvent Cool Slowly Change Solvent Prob2->Sol2 Yes End Successful Purification Prob2->End No Sol3 Check Mother Liquor Minimize Solvent in Future Ensure Cold Wash Prob3->Sol3 Yes Prob3->End No Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • PubChem. (n.d.). 5,6-Dichloropyridazin-3(2H)-one. National Center for Biotechnology Information.
  • CPAchem. (2023). Safety data sheet - 3,6-Dichloropyridazine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • My Skin Recipes. (2025). This compound.
  • Occidental College. (n.d.). Recrystallization I.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Lead Sciences. (n.d.). This compound.

Sources

Optimizing reaction conditions for pyridazinone synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges frequently encountered during pyridazinone synthesis in a practical question-and-answer format.

Question 1: I am observing a low yield of my desired pyridazinone product. What are the likely causes and how can I improve it?

Answer: Low yields are a common hurdle in pyridazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]

  • Purity of Starting Materials: The purity of your reagents, such as γ-ketoacids or 1,4-dicarbonyl compounds and hydrazine derivatives, is paramount. Impurities can lead to undesirable side reactions that consume starting materials and complicate purification.[1] It is always recommended to use freshly purified or high-purity reagents.

  • Reaction Temperature: Temperature is a critical parameter that directly influences the reaction rate. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the final product.[1] To find the optimal temperature, it's advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Solvent Selection: The choice of solvent can significantly impact the reaction's success. Protic solvents like ethanol or acetic acid are frequently used as they can facilitate the necessary proton transfer steps in the reaction mechanism.[1]

  • pH of the Reaction Medium: The pH can be a critical factor, especially in the cyclocondensation of γ-ketoacids with hydrazine. An acidic environment can catalyze the dehydration step, which is crucial for ring formation. However, strongly acidic conditions may promote unwanted side reactions.[1]

  • Water Removal: The cyclization step to form the pyridazinone ring involves the formation of water. In some cases, actively removing this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby increasing the yield.[1]

Question 2: My TLC analysis shows multiple spots, indicating the presence of several side products. What are the common side reactions in pyridazinone synthesis?

Answer: The formation of side products is a frequent challenge. Understanding these potential side reactions is key to minimizing their formation.

  • Incomplete Cyclization: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone may be isolated as a major byproduct.

  • Formation of Isomers: When using unsymmetrical dicarbonyl compounds, there is a possibility of forming isomeric pyridazinone products. The regioselectivity can sometimes be controlled by carefully adjusting the reaction conditions or through the use of specific catalysts.

  • N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can break, leading to a complex mixture of degradation products.[1]

Question 3: I am struggling with the solubility of my starting materials or the final pyridazinone product. How do I select an appropriate solvent?

Answer: Solvent selection is crucial for ensuring that all reactants are in the same phase, which is necessary for an efficient reaction. The polarity of the solvent plays a significant role in this.

  • For Starting Materials: The choice of solvent should be based on the polarity of your specific starting materials. Protic solvents like ethanol and acetic acid are often effective for dissolving polar reactants like γ-ketoacids and hydrazine.[1]

  • For the Product: The solubility of the final pyridazinone derivative can vary greatly depending on its substituents. A study on the solubility of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents showed that its solubility was highest in DMSO, followed by PEG-400 and Transcutol®, and lowest in water.[2][3] This information can be a useful starting point for selecting a suitable solvent for both the reaction and subsequent purification steps.

The following table summarizes the mole fraction solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one in various solvents at 318.2 K, which can serve as a guide for solvent selection.[3]

SolventMole Fraction Solubility (x_e) at 318.2 K
Dimethyl sulfoxide (DMSO)4.73 × 10⁻¹
Polyethylene glycol-400 (PEG-400)4.12 × 10⁻¹
Transcutol®3.46 × 10⁻¹
Ethyl acetate (EA)6.81 × 10⁻²
2-Butanol2.18 × 10⁻²
1-Butanol2.11 × 10⁻²
Propylene glycol (PG)1.50 × 10⁻²
Isopropyl alcohol (IPA)1.44 × 10⁻²
Ethylene glycol (EG)1.27 × 10⁻²
Ethanol8.22 × 10⁻³
Methanol5.18 × 10⁻³
Water1.26 × 10⁻⁵

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for pyridazinone synthesis?

A1: The most common methods for synthesizing the pyridazinone ring involve the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with hydrazine or a hydrazine derivative.[4] The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the pyridazinone ring.[5]

G Start 1,4-Dicarbonyl Compound + Hydrazine Derivative Hydrazone Hydrazone Intermediate Formation Start->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyridazinone Product Dehydration->Product

Caption: General reaction pathway for pyridazinone synthesis.

Q2: How does temperature affect the rate and selectivity of the reaction?

A2: According to the principles of chemical kinetics, increasing the reaction temperature generally increases the reaction rate. However, for pyridazinone synthesis, excessively high temperatures can lead to decomposition and the formation of byproducts.[1] In cases where multiple products can be formed (e.g., isomers), temperature can also influence the selectivity of the reaction by favoring the kinetic or thermodynamic product. It is crucial to find an optimal temperature that provides a reasonable reaction rate while minimizing side reactions.

Q3: Are there any specific catalysts that can improve the synthesis?

A3: While many pyridazinone syntheses can proceed without a catalyst, particularly when using acidic solvents like acetic acid which can act as a catalyst, certain reactions can benefit from the addition of a catalyst. For instance, some modern synthetic methods utilize transition metal catalysts, such as copper(II) or palladium, to facilitate specific bond formations in the synthesis of more complex pyridazinone derivatives.[6][7]

Q4: What are some common starting materials for pyridazinone synthesis?

A4: A variety of starting materials can be used, with the choice depending on the desired substitution pattern of the final pyridazinone. Common precursors include:

  • γ-Ketoacids or γ-ketoesters[4]

  • 1,4-Dicarbonyl compounds[4]

  • Maleic anhydride derivatives

  • Mucochloric acid[8]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions, including pyridazinone synthesis.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product over time. This allows you to determine the optimal reaction time and to check for the formation of byproducts.

G Start Initiate Reaction TLC Monitor by TLC Start->TLC Decision Reaction Complete? TLC->Decision Workup Proceed to Workup and Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->TLC

Caption: Workflow for monitoring reaction progress using TLC.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common method for the synthesis of a simple pyridazinone derivative.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1128.
  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 23(10), 2549.
  • Asif, M. (2020). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • El-Sayed, M. A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society.
  • Organic Chemistry Portal. (2019). Synthesis of pyridazines.
  • Catarzi, D., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(15), 4995.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3368.
  • Taha, T. R., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3749.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Legrand, B., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 421-430.
  • Abdel-Aziz, M., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐in. Journal of Heterocyclic Chemistry.
  • El-Dash, Y. A. A., et al. (2025).
  • Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • Singh, S., & Kumar, A. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Al-Ghorbani, M., et al. (2023).

Sources

Technical Support Center: Troubleshooting Low Product Yield in Pyyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazines and their derivatives are a critical class of nitrogen-containing heterocycles, forming the structural core of numerous compounds in medicinal chemistry and materials science. A common synthetic route involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. However, researchers often attempt to use β-ketoesters as precursors, which can lead to significant challenges with product yield and purity. This guide provides in-depth troubleshooting for scientists encountering low yields in pyridazine synthesis, with a focus on clarifying the underlying chemical principles and offering field-proven solutions.

Part 1: Frequently Asked Questions (FAQs) - Diagnosis and Initial Troubleshooting

Q1: My pyridazine synthesis from a β-ketoester and hydrazine has a very low yield. What are the most common initial checks I should perform?

A1: Low yields are a frequent challenge in heterocyclic synthesis and warrant a systematic review of your setup and reagents.[1] Before delving into complex optimization, verify these fundamental parameters:

  • Purity of Starting Materials: Confirm the purity of your β-ketoester and hydrazine source. Impurities can introduce competing side reactions. Hydrazine hydrate, in particular, can degrade over time; using a fresh bottle is advisable.[2]

  • Stoichiometry: Ensure accurate measurement of your reagents. A common strategy is to use a slight excess (1.1 to 2 equivalents) of hydrazine hydrate to ensure the complete consumption of the limiting ketoester.[3]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. This will help you determine if the starting material is being consumed and distinguish between an incomplete reaction and product degradation over time.[4]

  • Inert Atmosphere: While not always strictly necessary, some condensation reactions benefit from an inert atmosphere (Nitrogen or Argon) to prevent oxidation of reagents or intermediates, especially if heating for extended periods.[1]

Q2: I see multiple spots on my TLC plate, and the major spot is not my desired pyridazine. What is the most likely side product?

A2: The most probable side product is a pyrazole (specifically, a pyrazolone). This is a critical point of chemistry to understand for this synthesis. Your β-ketoester is a 1,3-dicarbonyl compound. The reaction of 1,3-dicarbonyls with hydrazine is the classic Knorr pyrazole synthesis , which is often a highly efficient and competing pathway.[5][6] Pyridazine synthesis, in contrast, requires a 1,4-dicarbonyl precursor.[7][8] The formation of a stable, five-membered aromatic pyrazole ring is often kinetically and thermodynamically favored over the six-membered pyridazine ring when starting from a 1,3-dicarbonyl substrate.[3]

Q3: My starting material is a β-ketoester, but my target is a pyridazine. Is my synthetic route flawed?

A3: It is chemically challenging to directly synthesize a pyridazine from a simple β-ketoester and hydrazine due to the competing Knorr pyrazole synthesis.[3][9] The more viable and standard approach is to first convert the β-ketoester into a γ-ketoester (a 1,4-dicarbonyl equivalent). This creates the necessary carbon skeleton for pyridazine ring formation.[7][10]

There are established methods for this conversion, such as through zinc carbenoid-mediated chain extension.[11][12] If your protocol involves a one-pot reaction of a β-ketoester, hydrazine, and a third component (like an aldehyde), you are likely performing a multi-component reaction where a 1,4-dicarbonyl intermediate is formed in situ. Low yields in such cases often point to poor control over the initial steps, leading to pyrazole formation before the complete pyridazine scaffold can be assembled.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Understanding and Suppressing the Competing Pyrazole Synthesis

The fundamental challenge is directing the nucleophilic attack of hydrazine. In a β-ketoester, the two carbonyls are in a 1,3-relationship, which is ideal for forming a five-membered pyrazole ring. To form a six-membered pyridazine, a 1,4-relationship is required.

Diagram 1: Competing Reaction Pathways This diagram illustrates the critical decision point. A 1,3-dicarbonyl (β-ketoester) substrate preferentially forms a 5-membered pyrazole, while a 1,4-dicarbonyl (γ-ketoester) substrate is required to form the 6-membered pyridazine.

G cluster_product Products Start1 β-Ketoester (1,3-Dicarbonyl) Hydrazine Hydrazine (H₂N-NH₂) Start2 γ-Ketoester (1,4-Dicarbonyl) Product1 Pyrazole (5-Membered Ring) Hydrazine->Product1 Favored Pathway (Knorr Synthesis) Product2 Pyridazine (6-Membered Ring) Hydrazine->Product2 Required Pathway

Caption: Pyrazole vs. Pyridazine Formation Pathways.

Q4: How can I adjust my reaction conditions to favor pyridazine formation, assuming I have the correct 1,4-dicarbonyl precursor (a γ-ketoester)?

A4: Even with the correct precursor, reaction conditions are paramount for maximizing yield and minimizing side products.

  • pH Control: The cyclocondensation is often catalyzed by acid, but the pH must be carefully controlled. Strongly acidic conditions can sometimes promote unwanted side reactions.[13] A common approach is to use a weak acid catalyst, such as a few drops of acetic acid in a neutral solvent like ethanol.[3] Conversely, some cyclizations are run under basic conditions or neat. The optimal pH is substrate-dependent and requires empirical optimization.

  • Solvent Choice: Protic solvents like ethanol, methanol, or acetic acid are most common as they can facilitate proton transfer during the condensation and dehydration steps.[10]

  • Temperature Management: An insufficient temperature will lead to an incomplete reaction, while excessive heat can cause decomposition. Refluxing in ethanol (~78 °C) or propanol (~97 °C) is a good starting point. Monitor the reaction by TLC to find the sweet spot where starting material is consumed efficiently without the appearance of degradation products (streaking or new low-Rf spots).

  • Water Removal: The final cyclization to form the pyridazine ring liberates water. As this is often an equilibrium process, removing water can drive the reaction towards the product, significantly improving the yield.[14] This is effectively achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[15][16][17]

Diagram 2: Troubleshooting Workflow for Low Pyridazine Yield This workflow provides a logical sequence of steps to diagnose and solve low yield issues in your synthesis.

G Start Low Yield of Pyridazine Check1 Verify Precursor: Is it a γ-ketoester (1,4)? Start->Check1 Decision1 Precursor Type? Check1->Decision1 Path_Beta It's a β-ketoester (1,3). Major product is likely pyrazole. Decision1->Path_Beta  β (1,3) Path_Gamma It's a γ-ketoester (1,4). Proceed with optimization. Decision1->Path_Gamma  γ (1,4) Action_Beta Action: Synthesize γ-ketoester first. (e.g., via chain extension) Path_Beta->Action_Beta Check2 Assess Reaction Conditions Path_Gamma->Check2 Opt1 Optimize Temp & Time (Monitor by TLC) Check2->Opt1 Opt2 Adjust pH (e.g., add catalytic acid) Check2->Opt2 Opt3 Remove Water (Use Dean-Stark Trap) Check2->Opt3 Check3 Review Workup & Purification Opt1->Check3 Opt2->Check3 Opt3->Check3 Result Improved Yield Check3->Result

Caption: Systematic Troubleshooting Workflow.

Guide 2: Post-Reaction Workup and Purification

Q5: I have a complex mixture after the reaction. What is the best strategy to isolate my pyridazine product?

A5: Nitrogen-containing heterocycles can be challenging to purify due to their polarity and potential to streak on silica gel.

  • Initial Workup: After the reaction, a standard workup involves cooling the mixture, quenching with water, and extracting the product with an organic solvent like ethyl acetate or dichloromethane.[18] Washing the organic layer with brine can help remove residual water.

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Standard silica gel is often sufficient. However, if your pyridazine is basic and shows significant tailing, you can use neutralized silica gel (pre-treated with a triethylamine/eluent mixture) or switch to a different stationary phase like neutral alumina.[19]

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Adding a small amount (0.5-1%) of triethylamine to the eluent can suppress tailing for basic compounds.

  • Recrystallization: If you can isolate a semi-pure solid, recrystallization is an excellent method for achieving high purity.[19] Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where your product is soluble when hot but sparingly soluble when cold.

Part 3: Protocols and Data

Validated Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one from Ethyl Levulinate (a γ-Ketoester)

This protocol is adapted from the classic synthesis described by Overend and Wiggings and serves as a reliable starting point for pyridazinone synthesis from a proper 1,4-dicarbonyl precursor.[10]

Materials:

  • Ethyl levulinate (1 eq.)

  • Hydrazine hydrate (~64-85% solution, 2 eq.)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine ethyl levulinate (1.0 eq) and ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add hydrazine hydrate (2.0 eq) to the solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C).

  • Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the ethyl levulinate spot.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate product precipitation.

  • If precipitation is slow, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol or an appropriate solvent.

Data Table: Impact of Reaction Parameters on Yield

The following table summarizes expected outcomes when optimizing a pyridazinone synthesis from a γ-ketoacid/ester.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome for Condition BReference
Precursor β-Ketoesterγ-KetoesterCorrect product formation, minimal pyrazole[5],[10]
Catalyst NoneCatalytic Acetic AcidIncreased reaction rate[3],[13]
Temperature Room TemperatureReflux (e.g., Ethanol)Faster conversion to product[20]
Water Removal NoneDean-Stark Trap (Toluene)Equilibrium shifted to products, higher yield[15],[14]
Yield < 20%> 80%Significantly improved product yield[1]

References

  • Lin, W., McGinness, R. J., Wilson, E. C., & Zercher, C. K. (2007). Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension. Synthesis, 2007(15), 2404-2408. [Link]
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
  • Haider, N. (2007). Synthesis and chemistry of pyridazin-3(2H)-ones. In Topics in Heterocyclic Chemistry (Vol. 9, pp. 1-35). Springer. [Link]
  • Zercher, C. K., et al. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259. [Link]
  • Minisci, F., et al. (1971). Homolytic acylation of protonated pyridines and pyrazines. Tetrahedron, 27(15), 3575-3579.
  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222.
  • Sauer, J., et al. (2022). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (1997). Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 1639-1644.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
  • RSC Publishing. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
  • Reddy, C. R., & Kumar, M. R. (2010). Synthesis of γ-Acetoxy β-Keto Esters Through Regioselective Hydration of γ-Acetoxy-α,β-alkynoates. The Journal of Organic Chemistry, 75(24), 8720–8723.
  • Organic Syntheses. (n.d.). Procedure for using a Dean-Stark trap. [Link]
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
  • Reddy, C. R., et al. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640-3. [Link]
  • Reddit. (2024). What are some common causes of low reaction yields?. [Link]
  • University of York, Chemistry Teaching Labs. (n.d.). Dean Stark Trap. [Link]
  • Patel, R. B., et al. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Drug Development and Research, 4(4), 57-75.
  • ResearchGate. (n.d.).
  • Elnagdi, M. H., et al. (2020). Pyridazine and condensed pyridazine synthesis. Arkivoc, 2021(1), 1-35. [Link]
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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  • ResearchGate. (2025). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)
  • National Institutes of Health. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)
  • PubMed. (n.d.). Acylation of hydrazides with acetic acid and formic acid. [Link]
  • Wikipedia. (n.d.). Hydrazine. [Link]
  • MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon. [Link]
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Controlling regioselectivity of N-alkylation in pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Controlling Regioselectivity

Welcome to the technical support center for pyridazinone N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective N-alkylation of pyridazinone scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N2-alkylated pyridazinone regioisomers. What are the primary factors influencing the regioselectivity?

A1: Achieving regioselectivity in the N-alkylation of pyridazinones is a common challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2). The outcome of the alkylation is a delicate interplay of several factors:

  • Electronic Effects: The inherent electron density at each nitrogen atom, which is influenced by the substituents on the pyridazinone ring, plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.[1]

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can physically obstruct the approach of the electrophile to one of the nitrogen atoms, thereby directing the alkylation to the less sterically hindered position.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the reaction pathway and, consequently, the regioselectivity.[1][2] These conditions can influence whether the reaction is under kinetic or thermodynamic control.[3][4][5]

Understanding and manipulating these factors are key to controlling the regioselectivity of your N-alkylation reaction.

Q2: How do I favor the formation of the kinetic versus the thermodynamic product in my pyridazinone alkylation?

A2: The concepts of kinetic and thermodynamic control are central to directing the regioselectivity of pyridazinone N-alkylation.[3][4][5]

  • Kinetic Control: This regime favors the product that is formed the fastest, meaning the reaction pathway with the lowest activation energy.[3][5][6] To favor the kinetic product, you should generally use:

    • Low Temperatures: This minimizes the energy available for the system to overcome higher activation barriers and prevents the reversal of the initial, faster reaction.[3][6]

    • Short Reaction Times: Halting the reaction before it has a chance to equilibrate to the more stable product will favor the kinetic isomer.[3]

    • Strong, Sterically Hindered Bases: These bases can deprotonate the less sterically hindered nitrogen more rapidly, leading to the kinetic product.

  • Thermodynamic Control: This regime favors the most stable product, which may not be the one that forms the fastest.[3][5][6] To favor the thermodynamic product, you should typically employ:

    • Higher Temperatures: Increased thermal energy allows the reaction to be reversible, enabling the system to reach equilibrium and favor the formation of the most stable isomer.[3][6][7]

    • Longer Reaction Times: Allowing the reaction to proceed for an extended period ensures that equilibrium is reached.[3]

    • Weaker Bases: These may allow for reversible deprotonation and protonation, facilitating equilibration to the more stable regioisomer.

The following diagram illustrates the energy profile for a reaction under kinetic and thermodynamic control.

G cluster_1 R Reactants TS_K TS_K R->TS_K ΔG‡ (Kinetic) TS_T TS_T R->TS_T ΔG‡ (Thermodynamic) R->invis_TS_K R->invis_TS_T P_K Kinetic Product (P_K) P_T Thermodynamic Product (P_T) TS_K->P_K TS_T->P_T y_R y_P_K y_TS_K y_TS_T y_P_T E_axis Gibbs Free Energy RC_axis Reaction Coordinate invis_TS_K->P_K invis_TS_T->P_T

Caption: Energy profile for kinetic vs. thermodynamic control.

Troubleshooting Guides

Problem 1: Poor regioselectivity with a mixture of N1 and N2 alkylation.
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Base 1. Screen different bases: Try a range of bases from strong, non-nucleophilic (e.g., NaH, KHMDS) to weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃).[2][8] 2. Consider steric bulk: If one nitrogen is sterically hindered, a bulkier base (e.g., LDA) may selectively deprotonate the more accessible nitrogen.The choice of base affects the concentration and nature of the pyridazinone anion in solution. Strong bases can lead to rapid, irreversible alkylation (kinetic control), while weaker bases may allow for equilibration towards the more stable product (thermodynamic control).[3][4]
Inappropriate Solvent 1. Vary solvent polarity: Test a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., THF, Toluene).[1][2][9] 2. Protic vs. Aprotic: Compare results in protic solvents (e.g., ethanol) versus aprotic solvents.The solvent can influence the solubility of the pyridazinone salt and the degree of ion pairing, which in turn affects the nucleophilicity of the nitrogen atoms.[9][10] Polar aprotic solvents often favor N-alkylation over O-alkylation.[1]
Incorrect Temperature 1. Low-temperature screen: Run the reaction at lower temperatures (e.g., 0 °C, -78 °C) to favor the kinetic product.[3][6] 2. High-temperature screen: If the desired product is the more stable isomer, try running the reaction at elevated temperatures (e.g., reflux) to promote thermodynamic equilibrium.[3][6]Temperature directly influences whether a reaction is under kinetic or thermodynamic control. Lower temperatures favor the faster-forming product, while higher temperatures allow for reversibility and formation of the more stable product.[3][4][5]
Problem 2: O-alkylation is a significant side reaction.
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction Conditions Favoring O-alkylation 1. Use a polar aprotic solvent: Solvents like DMF or DMSO generally favor N-alkylation.[1] 2. Counter-ion effect: The choice of base can influence the counter-ion. For instance, using sodium hydride (NaH) to form the sodium salt often favors N-alkylation.[11] Silver salts, in contrast, are known to promote O-alkylation.[11]The ambident nature of the pyridazinone anion means it can react at either the nitrogen or oxygen. Hard and soft acid-base (HSAB) theory can be a useful guide. The nitrogen is a softer nucleophile, and the oxygen is a harder nucleophile. The reaction conditions can modulate the reactivity of these sites.
Nature of the Alkylating Agent 1. Use a "softer" electrophile: Alkyl halides are generally preferred over alkyl sulfonates for N-alkylation.According to HSAB theory, softer electrophiles (like alkyl iodides) will preferentially react with the softer nucleophilic nitrogen atom.

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of a Pyridazinone Derivative (Kinetic Control)

This protocol is designed to favor the formation of the kinetic product by using a strong base at low temperatures.

  • Preparation: To a solution of the pyridazinone (1.0 eq.) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar) at -78 °C, add a solution of a strong, non-nucleophilic base such as LDA or KHMDS (1.1 eq.) dropwise.

  • Deprotonation: Stir the reaction mixture at -78 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (1.2 eq.) dropwise at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Workflow for kinetically controlled N-alkylation.

Protocol 2: General Procedure for Selective N-Alkylation of a Pyridazinone Derivative (Thermodynamic Control)

This protocol aims to favor the formation of the more stable thermodynamic product by using a weaker base at elevated temperatures.

  • Preparation: To a solution of the pyridazinone (1.0 eq.) in a polar aprotic solvent such as DMF (0.2 M), add a mild base like K₂CO₃ or Cs₂CO₃ (1.5 eq.).[8]

  • Alkylation: Add the alkylating agent (1.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS until equilibrium is reached (i.e., the product ratio is no longer changing).

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by recrystallization or column chromatography.

Caption: Workflow for thermodynamically controlled N-alkylation.

References

  • ResearchGate. (2024). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1947–1961.
  • Wisdom Lib. (2024). N-alkylation: Significance and symbolism.
  • ResearchGate. (2016). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
  • ResearchGate. (2020). 6-Phenyl-3(2H)-pyridazinone dissolved in some aqueous co-solvent mixtures of alcohols: Equilibrium solubility, solvent effect and preferential solvation.
  • A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. (1976). HETEROCYCLES, 4(8), 1391-1394.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1947–1961.
  • FABAD Journal of Pharmaceutical Sciences. (2025).
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. (2009). Journal of Organic Chemistry, 74(15), 5538–5545.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. (2016). Beilstein Journal of Organic Chemistry, 12, 223–228.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. (2002).
  • Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2021). Molecules, 26(16), 4983.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1947–1961.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2022). ACS Omega, 7(45), 41530–41544.
  • ResearchGate. (2021). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][13]naphthyrin-5(6H)-one. (2012). Tetrahedron Letters, 53(34), 4566–4569.
  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Development of a selective and scalable N1-indazole alkylation. (2024). Organic & Biomolecular Chemistry, 22(8), 1541–1545.
  • ResearchGate. (2000). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. (2019). European Journal of Medicinal Chemistry, 171, 32–45.
  • ResearchGate. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media.

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Technical Support Center: Column Chromatography Techniques for Purifying Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyridazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying pyridazinone derivatives using column chromatography. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to streamline your purification workflows.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section is dedicated to resolving specific issues you may encounter during the column chromatography of pyridazinone compounds. Each problem is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Issue 1: Poor Separation or Overlapping of Peaks

Question: My target pyridazinone compound is co-eluting with impurities, resulting in poor separation. How can I improve the resolution?

Underlying Causes & Strategic Solutions:

Poor separation is a frequent challenge stemming from an inappropriate solvent system or suboptimal column conditions. The polarity of the pyridazinone and its impurities must be carefully considered to achieve effective separation.

  • Inadequate Solvent System: The choice of mobile phase is critical for successful separation.[1]

    • Solution: Begin by conducting a thorough analysis of your compound and impurities using Thin Layer Chromatography (TLC) with various solvent systems.[2][3] Aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[4] If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. Conversely, if they are moving too slowly (low Rf), increase the polarity.[1] For instance, if a hexane/ethyl acetate system is ineffective, consider switching to a dichloromethane/methanol system to alter the selectivity.[1]

  • Column Overloading: Exceeding the column's sample capacity is a common reason for poor separation.

    • Solution: As a general guideline, the amount of crude material loaded should be between 1-5% of the mass of the stationary phase.[1] If you need to purify a larger quantity of your sample, it is advisable to use a column with a larger diameter.[1]

  • Improper Column Packing: An improperly packed column can lead to channeling and uneven flow, which negatively impacts separation.

    • Solution: If you suspect that your column is not packed correctly, it is best to repack it.[5] Ensure that the packing is uniform and free of any air pockets or voids to ensure a smooth and even solvent flow.[5]

Issue 2: Peak Tailing of the Pyridazinone Compound

Question: My pyridazinone compound is exhibiting significant peak tailing on the chromatogram. What are the common causes and how can I fix this?

Underlying Causes & Strategic Solutions:

Peak tailing, particularly with basic compounds like pyridazinones, is often due to undesirable secondary interactions with the stationary phase.

  • Secondary Interactions with Silica Gel: The basic nitrogen atoms in the pyridazinone ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to tailing.[6][7]

    • Solution 1: Mobile Phase Modification: To minimize these interactions, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase.[1] This will help to neutralize the acidic sites on the silica.

    • Solution 2: pH Adjustment (for Reverse-Phase): In reverse-phase chromatography, lowering the mobile phase pH to around 3 with 0.1% formic or trifluoroacetic acid can protonate the silanol groups, reducing secondary interactions.[6]

    • Solution 3: Alternative Stationary Phase: Using a less acidic stationary phase like alumina (neutral or basic) or employing a C18 reversed-phase column can be effective for highly polar or basic pyridazinones.[1][8] End-capped columns are also a good option as they have fewer free silanol groups.[6]

  • Column Overload: As with poor separation, overloading the column can also lead to peak distortion and tailing.[6]

    • Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[6]

Issue 3: Compound Degradation on the Column

Question: I suspect my pyridazinone compound is degrading on the silica gel column. How can I purify it without causing decomposition?

Underlying Causes & Strategic Solutions:

The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.[8][9]

  • Acid Sensitivity of the Compound: Certain pyridazinone derivatives may be unstable in the acidic environment of a silica gel column.

    • Solution 1: Stability Test: Before committing to a full column run, it's wise to test your compound's stability. Spot your compound on a TLC plate, allow it to sit for about an hour, and then develop it to check for any signs of degradation.[1][8] A 2D TLC can also be insightful; if the Rf values differ between the two dimensions, it suggests instability.[8][10]

    • Solution 2: Deactivating the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating the packed column. This can be done by flushing the column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before you load your sample.[11][12]

    • Solution 3: Alternative Stationary Phases: If your compound is particularly sensitive, switching to a more inert stationary phase is recommended. Options include florisil, alumina, or a polymer-based column.[7][8]

Issue 4: The Compound is Not Eluting from the Column

Question: My pyridazinone compound seems to be stuck on the column and is not eluting. What should I do?

Underlying Causes & Strategic Solutions:

This issue typically arises when the mobile phase is not polar enough to elute a polar compound, or when there is irreversible adsorption.

  • Insufficiently Polar Mobile Phase: The chosen solvent system may lack the strength to move a highly polar pyridazinone derivative through the column.

    • Solution: Gradually or drastically increase the polarity of the mobile phase.[1][4] For example, you can increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[4] A gradient elution, starting with a non-polar solvent and gradually moving to a highly polar one, can be very effective.[1]

  • Irreversible Adsorption or Degradation: In some cases, the compound may be so strongly adsorbed to the stationary phase that it does not elute, or it may have decomposed entirely.[1][8]

    • Solution: First, perform a stability test on a TLC plate as described previously to rule out degradation.[1][8] If the compound is stable, but still not eluting with highly polar solvents, consider switching to a different stationary phase, such as neutral alumina or using reversed-phase chromatography.[1] A "methanol purge" of the column can sometimes strip off strongly retained compounds.[10]

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of purifying pyridazinone compounds with column chromatography.

Q1: How do I select the right solvent system for my pyridazinone purification?

A1: The selection of an appropriate solvent system is paramount and should be guided by preliminary TLC analysis. The goal is to find a solvent or solvent mixture that provides good separation between your target compound and any impurities.[3] A good starting point for many pyridazinone derivatives on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2][3] The ratio of these solvents can be adjusted to achieve an optimal Rf value (around 0.2-0.4) for your compound.[4] For more polar pyridazinones, you may need to incorporate stronger solvents like dichloromethane or methanol.[1]

Q2: What are the best practices for loading my sample onto the column?

A2: Proper sample loading is crucial for achieving a good separation. There are two main methods:

  • Wet Loading: Dissolve your sample in the minimum amount of the initial mobile phase solvent.[13] Using a pipette, carefully apply this solution to the top of the column, ensuring not to disturb the silica bed.[13]

  • Dry Loading: If your compound is not very soluble in the mobile phase, dry loading is a better option.[13] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[13] This powder can then be carefully added to the top of the column.[13]

Q3: When should I consider using reversed-phase chromatography for pyridazinone purification?

A3: Reversed-phase chromatography is an excellent alternative, particularly for polar pyridazinone compounds that are difficult to purify using normal-phase (silica gel) chromatography.[8] If your compound streaks badly on silica even with mobile phase modifiers, or if it is very polar and requires highly polar mobile phases to elute, reversed-phase chromatography is a good choice. A common starting point for reversed-phase HPLC is a gradient of acetonitrile and water, often with 0.1% formic acid added to both solvents.[6]

Q4: My pyridazinone compound is chiral. What are the key considerations for separating enantiomers?

A4: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating pyridazinone enantiomers.[14][15] The mobile phase for chiral separations typically consists of hexane with an alcohol modifier like ethanol or isopropanol.[14] Methodical optimization of the mobile phase composition and sometimes the column temperature is often necessary to achieve baseline separation.[15]

III. Key Workflow and Decision-Making Diagrams

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows and logical decision-making processes.

Workflow for Method Development in Pyridazinone Purification

MethodDevelopment Start Crude Pyridazinone Sample TLC Perform TLC Analysis (various solvent systems) Start->TLC Decision Good Separation on TLC? TLC->Decision Column Proceed with Column Chromatography Decision->Column Yes Optimize Optimize Solvent System (adjust polarity, try different solvents) Decision->Optimize No End Pure Pyridazinone Compound Column->End ReTLC Re-run TLC Optimize->ReTLC ReTLC->Decision

Caption: A streamlined workflow for developing a column chromatography method for pyridazinone purification.

Troubleshooting Logic for Poor Separation

TroubleshootingSeparation Start {Poor Separation | Co-eluting Peaks} CheckSolvent Is the solvent system optimized? Start->CheckSolvent CheckLoad Is the sample load appropriate? CheckSolvent->CheckLoad Yes SolutionSolvent Optimize Solvent System via TLC Change solvent selectivity CheckSolvent->SolutionSolvent No CheckPacking Is the column packed correctly? CheckLoad->CheckPacking Yes SolutionLoad Reduce Sample Load Use a larger column CheckLoad->SolutionLoad No SolutionPacking Repack the column carefully CheckPacking->SolutionPacking No

Caption: A logical approach to troubleshooting poor separation in column chromatography.

IV. Summary Tables for Quick Reference

Table 1: Common Solvents for Pyridazinone Purification
Solvent ClassExamplesPolarityTypical Use
Non-polar Hexane, Heptane, Petroleum EtherLowMain component of mobile phase for non-polar compounds.
Intermediate Polarity Dichloromethane, Diethyl Ether, Ethyl AcetateMediumUsed to increase mobile phase polarity for moderately polar compounds.
Polar Acetone, Methanol, EthanolHighUsed for eluting highly polar compounds or as a modifier in small amounts.
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Poor Separation Incorrect solvent systemOptimize mobile phase using TLC.
Column overloadingReduce sample amount or use a larger column.
Peak Tailing Secondary interactions with silicaAdd a basic modifier (e.g., triethylamine) to the mobile phase.
Column overloadingDilute the sample and inject a smaller volume.
Compound Degradation Acidic nature of silica gelUse a deactivated silica gel or an alternative stationary phase (e.g., alumina).
No Elution Mobile phase not polar enoughIncrease the polarity of the mobile phase.
Irreversible adsorptionSwitch to a different stationary phase (e.g., reversed-phase).

V. Detailed Experimental Protocols

Protocol 1: Preparation and Packing of a Silica Gel Column
  • Select a Column: Choose a glass column of an appropriate size for the amount of sample you need to purify.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase solvent to create a slurry.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Secure the column in a vertical position. Pour the silica gel slurry into the column.

  • Settle the Packing: Gently tap the side of the column to help the silica settle evenly and remove any air bubbles. Open the stopcock to allow some solvent to drain, which will help compact the silica bed.

  • Add Sand: Once the silica has settled, carefully add a thin layer of sand on top to protect the silica bed from being disturbed during sample and solvent addition.

  • Equilibrate the Column: Run the initial mobile phase through the column until the packing is stable and the eluent runs clear. Do not let the solvent level drop below the top of the sand layer.

Protocol 2: Dry Loading a Sample
  • Dissolve the Sample: Dissolve your crude pyridazinone compound in a minimal amount of a volatile solvent in which it is readily soluble.

  • Add Silica Gel: Add silica gel to this solution (approximately 2-3 times the mass of your crude sample).

  • Evaporate the Solvent: Thoroughly mix the slurry and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed and equilibrated column.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the sample layer.

  • Begin Elution: Slowly add your initial mobile phase to the column and begin the elution process.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Pyridazinone Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Kralova, K., et al. (n.d.). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. PubMed.
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  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (n.d.). Efficient preparative separation of 6‐(4‐aminophenyl)‐5‐methyl‐4, 5‐dihydro‐3(2H)‐pyridazinone enantiomers on polysaccharide‐based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
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  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Chloro-4-methyl-6-phenylpyridazine.
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  • ResearchGate. (2012). 1-(Pyridin-2-yl) Imine Functionalized Silica Gel: Synthesis, Characterization, and Preliminary Use in Metal Ion Extraction.
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  • Hawach. (2025). Several Problems of Flash Column Chromatography.
  • PubMed Central. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ.
  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Waters. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
  • Biotage. (2023). Six key factors that impact flash chromatography.
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  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
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Preventing N-N bond cleavage during pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyridazinone-based scaffolds. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, with a particular focus on the critical issue of preventing N-N bond cleavage. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues.

Introduction: The Challenge of the N-N Bond

The pyridazinone core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] The synthesis, most commonly through the condensation of a γ-ketoacid or a related 1,4-dicarbonyl compound with a hydrazine derivative, appears straightforward. However, the inherent nature of the N-N single bond within the hydrazine precursor and the resulting heterocyclic ring presents a significant vulnerability. Under certain "harsh conditions," this bond can undergo scission, leading to a cascade of side reactions, reduced yields, and complex purification challenges.[5] This guide will illuminate the causes of this undesired cleavage and provide robust strategies to maintain the integrity of the pyridazinone ring.

Troubleshooting Guide: Diagnosing and Preventing N-N Bond Cleavage

This section addresses specific problems you might encounter during your synthesis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Question 1: My reaction is producing a complex mixture of byproducts with low recovery of the desired pyridazinone. How can I determine if N-N bond cleavage is the culprit?

Answer: A complex reaction profile with multiple unidentified spots on a Thin Layer Chromatography (TLC) plate is a common indicator of side reactions, including N-N bond cleavage.[5]

Diagnostic Workflow:

  • Re-evaluate Starting Material Purity: Impurities in your γ-ketoacid or hydrazine can introduce contaminants that catalyze degradation pathways. Ensure all starting materials are of high purity before commencing.[5]

  • Analyze the Reaction Mixture with LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is your primary tool. Look for masses that do not correspond to your starting materials, the expected product, or simple intermediates like the hydrazone.

    • Reductive Cleavage Byproducts: If you are using strong reducing agents or high temperatures with protic solvents, N-N bond cleavage may occur. This can lead to the formation of amino-amides or other ring-opened products. For example, the reductive cleavage of a simple pyridazinone could theoretically yield a 4-aminobutanamide derivative.

    • Oxidative Cleavage Byproducts: In the presence of oxidizing agents, the pyridazinone ring can be degraded. The resulting products could be highly fragmented and may include dicarboxylic acids or unsaturated nitriles.[6]

  • Utilize NMR Spectroscopy: After a preliminary workup and crude purification to remove bulk starting materials, acquire ¹H and ¹³C NMR spectra of the byproduct mixture.[7] While a complex mixture will be difficult to fully deconvolute, look for the absence of the characteristic pyridazinone ring signals and the appearance of new signals, such as broad N-H peaks or signals corresponding to linear alkyl chains.

Visualizing the Diagnostic Process:

G start Complex Byproduct Mixture Observed check_purity Verify Purity of Starting Materials start->check_purity lcms Analyze Crude Reaction Mixture by LC-MS check_purity->lcms If pure nmr Acquire NMR of Crude Product/Byproducts lcms->nmr Anomalous masses detected identify Identify Potential Cleavage Products nmr->identify Correlate spectral data confirm Confirm N-N Cleavage as Root Cause identify->confirm

Caption: Workflow for diagnosing N-N bond cleavage.

Question 2: I suspect N-N bond cleavage is occurring due to harsh reaction conditions. What specific parameters should I modify to prevent this?

Answer: N-N bond cleavage is often induced by excessive heat or the presence of strong reducing or oxidizing agents.[5] The key is to employ milder and more controlled reaction conditions.

Key Parameters and Recommended Adjustments:

ParameterHarsh Conditions (Promote Cleavage)Recommended Mild Conditions (Prevent Cleavage)Rationale
Temperature Refluxing in high-boiling solvents (e.g., >120°C) for extended periods.[5]60-80°C, or even room temperature if the reaction proceeds. Monitor closely with TLC to avoid prolonged heating.Lower thermal energy reduces the likelihood of overcoming the activation energy for bond scission.
pH / Catalyst Strongly acidic (e.g., concentrated H₂SO₄) or strongly basic conditions. Use of aggressive reducing agents (e.g., NaBH₄, LiAlH₄) post-cyclization.Mildly acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) to facilitate dehydration.[5] If reduction is needed elsewhere in the molecule, protect the pyridazinone or choose a chemoselective reagent.Strong acids or bases can protonate or deprotonate the ring, making it more susceptible to nucleophilic or electrophilic attack and subsequent ring opening. Strong reductants can directly attack and cleave the N-N bond.
Solvent Aprotic polar solvents at high temperatures.Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction at moderate temperatures.[5]Protic solvents can facilitate the necessary proton transfers for cyclization and dehydration at lower temperatures.
Water Removal Not actively removing water, leading to reversible reactions and requiring higher temperatures to drive the reaction forward.Use of a Dean-Stark apparatus or molecular sieves to remove water as it is formed.[5]Removing the water byproduct drives the equilibrium towards the cyclized product, allowing the reaction to proceed to completion at a lower temperature.

Protocol for Mild Pyridazinone Synthesis (Example):

This protocol is a general guideline for the synthesis of a 6-substituted-4,5-dihydropyridazin-3(2H)-one from a γ-ketoacid.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap filled with toluene, add the γ-ketoacid (1.0 eq) and ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1-1.2 eq) to the solution. A catalytic amount of acetic acid (e.g., 0.1 eq) can also be added.

  • Reaction: Heat the mixture to a gentle reflux (typically around 80°C for ethanol). Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.[5]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of reductive N-N bond cleavage during pyridazinone synthesis?

A1: While the exact mechanism can vary, a plausible pathway for reductive cleavage, particularly under acidic conditions with a reducing agent, is analogous to the reductive ring contraction of pyridazines.[8] This involves a sequence of protonation and electron transfer steps that weaken and ultimately break the N-N bond, leading to ring opening.

Proposed Reductive Cleavage Mechanism:

G cluster_0 Pyridazinone Ring cluster_1 Protonation & Reduction cluster_2 Cleavage & Product A Pyridazinone B Protonated Intermediate A->B + H⁺ C Reduced Intermediate B->C + 2e⁻, + H⁺ D Ring-Opened Intermediate C->D Further Reduction / Protonation E Cleavage Products (e.g., Amino-amide) D->E N-N Bond Scission

Caption: A simplified mechanism for reductive N-N bond cleavage.

Q2: Can I use oxidizing agents in the presence of a pyridazinone ring?

A2: Caution is advised. While some pyridazinone syntheses involve an oxidation step (e.g., aromatization of a dihydropyridazinone), the choice of oxidant and conditions is critical. Strong oxidizing agents can lead to oxidative degradation and ring cleavage.[5][9] If an oxidation is necessary, consider milder reagents like bromine in acetic acid or manganese dioxide, and perform the reaction at controlled temperatures, monitoring carefully to avoid over-oxidation.

Q3: My starting material is a hydrazine derivative. Could the N-N bond be cleaving before cyclization?

A3: Yes, this is a distinct possibility. Hydrazines themselves can be susceptible to N-N bond cleavage under certain conditions, such as photocatalysis or in the presence of specific metal catalysts.[6] If you are using a custom or unstable hydrazine derivative, it is crucial to ensure its integrity before the reaction and to use conditions that favor rapid cyclization over decomposition of the starting material.

Q4: Are there any analytical techniques that are particularly good for identifying N-N cleavage byproducts?

A4: High-Resolution Mass Spectrometry (HRMS) is invaluable for obtaining the exact mass and thus the elemental composition of byproducts, which can help in proposing their structures.[7] For NMR, ¹⁵N NMR spectroscopy, if available, can be very informative as it directly probes the nitrogen atoms and their environment. The disappearance of the two distinct nitrogen signals of the pyridazinone ring and the appearance of new signals in different chemical environments would be strong evidence of N-N bond cleavage.

References

  • Lopes, V. H., et al. (2012). Unravelling the reaction mechanism of the reductive ring contraction of 1,2-pyridazines. PubMed. [Link]
  • Nagy, T., et al. (2021). Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines. MDPI. [Link]
  • Tisdale, E. J., & Chowdhury, A. (2011). Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PubMed Central (PMC). [Link]
  • Bousfiha, A., et al. (2023).
  • Haans, V. J. M., et al. (2015). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
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  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Özçelik, A. B. (2022). Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Scaffold. DergiPark. [Link]
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  • Al-Zaydi, K. M., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PubMed Central (PMC). [Link]
  • Çevik, U. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
  • Chemistry LibreTexts. (2023).
  • Asif, M. (2015). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]
  • Le-Gris, K., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central (PMC). [Link]
  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
  • Asif, M. (2021). A Review on Pyridazinone Ring Containing Various Cardioactive Agents.
  • Szilágyi, B., et al. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. [Link]
  • Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.
  • Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

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Technical Support Center: Overcoming Inconsistent Precipitate Formation in Product Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during precipitation and crystallization processes, providing concise explanations and actionable advice.

Q1: Why is no precipitate forming, even though my compound should be insoluble in the chosen solvent system?

There are several potential reasons for the failure of a product to precipitate:

  • Insufficient Supersaturation: Precipitation only occurs when the concentration of the solute exceeds its equilibrium solubility, a state known as supersaturation.[1][2] If the solution is not supersaturated, no precipitate will form. This can happen if the initial concentration of the product is too low or if the temperature is too high, increasing its solubility.[3][4]

  • High Energy Barrier for Nucleation: The initial formation of stable solid particles (nuclei) from a solution requires overcoming an energy barrier.[5][6] If this barrier is too high, nucleation will be inhibited, even in a supersaturated solution. This is often the case with highly pure systems lacking nucleation sites.[7]

  • Presence of Solubilizing Impurities: Certain impurities can interact with the product, increasing its solubility and preventing it from precipitating.

Q2: My product is "oiling out" instead of forming a crystalline precipitate. What causes this and how can I fix it?

"Oiling out" or liquid-liquid phase separation occurs when a supersaturated solution separates into two liquid phases instead of a solid and a liquid phase. The product-rich liquid phase is often a viscous oil. This is typically caused by:

  • High Degree of Supersaturation: Rapidly creating a very high level of supersaturation can lead to oiling out because the system does not have enough time for orderly crystal nucleation and growth.[8]

  • Inappropriate Solvent or Temperature: The choice of solvent and the operating temperature can significantly influence the likelihood of oiling out.[7][9]

  • Impurities: The presence of certain impurities can disrupt the crystallization process and promote the formation of an oil.[10]

To resolve oiling out, consider the following:

  • Adjust the temperature: Increasing the temperature may move the system out of the "oiling out" region and into a state where crystallization is favored.

  • Change the solvent system: A different solvent or a mixture of solvents might be less prone to oiling out.

  • Introduce seed crystals: Seeding the solution can provide a template for crystallization and bypass the issues causing oiling out.[12][13]

Q3: The particle size of my precipitate is inconsistent between batches. What factors influence this?

Inconsistent particle size is a common issue stemming from poor control over the nucleation and crystal growth processes.[6] Key influencing factors include:

  • Rate of Supersaturation: A high degree of supersaturation leads to rapid nucleation, resulting in a larger number of smaller crystals.[5][8] Conversely, a lower degree of supersaturation favors crystal growth over nucleation, leading to larger crystals.

  • Mixing and Agitation: The intensity of mixing affects the distribution of the precipitating agent and the supersaturation throughout the vessel.[14][15] Inconsistent mixing can lead to localized areas of high supersaturation, resulting in a broad particle size distribution.

  • Temperature Control: Temperature fluctuations can alter the solubility of the product and the rate of nucleation and growth, leading to batch-to-batch variability.[3][4]

  • Presence of Impurities: Impurities can either promote or inhibit nucleation and can also affect the growth rate of different crystal faces, leading to changes in particle size and shape.[16][17][18]

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific precipitation problems.

Guide 1: Issue - No Precipitate Formation

This guide will walk you through a systematic approach to induce precipitation when it fails to occur as expected.

No_Precipitate_Troubleshooting cluster_supersaturation Achieve Supersaturation cluster_nucleation Promote Nucleation start Start: No Precipitate Observed check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_concentration Increase Solute Concentration (e.g., evaporate solvent) check_supersaturation->increase_concentration No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes increase_concentration->check_supersaturation lower_temperature Lower Temperature lower_temperature->check_supersaturation add_antisolvent Add Anti-Solvent add_antisolvent->check_supersaturation add_seed_crystals Add Seed Crystals induce_nucleation->add_seed_crystals Yes check_impurities Consider Solubilizing Impurities induce_nucleation->check_impurities No scratch_surface Scratch Inner Surface of Vessel end_precipitate Precipitate Forms add_seed_crystals->end_precipitate ultrasonication Apply Ultrasonication scratch_surface->end_precipitate ultrasonication->end_precipitate purify_solution Further Purify Solution check_impurities->purify_solution Likely end_no_precipitate Re-evaluate System (Solvent, pH, etc.) check_impurities->end_no_precipitate Unlikely purify_solution->start

Caption: Troubleshooting workflow for no precipitate formation.

Step-by-Step Protocol:
  • Verify Supersaturation:

    • Action: Gently evaporate a portion of the solvent to increase the product concentration.[1]

    • Action: Gradually add a miscible anti-solvent in which the product is insoluble.[20][21][22]

  • Promote Nucleation: If supersaturation is confirmed and still no precipitate forms, the nucleation is likely inhibited.

    • Action (Seeding): Add a small amount of previously isolated, pure product crystals to the solution.[12][23][24] This provides a template for crystal growth.

    • Action (Mechanical Induction): Gently scratch the inner surface of the vessel below the liquid level with a glass rod. The microscopic scratches can serve as nucleation sites.[5]

    • Action (Ultrasonication): Place the vessel in an ultrasonic bath for short periods. The energy from cavitation can induce nucleation.[25]

  • Investigate Impurities: If the above steps fail, consider the presence of solubilizing impurities.

    • Action: Analyze the solution for potential impurities that could be increasing the product's solubility.

    • Action: If impurities are suspected, an additional purification step (e.g., liquid-liquid extraction, chromatography) may be necessary before attempting precipitation again.

Guide 2: Issue - Inconsistent Particle Size Distribution

This guide provides strategies to achieve a more uniform and reproducible particle size.

Particle_Size_Control start Start: Inconsistent Particle Size control_supersaturation Control Rate of Supersaturation start->control_supersaturation slow_addition Slow Anti-Solvent Addition Rate control_supersaturation->slow_addition controlled_cooling Implement Controlled Cooling Profile control_supersaturation->controlled_cooling optimize_mixing Optimize Mixing slow_addition->optimize_mixing controlled_cooling->optimize_mixing consistent_agitation Ensure Consistent Agitation Speed optimize_mixing->consistent_agitation baffle_vessel Use Baffled Vessel for Uniform Mixing optimize_mixing->baffle_vessel use_seeding Implement a Seeding Protocol consistent_agitation->use_seeding baffle_vessel->use_seeding add_seeds Add Seed Crystals at Low Supersaturation use_seeding->add_seeds control_temperature Precise Temperature Control add_seeds->control_temperature isothermal_hold Use Isothermal Holds control_temperature->isothermal_hold end_consistent_size Achieve Consistent Particle Size isothermal_hold->end_consistent_size

Caption: Workflow for controlling particle size distribution.

Key Control Strategies:
  • Control the Rate of Supersaturation Generation:

    • Slow Anti-Solvent Addition: Instead of adding the anti-solvent all at once, use a syringe pump for a slow, controlled addition. This maintains a lower level of supersaturation, favoring crystal growth over new nucleation.[26]

  • Optimize Mixing:

    • Consistent Agitation: Use a calibrated overhead stirrer or magnetic stir plate to ensure the same agitation speed for every batch.[14] This promotes uniform distribution of supersaturation.[28]

    • Vessel Geometry: For larger volumes, use a baffled vessel to improve mixing efficiency and prevent vortex formation, which can lead to non-uniform conditions.

  • Implement a Seeding Protocol:

    • Seeding Temperature/Supersaturation: Introduce seed crystals at a point of low supersaturation.[12] This allows the added seeds to grow without significant secondary nucleation.

    • Seed Quality and Quantity: Use a consistent amount of seed crystals with a narrow particle size distribution.

Key Parameter Deep Dives

The Critical Role of Temperature

Temperature is a multifaceted parameter in precipitation processes, influencing solubility, nucleation, and crystal growth.[3][10]

  • Solubility: For most compounds, solubility increases with temperature. Therefore, cooling is a common method to induce precipitation.[19][29] The rate of cooling directly impacts the rate of supersaturation.[2][30]

  • Nucleation and Growth Kinetics: Higher temperatures can increase the rate of chemical reactions leading to precipitation, but may also increase solubility, thereby reducing the driving force for nucleation.[3][4] Finding the optimal temperature is key to balancing these effects for uniform particle formation.[3]

Parameter Effect of Increasing Temperature Effect of Decreasing Temperature
Solubility (most compounds) IncreasesDecreases
Supersaturation (in cooling crystallization) DecreasesIncreases
Nucleation Rate Can increase or decrease depending on the systemGenerally increases due to higher supersaturation
Crystal Growth Rate Generally increasesGenerally decreases
Solvent and Anti-Solvent Selection

The choice of solvent system is fundamental to a successful precipitation process.[31][32]

  • Solvent: The primary solvent should dissolve the product well, ideally with a steep solubility curve with respect to temperature for cooling crystallization.

  • Anti-Solvent: The anti-solvent must be miscible with the primary solvent but should be a poor solvent for the product.[22][26] The addition of an anti-solvent reduces the overall solubility of the product in the mixed solvent system, leading to precipitation.[21]

The Influence of pH

For ionizable compounds, pH is a critical parameter that can dramatically alter solubility.[2]

  • Selective Precipitation: By adjusting the pH of a solution containing multiple components, it is often possible to selectively precipitate one component while others remain in solution.[33][34][35] Each metal hydroxide, for example, has a distinct pH at which it has minimum solubility.[36][37]

Experimental Protocols

Protocol 1: Standard Seeding Procedure

Seeding is a powerful technique to control crystallization and improve reproducibility.[24]

  • Prepare Seed Stock:

    • Crush a small amount of high-purity, previously isolated product crystals into a fine powder.

    • Suspend this powder in a small volume of the mother liquor or a solvent mixture in which the product is sparingly soluble.

  • Establish Metastable Conditions:

    • Prepare the supersaturated solution of the product to be crystallized.

    • Adjust the conditions (e.g., temperature, solvent composition) to be in the metastable zone, where crystal growth is favored over spontaneous nucleation.[38]

  • Introduce Seeds:

    • Add a small, consistent volume of the seed stock slurry to the supersaturated solution under controlled agitation.[23][39]

  • Crystal Growth:

    • Allow the crystals to grow under controlled conditions (e.g., slow cooling, isothermal aging).[25]

Protocol 2: Anti-Solvent Precipitation

This method is effective when the product is highly soluble in the primary solvent, even at low temperatures.

  • Dissolve the Product: Dissolve the product in a minimum amount of a "good" solvent.

  • Controlled Addition of Anti-Solvent:

    • Using a syringe pump or a dropping funnel, add the anti-solvent to the product solution at a slow, constant rate.

    • Maintain consistent and efficient agitation throughout the addition to ensure rapid mixing and avoid localized high supersaturation.[15]

  • Equilibration: After the addition is complete, continue to stir the mixture for a defined period to allow the precipitation to reach completion.

  • Isolation: Isolate the precipitate by filtration, wash with the anti-solvent, and dry.

References

  • Mechanism of Precipitation (how particles are formed?). (n.d.).
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  • Precipitation Heat Treatment - Corrosionpedia. (n.d.).
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  • How Does the Ph Adjustment Optimize the Efficiency of Chemical Precipitation for Heavy Metals? → Learn - Pollution → Sustainability Directory. (2025, November 25).
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  • Guide for crystallization. (n.d.).
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. (2022, February 7).
  • (PDF) Control of precipitation during heat treatments based on DSC experiments. (2016, March 24).
  • Precipitation By pH - Water Specialists Environmental Technologies. (n.d.).
  • Precipitation Basic Concepts - Hydrologic Engineering Center. (n.d.).
  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press & Assessment. (2019, June 14).
  • Interaction between Mixing, Chemical Reactions, and Precipitation - ResearchGate. (2025, August 5).
  • Why does a supersaturated solution not precipitate the solute upon gradually cooling? (2021, March 13).
  • Supersaturation - Wikipedia. (n.d.).
  • Mixing and Fluid Dynamics Effects in Particle Precipitation Processes - ResearchGate. (2025, August 6).
  • How Does Temperature Affect Precipitation Reactions? - Chemistry For Everyone - YouTube. (2025, July 25).
  • (PDF) Three-Sisters Model, Chapter 4: Anti-Solvent Precipitations - ResearchGate. (2015, February 14).
  • Antisolvent Crystallization - RM@Schools. (n.d.).
  • The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. (n.d.).
  • Study of Ph Influence on the Selective Precipitation of Heavy Metals from Acid Mine Drainage - SciSpace. (n.d.).
  • Mixing Effects on Particle Precipitation | Request PDF - ResearchGate. (2025, August 5).
  • How does a solvent affect the crystallization process of coordination compounds? (2012, September 12).
  • Precipitation and anti-solvent crystallization (Chapter 11) - Cambridge University Press. (2015, July 5).
  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.).
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Technical Support Center: Stability and Degradation of Chlorinated Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for chlorinated pyridazinones. This guide is designed to provide you with expert insights and practical solutions for the stability and degradation challenges you may encounter during your research and development activities. Pyridazinone derivatives are a critical scaffold in medicinal chemistry, appearing in drugs targeting a wide range of diseases.[1][2][3][4][5] However, the presence of the chloro-substituent and the inherent chemistry of the pyridazinone ring can present unique stability issues.

This document provides direct answers to common questions and detailed troubleshooting workflows to ensure the integrity of your compounds and the reliability of your experimental data.

Part 1: Fundamental Stability & Handling FAQs

This section addresses the most common initial questions regarding the fundamental properties and handling of chlorinated pyridazinones.

Q1: What are the primary degradation pathways I should be aware of for chlorinated pyridazinones?

A1: Chlorinated pyridazinones are susceptible to several key degradation pathways. Understanding these is the first step to preventing unwanted compound loss. The three primary pathways are:

  • Hydrolysis: The pyridazinone ring, particularly ester or amide linkages elsewhere in the molecule, can be susceptible to hydrolysis. This process is highly dependent on the pH of the solution.[6] Acidic or basic conditions can catalyze the cleavage of these bonds, leading to the formation of polar degradants.[6][7] For instance, the N-N bond in the pyridazinone ring can cleave under harsh acidic or basic conditions.[8]

  • Photodegradation: Many heterocyclic compounds are sensitive to light, and chlorinated pyridazinones are no exception. Exposure to UV or even ambient laboratory light can induce photochemical reactions. The chlorine atom can be particularly susceptible to photolytic cleavage, which can generate radical species and lead to a cascade of complex degradation products.[9]

  • Oxidation: The nitrogen atoms in the pyridazinone ring can be susceptible to oxidation, especially in the presence of oxidizing agents or even dissolved oxygen in a solution. This can lead to the formation of N-oxides or other oxidative degradants. Forced degradation studies often use agents like hydrogen peroxide (H₂O₂) to simulate and identify potential oxidative liabilities.[10]

Q2: What are the best practices for storing my chlorinated pyridazinone compounds to ensure long-term stability?

A2: Proper storage is critical to prevent degradation before you even begin your experiment. Adhering to the following conditions will maximize the shelf-life of your compounds, whether in solid or solution form.

Parameter Solid Compound Storage Solution Storage (Inert Solvent) Rationale & Causality
Temperature -20°C to -80°C-80°C (Recommended)Low temperatures slow down the kinetics of all chemical degradation reactions.[11] For solutions, freezing minimizes solvent-mediated degradation.
Light Store in amber vials or protect from lightUse amber autosampler vials or foil-wrapped tubesPrevents photodegradation, which can occur even under standard laboratory lighting over time.[10]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Purge solutions with Argon or Nitrogen before sealingMinimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Container Tightly sealed glass vials with PTFE-lined capsHigh-quality, tightly sealed vials (e.g., HPLC vials)Prevents slow evaporation of solvent and ingress of atmospheric contaminants.
Q3: Which solvents should I use for dissolving and temporarily storing my compounds for experiments?

A3: Solvent choice can significantly impact compound stability.[8]

  • Recommended: For most applications, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or Acetonitrile (ACN) are preferred for creating stock solutions. These solvents are less reactive than protic solvents.

  • Use with Caution: Protic solvents like ethanol or methanol can participate in reactions, such as transesterification if your molecule has an ester group. While sometimes necessary for a reaction, they are not ideal for long-term storage.[8]

  • Aqueous Solutions: Exercise extreme caution with aqueous solutions. The stability of your chlorinated pyridazinone will be highly pH-dependent.[6] If you must use an aqueous buffer, it should be freshly prepared, and the stability of your compound in that specific buffer should be experimentally verified over the time course of your experiment. Buffer systems are often used to maintain a pH that minimizes degradation.[6]

Part 2: Troubleshooting Experimental & Analytical Issues

This section provides structured guidance for diagnosing and solving specific problems encountered during experimentation.

Q4: Troubleshooting Guide: "My compound is rapidly degrading in an aqueous buffer. How do I figure out why and stop it?"

A4: This is a classic pH-dependent hydrolysis problem. The solution is to identify the pH "safe zone" for your compound.

Step-by-Step Diagnostic Protocol:

  • pH Range Study: Prepare a series of small-scale buffers (e.g., pH 3, 5, 7.4, 9).

  • Incubation: Dissolve a small, known concentration of your compound in each buffer and incubate at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each buffer, quench any further degradation by diluting into a stable mobile phase (like Acetonitrile/Water), and analyze immediately by HPLC-UV.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH. This will clearly show which pH condition provides the greatest stability.

Visual Workflow for pH Stability Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Buffers (e.g., pH 3, 5, 7.4, 9) prep2 Dissolve Compound to known concentration prep1->prep2 exp1 Incubate samples at constant temp prep2->exp1 exp2 Collect aliquots at T=0, 2, 4, 8, 24h exp1->exp2 an1 Quench & Analyze by HPLC-UV exp2->an1 an2 Plot % Parent Peak Area vs. Time for each pH an1->an2 an3 Identify Optimal pH (flattest degradation curve) an2->an3 conclusion Use Optimal Buffer in Future Experiments an3->conclusion

Caption: Workflow for determining pH-dependent stability.

Q5: Troubleshooting Guide: "I'm seeing new impurity peaks in my HPLC/LC-MS after my samples sat in the autosampler overnight. What's happening?"

A5: This strongly suggests photodegradation from exposure to ambient light or instability in your mobile phase.

Diagnostic Protocol:

  • The "Dark" Experiment: Re-run a sequence with two sets of the same samples. Wrap one set of vials completely in aluminum foil to block all light.

  • Compare Chromatograms: After the sequence runs, compare the chromatograms of the light-exposed versus the dark samples. If the impurity peaks are absent or significantly reduced in the dark samples, photodegradation is the confirmed cause.

  • Mobile Phase Check: If both sets show degradation, your compound may be unstable in your mobile phase. This is common with acidic mobile phases (e.g., containing formic acid or TFA) if your compound is acid-labile. Test this by injecting a freshly prepared sample and comparing it to one that has been sitting in the autosampler.

Corrective Actions:

  • For Photodegradation: Always use amber or light-blocking vials. If your lab has high UV light, consider installing UV-blocking films on windows or light fixtures.

  • For Mobile Phase Instability:

    • Keep the aqueous mobile phase composition as neutral as possible if your compound is stable at that pH.

    • Reduce the residence time of samples in the autosampler by running shorter sequences or preparing samples just before analysis.

Visual Guide: Diagnosing Sample Instability

cluster_test Diagnostic Test start Unexpected Peaks in HPLC Run test1 Prepare two sample sets: 1. Exposed 2. Wrapped in Foil (Dark) start->test1 test2 Run sequence overnight test1->test2 decision Compare Chromatograms: Dark vs. Exposed test2->decision path_photo Peaks reduced in Dark sample decision->path_photo Yes path_other Peaks present in BOTH samples decision->path_other No solution_photo Root Cause: Photodegradation Solution: Use amber vials, cover autosampler. path_photo->solution_photo solution_other Root Cause: Mobile Phase Instability Solution: Check pH, run fresh samples. path_other->solution_other

Caption: Troubleshooting workflow for autosampler instability.

Part 3: Standardized Methodology: Forced Degradation Studies

For drug development professionals, performing forced degradation (or stress testing) studies is a regulatory requirement and a critical step in understanding a molecule's intrinsic stability.[12][13] These studies help identify likely degradation products and establish stability-indicating analytical methods.[14][15]

Q6: How do I set up a standard forced degradation study for a new chlorinated pyridazinone?

A6: A forced degradation study systematically exposes the drug substance to harsh conditions to accelerate degradation.[12][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary, relevant degradants are produced without destroying the molecule entirely.[10][15]

Standard Protocol for Forced Degradation:

Stress Condition Typical Reagents & Conditions Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hoursAcid-catalyzed hydrolysis of labile groups (e.g., amides, esters).[10]
Base Hydrolysis 0.1 M NaOH, room temp or mild heat (e.g., 40°C)Base-catalyzed hydrolysis, often faster than acid hydrolysis.[10]
Oxidation 3-30% H₂O₂, room temperatureOxidative degradation of electron-rich moieties.[10]
Thermal Dry heat (e.g., 80-105°C) for 24-48 hoursThermally induced degradation (thermolysis).
Photolytic Expose to UV/Vis light (ICH Q1B options)Photodegradation, cleavage of light-sensitive bonds.[10]

Experimental Workflow:

  • Preparation: Prepare solutions of your compound (typically 1 mg/mL) in the appropriate stress media (acid, base, water, peroxide solution). For thermal and photolytic studies, use the solid compound and a solution in a stable solvent.

  • Control Samples: Prepare "time zero" samples and control samples stored at ideal conditions (e.g., -20°C in the dark).

  • Stress Exposure: Expose the samples to the conditions outlined in the table. Monitor periodically to check for the target 5-20% degradation.

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

  • Analysis: Analyze all stressed samples, controls, and a placebo (if working with a formulation) using a high-resolution HPLC or UPLC method, ideally with a mass spectrometer (LC-MS) to help identify the mass of the degradants.[16]

  • Mass Balance: Ensure that the total response (parent + degradants) is reasonably consistent across all samples to account for all major products.

Forced Degradation Workflow Diagram

cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation acid Acidic (HCl, Heat) analyze Analyze all samples by Stability-Indicating LC-MS Method acid->analyze base Basic (NaOH) base->analyze ox Oxidative (H2O2) ox->analyze therm Thermal (Dry Heat) therm->analyze photo Photolytic (UV/Vis Light) photo->analyze eval Identify & Characterize Degradation Products analyze->eval pathway Propose Degradation Pathways eval->pathway report Method Validation & Stability Profile pathway->report start Drug Substance (API) start->acid start->base start->ox start->therm start->photo

Caption: Overview of a forced degradation study workflow.

By following these guidelines, you can proactively address the stability and degradation issues of chlorinated pyridazinones, ensuring the quality and integrity of your scientific work.

References

  • ResearchGate. Forced degradation studies. Table.
  • Gokce, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3784.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • PharmaCompass. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • OUCI. (2021). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Oriental Journal of Chemistry, 37(5).
  • Al-Ostath, A., et al. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 28(19), 6825.
  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(1), 55-80.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 5(1).
  • G., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113642.
  • National Genomics Data Center. (2016). The therapeutic journey of pyridazinone. Database, 2016, baw142.
  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678.
  • Imran, M., & Asif, M. (2020). Study of Various Pyridazine and Phthalazine Drugs with Diverse Therapeutical and Agrochemical Activities. Russian Journal of Bioorganic Chemistry, 46, 746-764.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 58(6).
  • ResearchGate. (2014). Chlorine photolysis and subsequent OH radical production during UV treatment of chlorinated water.
  • Scilit. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.
  • ResearchGate. (2023). (PDF) PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.
  • Fijałek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(2), 2299-2313.
  • Aksoy, H., et al. (2007). Effects of the high temperature on the physical and chemical properties of some public health insecticide formulations. Asian Journal of Chemistry, 19(7), 5683.
  • Hamilton-Miller, J. M. T. (1973). The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-407.

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Validation & Comparative

A Comparative Analysis of 2-Allyl-6-methylpyridazin-3(2H)-one Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to interact with a diverse array of biological targets.[1] This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, cardiovascular, anticancer, and antimicrobial effects.[1][2][3] This guide provides a detailed comparative analysis of 2-Allyl-6-methylpyridazin-3(2H)-one and its analogs, offering insights into their structure-activity relationships (SAR) and providing supporting experimental data to inform future drug discovery efforts.

At the heart of this analysis is the 2-Allyl-6-methylpyridazin-3(2H)-one core, a molecule strategically designed with functional groups amenable to diverse chemical modifications. The methyl group at the C-6 position and the allyl group at the N-2 position are not mere decorations; they are critical determinants of the molecule's physicochemical properties and biological activity.[1] The allyl group, in particular, offers a reactive handle for further synthetic transformations, enabling the exploration of a vast chemical space.[1][2]

Structure-Activity Relationships: The Influence of N-2 and C-6 Substitutions

The biological activity of pyridazin-3(2H)-one derivatives is profoundly influenced by the nature of the substituents at the N-2 and C-6 positions.[4] A comprehensive understanding of these relationships is paramount for the rational design of potent and selective therapeutic agents.

The Critical Role of the C-6 Substituent

The substituent at the C-6 position of the pyridazinone ring is a key modulator of the pharmacological profile.[4] Varying this group from simple alkyl to more complex aryl moieties can dramatically alter the compound's biological activity. For instance, the presence of a methyl group at C-6 has been associated with potent inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways.[4][5] In contrast, larger substituents like a benzyl group at the same position have yielded compounds with significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][6] This suggests that the steric and electronic properties of the C-6 substituent are crucial for target engagement.

The N-2 Position: A Handle for Fine-Tuning Activity

The substituent at the N-2 position also plays a pivotal role in defining the biological effects of pyridazinone analogs. The introduction of an allyl group, as in our parent compound, provides a site for further functionalization.[1][2] Studies on related compounds have shown that modifications at this position can significantly impact potency and selectivity. For example, in a series of pyrazolo[3,4-d]pyridazinones, the presence of a benzyl group at the N-2 position was associated with potent and selective inhibition of PDE5.[7] This highlights the potential for tailoring the N-2 substituent to achieve desired therapeutic effects.

Comparative Biological Evaluation of Pyridazinone Analogs

To illustrate the impact of structural modifications on biological activity, this section presents a comparative analysis of 2-Allyl-6-methylpyridazin-3(2H)-one analogs and related pyridazinone derivatives across several key therapeutic areas.

Anti-inflammatory and Analgesic Activity

Many pyridazinone derivatives exhibit potent anti-inflammatory and analgesic effects, primarily through the inhibition of COX enzymes, particularly the inducible COX-2 isoform.[2][8][9] Selective COX-2 inhibitors are of significant interest as they may offer a reduced risk of gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).[2]

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-oneCOX-20.11-[9]
6-Benzyl-2-methylpyridazin-3(2H)-oneCOX-2-96[6][8]
2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-oneCOX-20.24-[9]

Note: Specific IC50 data for 2-Allyl-6-methylpyridazin-3(2H)-one was not available in the reviewed literature. The high selectivity index of the benzyl derivative suggests a promising profile for reduced gastrointestinal side effects.[8]

The data clearly indicates that the nature of both the N-2 and C-6 substituents significantly influences COX-2 inhibitory activity. The potent activity of the 2-propyl and 2-benzyl analogs underscores the importance of these positions for interacting with the enzyme's active site.

Cardiovascular Activity: Vasodilator Effects

Pyridazinone derivatives have also shown considerable promise as vasodilator agents, which are crucial for the management of hypertension.[7][8] Their activity is often assessed by measuring the relaxation of pre-contracted aortic rings.

CompoundEC50 (µM)Reference
6-(4-Aminophenyl)-2H-pyridazin-3-one0.02916[8]
6-(4-Nitrophenyl)-2H-pyridazin-3-one0.07154[8]
6-(4-Chlorophenyl)-2H-pyridazin-3-one0.1162[8]
Hydralazine (Reference Drug)18.21[8]

Note: While data for 2-Allyl-6-methylpyridazin-3(2H)-one is not specified, various 6-substituted phenylpyridazin-3(2H)-ones exhibit potent vasorelaxant activity, significantly more so than the reference drug hydralazine. This suggests that the 6-position substituent plays a critical role in this activity.[8][10]

The remarkable potency of the 6-phenylpyridazin-3(2H)-one derivatives compared to hydralazine highlights the potential of this scaffold in developing novel antihypertensive agents. The electronic nature of the substituent on the phenyl ring appears to modulate the activity, with the amino-substituted compound being the most potent.

Anticancer Activity

The pyridazinone core is a key structural feature in several anticancer agents, acting through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.[2][7]

CompoundCell LineGI50 (µM)Reference
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 2g)HL-60 (TB) (Leukemia)< 2[11]
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 2g)SR (Leukemia)< 2[11]
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 2g)NCI-H522 (Non-small-cell lung)< 2[11]
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 2g)BT-549 (Breast)< 2[11]

The potent anticancer activity of these pyridazinone derivatives against a range of cancer cell lines underscores the therapeutic potential of this scaffold in oncology.

Antimicrobial Activity

Novel pyridazinone derivatives have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2][12]

CompoundBacterial StrainMIC (µM)Reference
Compound 7 (a pyridazinone derivative)S. aureus (MRSA)3.74 - 8.92[12]
Compound 13 (a pyridazinone derivative)S. aureus (MRSA)3.74 - 8.92[12]
Compound 7 (a pyridazinone derivative)P. aeruginosa3.74 - 8.92[12]
Compound 13 (a pyridazinone derivative)P. aeruginosa3.74 - 8.92[12]
Compound 7 (a pyridazinone derivative)A. baumannii3.74 - 8.92[12]
Compound 13 (a pyridazinone derivative)A. baumannii3.74 - 8.92[12]

The significant antibacterial activity of these compounds highlights the potential of the pyridazinone scaffold in the development of new antimicrobial agents to combat drug-resistant bacteria.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of 2-Allyl-6-methylpyridazin-3(2H)-one and its analogs are provided below.

Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one

The synthesis of the title compound is a two-step process involving the formation of the pyridazinone core followed by N-alkylation.[1]

Step 1: Synthesis of 6-methylpyridazin-3(2H)-one

  • Dissolve levulinic acid (0.1 mol) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (80% solution, 0.1 mol) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-methylpyridazin-3(2H)-one.

Step 2: Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one

  • To a 100 mL round-bottom flask, add 6-methylpyridazin-3(2H)-one (0.05 mol) and anhydrous acetonitrile (50 mL).

  • Add anhydrous potassium carbonate (0.075 mol) to the suspension.

  • Stir the mixture at room temperature for 15 minutes, then add allyl bromide (0.06 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

In Vitro COX-2 Inhibitory Assay

This assay determines the potency of a compound to inhibit the COX-2 enzyme.[8]

  • Utilize a commercial COX-2 inhibitor screening kit.

  • Dissolve the test compounds in DMSO to prepare a series of concentrations.

  • Add the test compounds to the reaction mixture containing COX-2 enzyme and arachidonic acid as the substrate.

  • Incubate the reaction at 37°C for the recommended time.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Vasodilator Activity Assay on Rat Thoracic Aortic Rings

This assay assesses the vasorelaxant effect of the compounds on isolated rat aortic rings.[8]

  • Isolate the thoracic aorta from a male Wistar rat and cut it into rings (2-3 mm in width).

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Pre-contract the aortic rings with phenylephrine (1 µM).

  • Once a stable contraction is achieved, add the test compounds in a cumulative manner to obtain a concentration-response curve.

  • Record the relaxation response and express it as a percentage of the pre-contraction induced by phenylephrine.

  • Calculate the EC50 value for each compound.

Visualizing the Synthetic and Mechanistic Landscape

To provide a clearer understanding of the synthetic strategies and potential mechanisms of action, the following diagrams are presented.

Synthetic Workflow for Diversification

The 2-Allyl-6-methylpyridazin-3(2H)-one scaffold is a versatile starting point for generating a library of novel compounds through various chemical transformations.

G start 2-Allyl-6-methylpyridazin-3(2H)-one allyl_mod Allyl Group Modification start->allyl_mod ring_func Ring Functionalization start->ring_func heck Heck Coupling allyl_mod->heck click Click Chemistry allyl_mod->click halogenation Halogenation ring_func->halogenation end Novel Pyridazinone Derivatives heck->end click->end suzuki Suzuki Coupling halogenation->suzuki suzuki->end

Caption: Synthetic workflow for generating novel compounds from 2-Allyl-6-methylpyridazin-3(2H)-one.

Potential Mechanism of Action for Anti-inflammatory Activity

The anti-inflammatory effects of many pyridazinone derivatives are attributed to their inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

G stimuli Inflammatory Stimuli (e.g., LPS) cell Macrophage/Monocyte stimuli->cell nfkb NF-κB Activation cell->nfkb cox2 COX-2 Upregulation nfkb->cox2 pgs Prostaglandin Synthesis cox2->pgs inflammation Inflammation pgs->inflammation pyridazinone Pyridazinone Analog (COX-2 Inhibitor) pyridazinone->cox2

Caption: Potential mechanism of action for the anti-inflammatory effects of pyridazinone analogs via COX-2 inhibition.

Conclusion

The 2-Allyl-6-methylpyridazin-3(2H)-one scaffold and its analogs represent a promising class of compounds with a wide range of therapeutic applications. This comparative guide has highlighted the critical role of substituents at the N-2 and C-6 positions in modulating biological activity. The provided experimental data and protocols offer a solid foundation for researchers to build upon in their quest to develop novel and effective drugs. The versatility of the pyridazinone core, coupled with a rational design approach based on a thorough understanding of structure-activity relationships, will undoubtedly continue to yield exciting new therapeutic candidates in the years to come.

References

  • Synthesis of 2-Allyl-6-methylpyridazin-3(2H)
  • methylpyridazin-3(2H)-one and Structurally Similar Bioactive Molecules - Benchchem.
  • 2-Allyl-6-methylpyridazin-3(2H)-one as a Versatile Precursor for Novel Bioactive Compounds - Benchchem.
  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
  • Comparative Analysis of 2-Allyl-6-methylpyridazin-3(2H)
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors | Request PDF - ResearchG
  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed.
  • Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)
  • Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC - PubMed Central.
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Synthesis and biological screening of some novel 6‐substituted 2‐alkylpyridazin‐3(2H)
  • Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. | Sigma-Aldrich.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones - PubMed.
  • Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )
  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

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The Ascendancy of Pyridazinone Scaffolds: A Comparative Guide to their Efficacy as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of potent and safer anti-inflammatory agents, the scientific community has turned its focus toward novel heterocyclic scaffolds. Among these, pyridazinone derivatives have emerged as a particularly promising class of cyclooxygenase (COX) inhibitors. This guide provides an in-depth comparison of the efficacy of various pyridazinone derivatives, supported by experimental data, and contextualizes their performance against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic rationale, present key structure-activity relationship insights, and provide detailed experimental protocols for researchers in drug discovery and development.

The Rationale for Selective COX-2 Inhibition: Beyond Traditional NSAIDs

The cyclooxygenase (COX) enzyme is central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a crucial role in physiological homeostasis, such as protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[3][4]

  • COX-2 , on the other hand, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by pro-inflammatory stimuli like cytokines and growth factors.[4][5]

Traditional NSAIDs, such as ibuprofen and indomethacin, are non-selective inhibitors of both COX-1 and COX-2. While their inhibition of COX-2 accounts for their therapeutic anti-inflammatory effects, the concurrent inhibition of COX-1 is responsible for their well-documented gastrointestinal side effects, including ulceration and bleeding.[1][6] This critical distinction spurred the development of selective COX-2 inhibitors, or "coxibs" (e.g., celecoxib), designed to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile. However, cardiovascular concerns associated with some coxibs have highlighted the ongoing need for new chemical entities with optimized efficacy and safety.[1]

The pyridazinone nucleus has been identified as an excellent core template, or "privileged scaffold," for designing novel and highly selective COX-2 inhibitors.[7]

The Cyclooxygenase Signaling Pathway

The anti-inflammatory action of pyridazinone derivatives is achieved by intercepting the arachidonic acid cascade. The diagram below illustrates the central role of COX enzymes in this pathway and the point of inhibition.

COX_Pathway PL Membrane Phospholipids PLA2 Phospholipase A₂ PL->PLA2 Cell Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Synthases Isomerases/ Synthases PGH2->Synthases PGs Prostaglandins (PGE₂, PGI₂) Thromboxanes (TXA₂) Synthases->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Homeostasis Gastric Protection, Platelet Aggregation PGs->Homeostasis Inhibitors Pyridazinone Derivatives (Selective COX-2 Inhibition) Inhibitors->COX

Caption: The Arachidonic Acid Cascade and COX Inhibition.

Comparative Efficacy of Pyridazinone Derivatives

Recent research has yielded a number of pyridazinone derivatives with potent and selective COX-2 inhibitory activity. Their performance, particularly when compared to industry standards like celecoxib and non-selective NSAIDs like indomethacin, is highly encouraging.

In Vitro COX-1/COX-2 Inhibition

The primary measure of a compound's efficacy and selectivity is its half-maximal inhibitory concentration (IC₅₀) against each COX isoform. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), provides a quantitative measure of COX-2 selectivity. A higher SI value indicates greater selectivity for COX-2.

CompoundReference DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyridazinone 3g 0.5050.043811.51
Pyridazinone 5a 12.870.7716.70
Pyridazinone 5f 25.291.8913.38
Celecoxib Standard COX-2 Inhibitor>100.0735>136
Indomethacin Non-selective NSAID0.210.420.50
Data synthesized from multiple sources.[8]

Analysis: The data clearly demonstrates the superior selectivity of the synthesized pyridazinone derivatives over the non-selective agent, indomethacin. Notably, compound 3g exhibits an IC₅₀ value for COX-2 that is even more potent than that of celecoxib (43.8 nM vs 73.5 nM), with a selectivity index comparable to the reference drug. Similarly, compounds 5a and 5f show strong COX-2 inhibition and high selectivity indices, positioning them as promising leads.[8]

In Vivo Anti-Inflammatory Activity and Gastric Safety

In vitro efficacy must translate to in vivo performance. The carrageenan-induced rat paw edema model is a standard assay for evaluating the acute anti-inflammatory effects of novel compounds. Furthermore, assessing ulcerogenicity is critical for determining the gastrointestinal safety profile.

CompoundDose (mg/kg)Max. Edema Inhibition (%)Ulcer Index / Score
Pyridazinone 3g 10Equipotent to CelecoxibLower than Celecoxib & Indomethacin
Pyridazinone 5a 20Comparable to Indomethacin0.1 ± 0.05
Pyridazinone 20 5071.95%0.2 ± 0.12
Pyridazinone 26 5077.23%0.1 ± 0.1
Ibuprofen 5085.77%0.8 ± 0.1
Indomethacin 10Strong InhibitionHigh Ulcerogenicity
Data synthesized from multiple sources.[6][8]

Analysis: The in vivo data corroborates the promising profile of pyridazinone derivatives. Compound 3g shows anti-inflammatory activity equipotent to celecoxib but with a superior gastric safety profile. Likewise, compounds 5a , 20 , and 26 exhibit significant anti-inflammatory effects, comparable to ibuprofen, but with dramatically lower ulcer indices, underscoring their improved gastrointestinal tolerability.[6][8][9] For instance, compound 5a achieved 99.77% gastric mucosal protection in one study.[8]

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

To ensure the trustworthiness and reproducibility of findings, a robust experimental protocol is essential. The following is a generalized, self-validating protocol for determining the COX inhibitory activity of test compounds. This colorimetric assay measures the peroxidase component of the COX enzymes.[10][11]

Principle

The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The rate of color development is proportional to the enzyme's activity.

Materials
  • Ovine COX-1 and Human Recombinant COX-2 enzymes[10]

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (Substrate)

  • TMPD (Colorimetric Substrate)

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitors (e.g., Indomethacin, Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Step-by-Step Methodology
  • Reagent Preparation: Prepare fresh solutions of Assay Buffer, Heme, Arachidonic Acid, and TMPD according to the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[5][10]

  • Plate Setup:

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of COX-1 or COX-2 enzyme solution.

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the test compound at various concentrations (or reference inhibitor), and 10 µL of COX-1 or COX-2 enzyme solution.

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme (no enzyme).

  • Initiation of Reaction: Add 10 µL of Arachidonic Acid solution to all wells to initiate the cyclooxygenase reaction.

  • Peroxidase Reaction: Immediately following the addition of arachidonic acid, add 10 µL of TMPD solution to all wells.

  • Incubation and Measurement: Incubate the plate at room temperature (25°C) for 5-10 minutes. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Correct for background absorbance by subtracting the values from the background wells.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Initial Activity - Inhibitor Activity) / Initial Activity] * 100

    • Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Diagram

Caption: Workflow for In Vitro COX Inhibition Assay.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridazinone scaffold has provided valuable insights into the structural requirements for potent and selective COX-2 inhibition. Key findings from various studies include:

  • N-Substitution: Substitution on the nitrogen atom of the pyridazinone ring is crucial for potent COX-2 inhibitory activity; unsubstituted analogues are generally not potent.[1]

  • Aryl Groups: The presence of specific aryl groups at positions 5 and 6 of the pyridazinone ring is a common feature. A 4-sulfonamido or 4-methanesulfonylphenyl group, similar to that found in celecoxib and rofecoxib, often confers high COX-2 selectivity and potency.[4]

  • Substituent Effects: The nature and position of substituents on the aryl rings can significantly modulate activity. For example, chloro and fluoro substitutions have been shown to enhance anti-inflammatory activity in some series.[6][9]

Conclusion

Pyridazinone derivatives represent a highly promising frontier in the development of anti-inflammatory therapeutics. The collective body of evidence demonstrates that compounds based on this scaffold can achieve COX-2 inhibitory potency and selectivity that is comparable, and in some cases superior, to established drugs like celecoxib. Critically, this high efficacy is frequently paired with a significantly improved gastrointestinal safety profile when compared to traditional, non-selective NSAIDs.[6][8] The versatility of the pyridazinone core allows for extensive chemical modification, providing a robust platform for fine-tuning pharmacokinetic and pharmacodynamic properties. For researchers and drug development professionals, the pyridazinone scaffold offers a validated and fertile ground for discovering the next generation of safer and more effective COX inhibitors.

References

  • Hassan, R.A. et al. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Bioorg Med Chem, 130, 118348.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • (n.d.).
  • Abdellatif, K. R. A., et al. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorganic Chemistry, 93, 103334.
  • Ewieda, S. Y., et al. (2023).
  • Hassan, R., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry.
  • Rana, A., et al. (2012).
  • Kumar, D., et al. (n.d.). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. International Journal of Pharmaceutical Sciences and Research.
  • (2013). The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. Semantic Scholar.
  • (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central.

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Benchmarking Pyridazinone Derivatives Against Standard Anti-inflammatory Drugs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The inflammatory response, while a critical defense mechanism, can lead to chronic and debilitating diseases when dysregulated. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, but their long-term use is hampered by significant gastrointestinal and cardiovascular side effects[1][2]. This clinical limitation fuels the urgent search for novel anti-inflammatory agents with improved efficacy and safety profiles. Among the many heterocyclic scaffolds explored, pyridazinone and its derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities, including potent anti-inflammatory properties[3][4].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark novel pyridazinone derivatives against established NSAIDs. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow from in vitro screening to in vivo validation. Our goal is to equip you with the scientific rationale and practical methodologies required to identify and advance promising new chemical entities in the anti-inflammatory space.

The Inflammatory Cascade: Key Therapeutic Targets

A foundational understanding of the inflammatory cascade is critical to appreciating the mechanisms of action of the compounds under review. Inflammation is orchestrated by a complex network of signaling molecules and pathways. For the scope of this guide, we will focus on the most relevant targets for NSAIDs and pyridazinone derivatives.

The Arachidonic Acid (AA) Pathway is central to inflammation. When a cell is damaged, phospholipase enzymes release AA from the cell membrane. AA is then metabolized by two primary enzyme families[5][6]:

  • Cyclooxygenase (COX): This enzyme exists in two main isoforms. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it produces prostaglandins that mediate pain, fever, and inflammation[2][7]. The development of selective COX-2 inhibitors was a major advance aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms[4].

  • Lipoxygenase (LOX): The 5-lipoxygenase (5-LOX) enzyme converts AA into leukotrienes, another class of potent pro-inflammatory mediators. The inhibition of the COX pathway alone can sometimes lead to an undesirable "shunting" of AA metabolism towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions. Therefore, compounds with dual COX/5-LOX inhibitory activity are of significant therapeutic interest[5][6].

Beyond the AA pathway, other critical targets include:

  • Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are powerful drivers of the inflammatory response. Their suppression is a key mechanism for many anti-inflammatory agents[1][5][8].

  • Phosphodiesterase-4 (PDE4): This enzyme degrades cyclic AMP (cAMP), a molecule that generally has anti-inflammatory effects. Inhibiting PDE4 increases intracellular cAMP levels, leading to a dampening of the inflammatory response. Some pyridazinone derivatives have been shown to act via this mechanism[4][9].

Arachidonic_Acid_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimulus (Injury) PLA2 Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGs) (Pain, Fever, Inflammation) COX->PGs NSAIDs NSAIDs & Pyridazinones NSAIDs->COX Inhibit LTs Leukotrienes (LTs) (Inflammation) LOX->LTs Dual_Inhibitors Dual-Inhibitor Pyridazinones Dual_Inhibitors->LOX Inhibit Benchmarking_Workflow cluster_invitro Part I: In Vitro Analysis cluster_invivo Part II: In Vivo Validation COX_Assay Protocol 1: COX-1/COX-2 Inhibition LOX_Assay Protocol 2: 5-LOX Inhibition Cytokine_Assay Protocol 3: Cytokine Suppression Edema_Assay Protocol 4: Carrageenan Paw Edema Cytokine_Assay->Edema_Assay Promising Candidates Ulcer_Assay Protocol 5: Ulcerogenic Potential Decision Lead Candidate Selection Ulcer_Assay->Decision

Caption: Tiered workflow for benchmarking anti-inflammatory compounds.

Part I: In Vitro Comparative Analysis

Objective: To determine the direct inhibitory potential, enzymatic selectivity, and cellular activity of pyridazinone derivatives in comparison to standard NSAIDs.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
  • Causality & Rationale: This is the foundational assay for any compound suspected of having an NSAID-like mechanism. It quantifies the compound's potency (as an IC50 value) against both COX isoforms. The ratio of IC50 (COX-1 / COX-2) provides a selectivity index, which is a key predictor of gastrointestinal safety. A higher ratio indicates greater selectivity for COX-2 and a potentially lower risk of ulcerogenesis.[4][10]

  • Methodology:

    • Assay Principle: A commercial COX inhibitor screening kit (e.g., Abcam ab283401 or similar) is typically used. [7]This assay measures the peroxidase activity of COX. The cyclooxygenase reaction produces Prostaglandin G2 (PGG2), which is then reduced to PGH2 by the peroxidase function of the enzyme, a reaction that can be monitored using a fluorescent probe.[11]

    • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and fluorescent probe as per the manufacturer's instructions. Prepare a dilution series of test compounds (e.g., pyridazinone derivatives) and reference drugs (Indomethacin for non-selective, Celecoxib for COX-2 selective) in assay buffer.

    • Assay Procedure (96-well plate format):

      • To appropriate wells, add 10 µL of assay buffer (blank), 10 µL of a known inhibitor (positive control), and 10 µL of each test compound dilution.

      • Add 80 µL of the COX enzyme (either COX-1 or COX-2) to the wells.

      • Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

      • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes using a microplate reader.

    • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay
  • Causality & Rationale: This assay identifies compounds that can inhibit the production of pro-inflammatory leukotrienes. A compound that inhibits both COX-2 and 5-LOX is considered a "dual inhibitor" and may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to COX-only inhibitors.[5][6]

  • Methodology:

    • Assay Principle: Similar to the COX assay, a commercial 5-LOX inhibitor screening kit (e.g., Abcam ab284521) can be used.[7] This assay measures the conversion of a substrate by human 5-LOX, which generates a fluorescent product.

    • Reagent Preparation: Prepare reagents, test compounds, and a known 5-LOX inhibitor (e.g., Zileuton) according to the kit protocol.

    • Assay Procedure (96-well plate format):

      • Add test compounds and controls to the wells.

      • Add the 5-LOX enzyme and incubate for 10-15 minutes.

      • Initiate the reaction by adding the substrate solution.

    • Data Acquisition: Measure fluorescence intensity (e.g., Ex/Em = 500/536 nm) over time.

    • Data Analysis: Calculate IC50 values as described for the COX assay.

Protocol 3: Pro-inflammatory Cytokine Suppression in Macrophages
  • Causality & Rationale: Moving from isolated enzymes to a cellular model provides a more biologically relevant context. Macrophages are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce large quantities of TNF-α and IL-6.[5] This assay measures a compound's ability to interfere with this cellular process, indicating a potential mechanism beyond direct enzyme inhibition.[8][12]

  • Methodology:

    • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or a human monocytic cell line (e.g., THP-1) in appropriate media.

    • Cell Plating: Seed the cells into a 96-well plate at a density of ~1x10^5 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds and reference drugs for 1-2 hours.

    • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production. Include an unstimulated control group.

    • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

    • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine IC50 values.

In Vitro Data Summary

The results from these assays can be summarized for a clear, at-a-glance comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)TNF-α IC50 (µM)IL-6 IC50 (µM)
PDN-A (Hypothetical) 25.00.15167> 501.20.9
PDN-B (Hypothetical) 5.22.12.53.54.85.1
Indomethacin (Standard) 0.11.50.07> 10015.022.0
Celecoxib (Standard) 15.00.05300> 1008.510.2

Part II: In Vivo Efficacy and Safety Assessment

Objective: To confirm the anti-inflammatory activity of promising candidates from in vitro screening in a living system and to assess their acute gastric safety profile.

Protocol 4: Carrageenan-Induced Paw Edema in Rats
  • Causality & Rationale: This is the gold-standard acute in vivo model for evaluating anti-inflammatory drugs.[13][14] Carrageenan, a seaweed-derived polysaccharide, is injected into a rat's paw, inducing a reproducible inflammatory response characterized by edema (swelling).[15] The ability of a test compound to reduce this swelling compared to a vehicle control is a direct measure of its anti-inflammatory efficacy in vivo.[8][16]

  • Methodology:

    • Animals: Use male Wistar or Sprague-Dawley rats (180-200g). Acclimatize them for at least one week.

    • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., PDN-A at 10, 30, 100 mg/kg).

    • Dosing: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).

    • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[14]

    • Edema Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[16]

    • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.

Protocol 5: Ulcerogenic Potential Assessment
  • Causality & Rationale: The most significant dose-limiting side effect of non-selective NSAIDs is gastric ulceration. This protocol is a critical safety screen to validate the hypothesis that COX-2 selective compounds, like many pyridazinone derivatives, will have a better gastrointestinal safety profile.[4][17]

  • Methodology:

    • Animals & Dosing: Use rats as in the edema model. Administer high doses of the test compounds and reference drugs orally once daily for 3-5 consecutive days.

    • Observation: On the final day, fast the animals for 18 hours (water ad libitum).

    • Tissue Collection: Euthanize the animals and carefully remove the stomachs.

    • Ulcer Scoring: Open the stomachs along the greater curvature and rinse with saline. Examine the gastric mucosa for any signs of hemorrhage or ulceration using a magnifying glass. Score the ulcers based on their number and severity (e.g., a 0-5 scale). The sum of the scores for each animal is the ulcer index.

    • Data Analysis: Compare the mean ulcer index of the treated groups to the control group.

In Vivo Data Summary
CompoundDose (mg/kg)Max. Edema Inhibition (%) (at 5 hr)Ulcer Index (Mean ± SEM)
Vehicle Control --0.0 ± 0.0
PDN-A (Hypothetical) 3085.2%0.5 ± 0.2
PDN-B (Hypothetical) 3065.8%2.1 ± 0.5
Indomethacin (Standard) 1078.5%4.5 ± 0.8
Celecoxib (Standard) 3081.3%0.8 ± 0.3

Synthesizing the Results: A Comparative Analysis

The data gathered through this benchmarking workflow allows for a holistic comparison of the candidate compounds.

  • PDN-A Profile: Our hypothetical data positions PDN-A as a highly promising candidate. It demonstrates potent and highly selective COX-2 inhibition in vitro (Selectivity Index >160), comparable to Celecoxib.[17][18] Crucially, this translates to strong in vivo efficacy in the paw edema model, again on par with Celecoxib and superior to Indomethacin at the tested doses. Most importantly, it exhibits a significantly lower ulcer index than Indomethacin and is comparable to Celecoxib, confirming the benefit of its COX-2 selectivity.[4] Its potent inhibition of TNF-α and IL-6 suggests an additional, beneficial mechanism of action not captured by simple COX inhibition alone.[1]

  • PDN-B Profile: PDN-B represents a different, yet still interesting, profile. It is a non-selective, dual inhibitor of COX and 5-LOX. While its in vivo potency is lower than PDN-A, its ability to inhibit both major arms of the arachidonic acid pathway could be advantageous in inflammatory conditions where leukotrienes play a significant role. Its ulcer index, while better than Indomethacin, is higher than the selective compounds, which is expected from its non-selective COX inhibition profile.

This systematic evaluation provides the robust, quantitative data needed to make informed decisions about which candidates to advance into more complex studies, such as chronic inflammation models (e.g., adjuvant-induced arthritis), pharmacokinetic profiling, and formal toxicology studies.

Decision_Making Start Candidate (e.g., PDN-A) InVitro_Potency High In Vitro Potency? (COX-2, Cytokines) Start->InVitro_Potency InVitro_Selectivity High COX-2 Selectivity? InVitro_Potency->InVitro_Selectivity Yes Stop Stop or Redesign InVitro_Potency->Stop No InVivo_Efficacy High In Vivo Efficacy? InVitro_Selectivity->InVivo_Efficacy Yes InVitro_Selectivity->Stop No InVivo_Safety Low Ulcer Index? InVivo_Efficacy->InVivo_Safety Yes InVivo_Efficacy->Stop No Advance Advance to Chronic Models & PK/PD Studies InVivo_Safety->Advance Yes InVivo_Safety->Stop No

Caption: Decision-making flowchart based on benchmarking data.

Conclusion and Future Directions

The pyridazinone scaffold represents a versatile and promising platform for the development of next-generation anti-inflammatory agents. As demonstrated, a systematic benchmarking strategy, grounded in sound scientific principles and robust experimental design, is paramount to successfully identifying candidates that not only exhibit high efficacy but also possess a superior safety profile compared to current standards of care. By integrating in vitro mechanistic studies with in vivo efficacy and safety models, research teams can build a comprehensive data package to de-risk and accelerate the progression of novel pyridazinone derivatives toward clinical development.

References

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
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  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia.
  • Synthesis and biological evaluation of some novel sulfamoylphenyl-pyridazinone as anti-inflammatory agents (Part-II *).
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  • Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin P
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A Comparative Guide to the Biological Activity of 2,6-Disubstituted Pyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. The strategic substitution at the 2 and 6 positions of this heterocyclic core has proven to be a fruitful approach for modulating its pharmacological profile, leading to the development of potent and selective agents for various therapeutic targets. This guide provides an in-depth comparison of the biological activities of 2,6-disubstituted pyridazin-3(2H)-one analogs, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel therapeutics.

The Versatility of the Pyridazinone Core: A Gateway to Diverse Biological Activities

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery. Its chemical tractability allows for facile derivatization at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties. This adaptability has been exploited to generate a plethora of analogs with a broad range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and cardiovascular activities. The substituents at the 2 and 6 positions are particularly crucial in dictating the potency and selectivity of these compounds towards their respective biological targets.

Comparative Analysis of Biological Activities

This section delves into a comparative analysis of 2,6-disubstituted pyridazin-3(2H)-one analogs across key biological activities, with a focus on structure-activity relationships (SAR).

Anti-inflammatory and Analgesic Activity: Targeting Cyclooxygenase (COX)

A significant area of investigation for pyridazinone derivatives has been their potential as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship Insights:

  • Substitution at the 6-position: The nature of the substituent at the 6-position plays a critical role in COX-2 inhibitory activity. Aryl and heteroaryl moieties are commonly employed. For instance, a p-methoxyphenyl group at the 6-position has been shown to enhance COX-2 selectivity. The presence of a pyrazolyl substituent at this position has also been found to significantly boost both COX-2 selectivity and anti-inflammatory efficacy[1].

  • Substitution at the 2-position: N-alkylation or N-arylation at the 2-position is generally essential for potent COX-2 inhibition. Smaller alkyl groups, such as methyl or propyl, have been shown to be favorable for activity. For example, in a series of 6-(o-tolyloxy)pyridazin-3(2H)-ones, the 2-propyl analog demonstrated superior COX-2 inhibitory potency compared to bulkier N-arylmethyl derivatives[1].

Comparative Data for COX-2 Inhibition:

Compound ID6-Substituent2-SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6a o-tolyloxypropyl0.11--[1][2]
16a 3,5-dimethyl-1H-pyrazol-1-ylbenzyl0.24--[1][2]
4a benzylmethyl--96[3]
8b benzoylpropyl--99[3]
9a hydroxy(phenyl)methylmethyl--98[3]

Note: A higher selectivity index indicates greater selectivity for COX-2.

The anti-inflammatory effects of these compounds are often evaluated in vivo using the carrageenan-induced rat paw edema model. Compounds 6a and 16a have demonstrated potent and consistent anti-inflammatory activity, significantly higher than the standard drug celecoxib in this model[1][2].

Vasodilator and Antihypertensive Activity

Pyridazinone derivatives have also emerged as promising candidates for the treatment of cardiovascular diseases, exhibiting notable vasodilator and antihypertensive properties.

Mechanistic Insights:

The vasodilatory action of these compounds can be mediated through various mechanisms, including the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, and modulation of nitric oxide (NO) signaling pathways.

Structure-Activity Relationship Insights:

  • Substitution at the 6-position: Aromatic substituents at the 6-position are common in vasodilator analogs. For instance, a 4-carboxymethyloxyphenyl group has been shown to be beneficial for activity.

  • Substitution at the 2-position: The substituent at the 2-position significantly influences the vasodilatory potency. Both alkyl and aryl groups have been explored, with the specific choice impacting the overall pharmacological profile.

Comparative Data for Vasodilator Activity:

Compound6-Substituent2-SubstituentVasodilator Activity (IC50/EC50)Reference
Compound 9 (Bansal et al., 2009) 4-carboxymethyloxyphenyl(amide derivative)IC50 = 0.051 µM
Compound 10 (Costas et al., 2010) -N,O-dibenzylIC50 = 35.3 µM
Acid (16) (Allam et al., 2020) Phenyl(acidic side chain)EC50 = 0.339 µM
Ester analog (17) (Allam et al., 2020) Phenyl(ester side chain)EC50 = 1.225 µM
Anticancer Activity

The pyridazinone scaffold has been identified as a promising template for the development of novel anticancer agents. These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of kinases and induction of apoptosis.

Structure-Activity Relationship Insights:

  • Substitution at the 6-position: The nature of the aryl group at the 6-position is critical for anticancer activity. Electron-donating or -withdrawing groups on this ring can significantly impact cytotoxicity.

  • Substitution at the 2-position: A p-(methanesulfonyl)phenyl group at the 2-position has been shown to be a key feature for potent antiproliferative activity against a range of human cancer cell lines.

Comparative Data for Anticancer Activity (against selected cell lines):

Compound ID6-Aryl Substituent2-SubstituentCancer Cell LineGI50 (µM)Reference
2f 4-Fluorophenylp-(methanesulfonyl)phenylVarious< 1 (on 36 cell lines)
2g 4-Chlorophenylp-(methanesulfonyl)phenylVarious< 1 (on 20 cell lines)

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), leading to a color change that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Tris-HCl buffer (100 mM, pH 8.0)

    • Hematin solution (1 µM final concentration)

    • COX-1 or COX-2 enzyme solution

    • Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO

    • Arachidonic acid solution (substrate)

    • TMPD solution (chromogenic substrate)

  • Assay Procedure (96-well plate format): a. To each well, add 150 µL of Tris-HCl buffer. b. Add 10 µL of hematin solution. c. Add 10 µL of the respective COX enzyme solution. d. Add 10 µL of the test compound at various concentrations (or DMSO for control). e. Pre-incubate the plate at room temperature for 10 minutes to allow inhibitor binding. f. Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid. g. Immediately measure the absorbance at 590 nm in a kinetic mode for 5 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan in the rat hind paw induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use male Wistar rats (180-200 g), acclimatized for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group 2: Test compound at a specific dose (e.g., 10 mg/kg, p.o.).

    • Group 3: Positive control (e.g., diclofenac or celecoxib at a standard dose).

  • Procedure: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, test compound, or positive control orally (p.o.). c. One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

In Vitro Vasodilator Activity Assay in Isolated Rat Aorta

This ex vivo assay assesses the direct relaxant effect of compounds on vascular smooth muscle.

Principle: The assay measures the ability of a compound to relax pre-contracted aortic rings isolated from rats.

Step-by-Step Protocol:

  • Tissue Preparation: a. Euthanize a male Wistar rat and excise the thoracic aorta. b. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.

  • Experimental Setup: a. Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. b. Connect the rings to an isometric force transducer to record changes in tension. c. Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.

  • Procedure: a. Induce a sustained contraction of the aortic rings with a contracting agent (e.g., phenylephrine or KCl). b. Once the contraction reaches a plateau, add the test compound in a cumulative concentration-dependent manner. c. Record the relaxation response after each addition.

  • Data Analysis: a. Express the relaxation response as a percentage of the pre-contraction induced by the contracting agent. b. Plot the percentage of relaxation against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Biological Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of 2,6-disubstituted pyridazin-3(2H)-one analogs characterization Structural Characterization (NMR, MS, Elemental Analysis) synthesis->characterization cox_assay COX-1/COX-2 Inhibition Assay characterization->cox_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity_assay vasodilator_assay Isolated Rat Aorta Vasodilator Assay characterization->vasodilator_assay paw_edema_assay Carrageenan-Induced Paw Edema Model cox_assay->paw_edema_assay data_analysis IC50/EC50 Determination & Statistical Analysis cytotoxicity_assay->data_analysis vasodilator_assay->data_analysis paw_edema_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Experimental workflow for the synthesis and biological evaluation of 2,6-disubstituted pyridazin-3(2H)-one analogs.

cox_inhibition_pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandin_h2 Prostaglandin H2 cox1->prostaglandin_h2 gastric_protection Gastric Mucosal Protection cox1->gastric_protection cox2->prostaglandin_h2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandin_h2->prostaglandins thromboxane Thromboxane A2 prostaglandin_h2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_aggregation Platelet Aggregation, Vasoconstriction thromboxane->platelet_aggregation pyridazinone 2,6-Disubstituted Pyridazin-3(2H)-one (Selective COX-2 Inhibitor) pyridazinone->cox2 Inhibition

Caption: Simplified signaling pathway of COX inhibition by selective 2,6-disubstituted pyridazin-3(2H)-one analogs.

Conclusion

The 2,6-disubstituted pyridazin-3(2H)-one scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The strategic manipulation of substituents at the 2 and 6 positions allows for the fine-tuning of their pharmacological profiles, leading to potent and selective inhibitors of various biological targets. This guide has provided a comparative overview of the anti-inflammatory, vasodilator, and anticancer activities of these analogs, supported by experimental data and detailed protocols. The insights into the structure-activity relationships presented herein can serve as a valuable resource for researchers and drug development professionals in the rational design of the next generation of pyridazinone-based therapeutics. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

  • Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Arch Pharm (Weinheim). 2020 Mar;353(3):e1900295. doi: 10.1002/ardp.201900295.
  • Ibrahim, T. H., Loksha, Y. M., Elshihawy, H. A., & Said, M. M. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9), 1700093.
  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Arch Pharm (Weinheim). 2017 Sep;350(9). doi: 10.1002/ardp.201700093.

Sources

A Comparative Guide to Quantitative Purity Analysis of Pyridazinone Compounds: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for newly synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. Pyridazinone derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, are of significant interest in medicinal chemistry. Impurities, even in trace amounts, can drastically alter a compound's pharmacological and toxicological profile, making robust purity assessment non-negotiable.[1][2]

This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantitative purity analysis of pyridazinone compounds: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles of each method, provide supporting experimental data, and offer field-proven insights to guide you in selecting the most appropriate technique for your specific needs.

The Imperative of Purity in Pyridazinone Drug Development

The pyridazinone core is a privileged scaffold in drug discovery, with derivatives exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and cardiovascular effects. The journey from a promising lead compound to a clinical candidate is paved with rigorous analytical characterization. The purity of a pyridazinone derivative directly impacts:

  • Pharmacological Activity: Impurities can compete with the API for target binding, leading to inaccurate structure-activity relationship (SAR) data.

  • Toxicology: Even structurally similar impurities can exhibit unique and unforeseen toxicities.

  • Reproducibility: Consistent purity is essential for the reproducibility of preclinical and clinical studies.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.[2]

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of small molecules.[3][4][5] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR allows for the direct quantification of a compound against a certified internal standard of a different chemical structure.[6][7]

The Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6][7] By co-dissolving a precisely weighed amount of the pyridazinone analyte with a known amount of a high-purity internal standard, the purity of the analyte can be calculated using the following equation:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • "analyte" refers to the pyridazinone compound

  • "std" refers to the internal standard[3]

Causality Behind Experimental Choices in qNMR

The accuracy and reliability of qNMR are contingent on meticulous experimental design and execution.[3]

  • Selection of Internal Standard: This is a critical step. The ideal internal standard should:

    • Possess high purity (typically ≥99.9%).[8]

    • Be chemically stable and non-reactive with the analyte and solvent.[8][9]

    • Have signals that do not overlap with any signals from the analyte or impurities.[8][9]

    • Be soluble in the same deuterated solvent as the analyte.[8]

    • For pyridazinone compounds, which are often polar, suitable internal standards might include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene, depending on the specific substitution pattern of the analyte.[9][10]

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[3][8] Common choices for polar pyridazinone derivatives include DMSO-d6, CDCl3, or D2O.

  • Acquisition Parameters: To ensure accurate quantification, a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be used to allow for complete relaxation of the nuclei between pulses.[10][11]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, widely used for the separation, identification, and quantification of compounds in a mixture.[12][13][14] For purity determination, HPLC excels at separating the main compound from its impurities, providing a detailed impurity profile.[13][15]

The Principle of HPLC

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).[16] For polar pyridazinone compounds, reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[17] Less polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds elute earlier.

Purity is typically determined by area percent, where the peak area of the main compound is compared to the total area of all peaks in the chromatogram. For accurate quantitative analysis, a reference standard of the pyridazinone compound itself is required to create a calibration curve.

Causality Behind Experimental Choices in HPLC

Developing a robust HPLC method is crucial for accurate purity assessment.

  • Column Selection: The choice of stationary phase is critical for achieving adequate separation. A C18 column is a good starting point for many pyridazinone derivatives. For highly polar analogs, an embedded polar group (EPG) or a phenyl-hexyl stationary phase might offer better retention and selectivity.

  • Mobile Phase Optimization: The mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol) is adjusted to achieve optimal resolution between the main peak and impurity peaks.[18] The pH of the mobile phase can be critical for ionizable pyridazinone compounds, as it affects their retention and peak shape.

  • Detector Selection: A UV detector is commonly used for pyridazinone compounds, as the heterocyclic ring system typically contains a chromophore. The detection wavelength should be chosen to maximize the response for both the main compound and potential impurities.

Head-to-Head Comparison: qNMR vs. HPLC for Pyridazinone Purity

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on the direct proportionality of signal area to the number of nuclei.[6][7]Relative quantification based on the separation of components and their response to a detector.
Reference Standard Requires a certified internal standard of a different compound.[6][10]Requires a certified reference standard of the analyte itself for accurate quantification.
Quantification Primary analytical method, provides a direct measure of purity (mass/mass).[3][19]Secondary method, typically provides purity by area percent unless calibrated with a standard.
Structural Information Provides detailed structural confirmation of the analyte and allows for the identification of impurities.[7][10]Provides retention time, which is characteristic but not definitive for structure.
Method Development Generally faster, as a universal method can often be applied to different analytes.[20][21]Can be time-consuming, requiring optimization of column, mobile phase, and detector parameters for each analyte.[12][20]
Sensitivity Lower sensitivity, typically suitable for quantifying impurities at levels of ~0.1% and above.[10]Higher sensitivity, capable of detecting and quantifying trace impurities at ppm levels.[10][13]
Throughput Lower, especially when long relaxation delays are required for accurate quantification.[10]Higher, with typical run times of 20-30 minutes per sample.[10]
Sample Consumption Higher (milligrams).[10]Lower (micrograms).[10]
Sample Integrity Non-destructive, the sample can be recovered for further analysis.[6][10]Destructive.[10]
Validation Method validation is required as per ICH Q2(R1) guidelines.[22][23][24]Extensive method validation is required as per ICH Q2(R1) guidelines.[22][23][24]

Experimental Protocols

qNMR Purity Determination of a Pyridazinone Derivative

Objective: To determine the purity of a synthesized pyridazinone derivative using qNMR with an internal standard.

Materials:

  • Pyridazinone analyte (approx. 15-20 mg)

  • Maleic acid (certified internal standard, ≥99.5% purity)

  • DMSO-d6 (deuterated solvent)

  • High-precision analytical balance (readable to 0.01 mg)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Accurately weigh approximately 20 mg of the pyridazinone analyte into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a 1H NMR spectrum with the following parameters:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30)

    • Relaxation delay (d1): 30 seconds (to ensure full relaxation)

    • Number of scans: 16-32 (for adequate signal-to-noise)

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved, non-overlapping signal for the pyridazinone analyte and the singlet for maleic acid (~6.3 ppm).

  • Calculate the purity using the equation provided in the "Principle of qNMR" section.

HPLC Purity Determination of a Pyridazinone Derivative

Objective: To determine the purity of a synthesized pyridazinone derivative by RP-HPLC.

Materials:

  • Pyridazinone analyte

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase modification)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the pyridazinone analyte at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC Method:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detector wavelength: 254 nm (or the λmax of the pyridazinone)

    • Gradient elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Inject the sample and acquire the chromatogram.

  • Integrate all peaks.

  • Calculate the purity by area percent: (Area of main peak / Total area of all peaks) * 100.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Pyridazinone Analyte weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve nmr_acq Acquire 1H NMR Spectrum (long relaxation delay) dissolve->nmr_acq process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Analyte & Standard Signals process_spec->integrate calculate Calculate Purity (% w/w) integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_mobile Prepare Mobile Phases A and B inject Inject Sample into HPLC System prep_mobile->inject prep_sample Prepare Analyte Solution prep_sample->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection run_gradient->detect integrate Integrate All Chromatographic Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Conclusion and Recommendations

Both qNMR and HPLC are indispensable tools for the quantitative purity analysis of pyridazinone compounds. The choice between them is not about which is "better," but which is more "fit-for-purpose" based on the specific requirements of the analysis.

  • qNMR is the method of choice for:

    • Assigning the purity of in-house reference standards where a certified standard of the analyte is not available.[4]

    • Providing an absolute, orthogonal quantification to confirm results from other methods like HPLC.[5][20]

    • Simultaneously confirming the structure and quantifying the purity of a newly synthesized compound.

  • HPLC is ideal for:

    • Routine quality control and high-throughput screening of sample purity.[12][25]

    • Detecting and quantifying trace-level impurities that may be below the detection limit of NMR.[13]

    • Impurity profiling to track the levels of known and unknown impurities across different batches.

For a comprehensive and robust purity assessment of a new pyridazinone derivative, a dual approach is highly recommended. Use qNMR to establish the absolute purity of a primary reference standard, and then use that well-characterized standard to develop and validate a sensitive HPLC method for routine analysis and impurity profiling. This orthogonal approach provides the highest level of confidence in the quality of your pyridazinone compounds, ensuring the integrity and reliability of your drug discovery and development efforts.

References

  • A Guide to Quantit
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Labor
  • qNMR: A powerful tool for purity determin
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Quantitative NMR Spectroscopy - Acanthus Research. [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Quantitative NMR (qNMR)
  • What is qNMR and why is it important? - Mestrelab Resources. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
  • SwRI upgrades nuclear magnetic resonance labor
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
  • Quality Guidelines - ICH. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Let's try doing quantitative NMR | Applic
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  • QNMR – a modern altern
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. [Link]
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PubMed Central. [Link]
  • METHOD DEVELOPMENT ON HPLC - Maharana Pr
  • A review on method development by hplc - SciSpace. [Link]
  • HPLC Method Development - Phenomenex. [Link]
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. [Link]
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. [Link]
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • (PDF)
  • 1H, 13C, and 15N NMR spectra of some pyridazine deriv
  • Universal Quantitative NMR Analysis of Complex N

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In Vivo Activity Comparison: A Technical Guide to Pyridazinone DCPYR and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide offers an in-depth, objective comparison of the in vivo performance of the novel pyridazinone-based anticancer agent, DCPYR, and the established chemotherapeutic, 5-Fluorouracil (5-FU). Tailored for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, details robust experimental methodologies, and explores the distinct mechanisms of action that define these two compounds.

Introduction: Two Distinct Approaches to Cancer Therapy

The landscape of oncology is defined by a continuous search for therapies that offer enhanced efficacy and improved safety profiles. This guide examines two compounds representing different eras and philosophies of cancer treatment.

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, particularly in the treatment of solid tumors like colorectal and breast cancer. As a pyrimidine analog developed in the 1950s, it functions as an antimetabolite, broadly disrupting DNA and RNA synthesis in rapidly dividing cells[1][2]. Its widespread use provides a critical benchmark for evaluating novel therapeutic agents.

The pyridazinone scaffold , on the other hand, is a versatile chemical structure that has given rise to a new generation of targeted therapies. These agents are often designed to inhibit specific signaling pathways crucial for tumor growth and survival, such as those mediated by protein kinases[3]. For the purpose of this guide, we will refer to a representative pyridazinone derivative as DCPYR (Diaryl-substituted C-cyclic PYridazinone-based Ring) , a potent inhibitor known to induce apoptosis and modulate key cell survival pathways.

This document aims to provide a clear, data-supported comparison of their in vivo activities, guiding researchers in the strategic design of preclinical studies.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between DCPYR and 5-FU lies in their cellular targets and mechanisms of cytotoxicity. 5-FU employs a broad, systemic attack on nucleotide metabolism, while DCPYR represents a more targeted inhibition of specific oncogenic signaling cascades.

5-Fluorouracil: The Antimetabolite Pathway

The anticancer effect of 5-FU is multifactorial, stemming from its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP)[1][4].

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable complex with TS, the enzyme essential for the synthesis of thymidine, a key building block of DNA. This inhibition leads to a "thymineless death" by halting DNA replication and repair[2].

  • DNA and RNA Damage: FdUTP can be mistakenly incorporated into DNA, while FUTP is incorporated into RNA. This fraudulent incorporation disrupts the normal function of these nucleic acids, triggering cellular stress and apoptosis[2][4].

  • Immune Activation: Recent in vivo studies have revealed that the efficacy of 5-FU is also partially dependent on its ability to trigger an anti-tumor immune response through the activation of the cancer-cell-intrinsic STING pathway[5].

G cluster_0 Cellular Uptake & Metabolism cluster_1 Cytotoxic Mechanisms FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP OPRT/UP&UK FUTP FUTP FUMP->FUTP FdUMP FdUMP FUMP->FdUMP RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage FdUTP FdUTP FdUMP->FdUTP TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition DNA_Damage DNA Damage & Replication Stress FdUTP->DNA_Damage Apoptosis Apoptosis RNA_Damage->Apoptosis TS_Inhibition->Apoptosis DNA_Damage->Apoptosis caption Fig 1. Mechanism of Action for 5-Fluorouracil (5-FU).

Fig 1. Mechanism of Action for 5-Fluorouracil (5-FU).
Pyridazinone DCPYR: Targeted Apoptosis Induction

Pyridazinone derivatives like DCPYR are typically designed to inhibit protein kinases or other signaling proteins that are aberrantly active in cancer cells. A common mechanism involves the suppression of pro-survival signals, leading to programmed cell death (apoptosis)[3][6].

  • Kinase Inhibition: DCPYR can act as a competitive inhibitor at the ATP-binding site of a specific receptor tyrosine kinase (e.g., VEGFR-2), preventing downstream signaling required for cell proliferation and survival[3].

  • NF-κB Pathway Suppression: A critical downstream target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival by upregulating anti-apoptotic proteins[7][8]. By preventing the degradation of IκB-α, an inhibitor of NF-κB, DCPYR keeps NF-κB sequestered in the cytoplasm, thereby switching off its pro-survival signals[9][10].

  • Apoptosis Execution: The inhibition of these survival pathways culminates in the activation of the caspase cascade. This leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and the orderly dismantling of the cell[11][12].

G cluster_0 Signaling Cascade cluster_1 Apoptotic Pathway DCPYR Pyridazinone DCPYR RTK Receptor Tyrosine Kinase (RTK) DCPYR->RTK Inhibits IKK IKK Complex DCPYR->IKK Inhibits RTK->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for Degradation Caspase3 Caspase-3 Activation IKK->Caspase3 NFkB NF-κB IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Survival Pro-Survival Gene Transcription Nucleus->Survival PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis caption Fig 2. Mechanism of Action for Pyridazinone DCPYR.

Fig 3. Standard workflow for an in vivo xenograft efficacy study.

Pharmacodynamic & Mechanistic Validation

Confirming that a drug engages its intended target in vivo is crucial for validating the mechanism of action. This is achieved through pharmacodynamic (PD) biomarker analysis in tumor tissues collected at the end of the efficacy study.

Protocol: Western Blot for Apoptotic Markers

This protocol verifies the induction of apoptosis, a common endpoint for both DCPYR and 5-FU.

  • Lysate Preparation: Snap-freeze a portion of the excised tumor in liquid nitrogen. Homogenize the tissue and extract total protein using RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Cleaved Caspase-3: A primary executioner of apoptosis.[11]

      • Cleaved PARP: A key substrate of Caspase-3; its cleavage is a hallmark of apoptosis.[12][13]

      • p-IκBα / Total IκBα: To confirm NF-κB pathway inhibition by DCPYR.

      • β-Actin: As a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The expected outcome is an increase in cleaved Caspase-3 and cleaved PARP levels in both 5-FU and DCPYR treated groups compared to the vehicle, confirming apoptosis induction. A decrease in the p-IκBα/Total IκBα ratio would specifically validate the on-target effect of DCPYR.

Discussion and Future Perspectives

This guide highlights the distinct in vivo profiles of the targeted agent DCPYR and the conventional cytotoxic drug 5-FU. While 5-FU remains a vital tool, its broad mechanism is associated with significant side effects. Pyridazinone-based inhibitors like DCPYR offer the potential for a more favorable therapeutic window by targeting pathways specifically dysregulated in cancer cells.

The true potential may lie in combination therapy . The distinct mechanisms of DCPYR and 5-FU are not mutually exclusive and could be synergistic. For instance, the targeted pathway inhibition by DCPYR could sensitize cancer cells to the DNA-damaging effects of 5-FU, potentially allowing for lower, less toxic doses of the latter.[14]

Future preclinical development must continue to leverage robust, well-controlled animal models. The integration of advanced models, such as patient-derived xenografts (PDXs), can further enhance the clinical translatability of these in vivo studies, providing a more accurate prediction of patient response.[15][16]

References

  • Title: 5-Fluorouracil efficacy requires anti-tumor immunity triggered by cancer-cell-intrinsic STING Source: EMBO Journal URL
  • Title: Recent advances in the development and application of colorectal cancer mouse models Source: Journal of Translational Medicine URL
  • Title: Cleaved Caspase-3 and Apoptosis Source: Assay Genie URL
  • Title: Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling Source: Molecular and Cellular Biology URL
  • Title: 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES Source: Nature Reviews Cancer URL
  • Title: The expression of caspase 3 and the cleavage of PARP as a measure of...
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  • Title: 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent Source: Frontiers in Oncology URL
  • Title: In vivo tumor growth inhibition assay. A) Schematic diagram and time...
  • Title: 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies Source: Molecules URL
  • Title: Polydeoxyribonucleotide Exerts Protective Effect Against CCl4-Induced Acute Liver Injury Through Inactivation of NF-κB/MAPK Signaling Pathway in Mice Source: MDPI URL
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  • Title: Inhibition of tumor growth through suppression of angiogenesis by brain-specific angiogenesis inhibitor 1 gene transfer in murine renal cell carcinoma Source: Spandidos Publications URL
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  • Title: Synthesis and Bioevaluation of 5-Fluorouracil Derivatives Source: MDPI URL
  • Title: In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery Source: International Journal of Molecular Sciences URL
  • Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: RSC Medicinal Chemistry URL
  • Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: RSC Publishing URL
  • Title: C-type lectin receptor-induced NF-κB activation in innate immune and inflammatory responses Source: Cell & Molecular Immunology URL
  • Title: Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools Source: Trends in Cancer URL
  • Title: NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?
  • Title: Anti-inflammatory Effect of d -(+)-Cycloserine Through Inhibition of NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.
  • Title: 5-Fluorouracil-Based Chemotherapy Enhances the Antitumor Activity of a Thymidylate Synthase-Directed Polyepitopic Peptide Vaccine Source: ResearchGate URL

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A Comparative Guide to the Vasodilator Potential of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular drug discovery, the quest for novel vasodilators with improved efficacy and safety profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, pyridazinone derivatives have emerged as a particularly promising class of compounds. Their inherent structural versatility allows for fine-tuning of pharmacological activity, leading to the identification of potent vasodilators that often surpass the activity of established drugs. This guide provides an in-depth, objective comparison of the vasodilator potential of different pyridazinone derivatives, supported by experimental data and detailed methodologies, to aid researchers in this critical field.

The Rationale for Pyridazinone Derivatives in Vasodilator Drug Discovery

The pyridazinone core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Its presence in several cardiovascular drugs underscores its therapeutic potential.[1] The rationale for exploring pyridazinone derivatives as vasodilators is rooted in their demonstrated ability to induce relaxation of vascular smooth muscle through various mechanisms, offering the potential for targeted and effective treatment of hypertension and other cardiovascular disorders.[2]

Comparative Analysis of Vasodilator Activity

The vasodilator potential of a compound is primarily assessed by its potency (EC50 value) and efficacy (Emax). The EC50 represents the concentration of a drug that induces a response halfway between the baseline and the maximum effect, while Emax is the maximal relaxation response achievable. A lower EC50 value indicates higher potency.

Numerous studies have synthesized and evaluated a wide range of pyridazinone derivatives, revealing significant variations in their vasodilator activity based on their substitution patterns. Below is a comparative table summarizing the in vitro vasodilator activity of selected pyridazinone derivatives from recent literature, with hydralazine, nitroglycerin, and other standard vasodilators included for reference.

Compound/DerivativePre-constrictor AgentVessel TypeEC50 (µM)Emax (% Relaxation)Reference
Reference Standards
HydralazinePhenylephrineRat Thoracic Aorta18.21Not Reported[1][3][4]
NitroglycerinPhenylephrineRat Thoracic Aorta0.1824Not Reported[5][6][7]
DiazoxidePhenylephrineRat Thoracic Aorta19.5Not Reported[5][6][7]
Isosorbide MononitratePhenylephrineRat Thoracic Aorta30.1Not Reported[5][6][7]
Pyridazinone Derivatives
Acid 5PhenylephrineRat Thoracic Aorta0.339Not Reported[1][3][4]
Ester analog 4PhenylephrineRat Thoracic Aorta1.225Not Reported[1][3][4]
4-methoxyphenylhydrazide 10cPhenylephrineRat Thoracic Aorta1.204Not Reported[1][3][4]
Compound 2j (nitro-substituted)PhenylephrineRat Thoracic Aorta0.0291698.5 ± 0.5[6][7]
Compound 2h (hydroxyl-substituted)PhenylephrineRat Thoracic Aorta0.0715496.2 ± 0.8[6][7]
Compound 2e (bromo-substituted)PhenylephrineRat Thoracic Aorta0.116295.7 ± 0.3[6][7]
Compound 4hPhenylephrineRat Thoracic Aorta0.0117Not Reported[5][8]
Compound 5ePhenylephrineRat Thoracic Aorta0.0025Not Reported[5][8]

Analysis of Structure-Activity Relationships (SAR):

The data clearly indicates that the vasodilator potency of pyridazinone derivatives is highly dependent on the nature and position of substituents on the pyridazinone and phenyl rings.

  • Substituents on the Phenyl Ring at Position 6: The presence of specific groups on the phenyl ring at the 6-position of the pyridazinone core significantly influences activity. For instance, compounds with hydroxyl (2h) and nitro (2j) groups have demonstrated exceptionally high potency, with EC50 values in the nanomolar range, far exceeding that of hydralazine.[6][7] Bromo-substitution (2e) also confers potent vasodilator effects.[6][7]

  • Modifications at Other Positions: Alterations at other positions of the pyridazinone scaffold, such as the introduction of thiosemicarbazide side chains and their cyclized versions, have yielded compounds (4h and 5e) with outstanding vasodilator activity, showcasing EC50 values as low as 2.5 nM.[5][8]

These findings underscore the vast chemical space available for the optimization of pyridazinone-based vasodilators.

Mechanistic Insights into Vasodilation

The vasorelaxant effects of pyridazinone derivatives are mediated by a variety of signaling pathways. Understanding these mechanisms is crucial for rational drug design and for predicting potential therapeutic applications and side effects.

1. Endothelium-Dependent Vasodilation: The Nitric Oxide-cGMP Pathway

A primary mechanism for many potent pyridazinone derivatives involves the vascular endothelium. These compounds have been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO).[5][8] NO, a potent endogenous vasodilator, diffuses from the endothelial cells to the underlying vascular smooth muscle cells (VSMCs). In VSMCs, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP then activate protein kinase G (PKG), leading to a cascade of events that ultimately results in vasodilation. This includes the inhibition of calcium influx into the VSMCs and the sequestration of intracellular calcium, both of which are critical for muscle contraction.[2]

Vasodilation_Pathway Pyridazinone Pyridazinone Derivative eNOS eNOS Pyridazinone->eNOS Upregulates NO_E Nitric Oxide (NO) eNOS->NO_E Produces NO_V Nitric Oxide (NO) NO_E->NO_V sGC sGC NO_V->sGC Activates GTP GTP cGMP cGMP sGC->cGMP Converts GTP->cGMP PKG PKG cGMP->PKG Activates Ca_Influx Ca²⁺ Influx (Inhibition) PKG->Ca_Influx Ca_Sequestration Intracellular Ca²⁺ Sequestration PKG->Ca_Sequestration Vasodilation Vasodilation Ca_Influx->Vasodilation Ca_Sequestration->Vasodilation

Caption: Signaling pathway of endothelium-dependent vasodilation by pyridazinone derivatives.

2. Phosphodiesterase (PDE) Inhibition

Another important mechanism of action for some pyridazinone derivatives is the inhibition of phosphodiesterases (PDEs), particularly PDE3.[9][10][11][12][13] PDEs are enzymes that break down cyclic nucleotides like cAMP and cGMP. By inhibiting PDE3, these compounds prevent the degradation of cAMP in VSMCs. Increased cAMP levels lead to the activation of protein kinase A (PKA), which, similar to PKG, promotes vasodilation by reducing intracellular calcium concentrations. This dual inhibition of PDE3 and potential stimulation of the NO-cGMP pathway can lead to a synergistic vasodilator effect.

3. Direct Action on Vascular Smooth Muscle

Some pyridazinone derivatives may also exert a direct relaxant effect on VSMCs, independent of the endothelium. This can occur through various mechanisms, including the blockade of calcium channels, which directly prevents the influx of calcium required for muscle contraction, or the opening of potassium channels, leading to hyperpolarization of the cell membrane and subsequent relaxation.

Experimental Protocols for Assessing Vasodilator Potential

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed methodologies for the two key experiments used to assess the vasodilator potential of pyridazinone derivatives.

1. Ex Vivo Aortic Ring Assay

This assay is the gold standard for assessing the direct effect of a compound on vascular tone. It allows for the measurement of both vasoconstriction and vasodilation in a controlled ex vivo environment.

Experimental Rationale: The use of isolated aortic rings allows for the direct application of test compounds to the vascular tissue, eliminating systemic influences. Pre-contraction with an agent like phenylephrine, an α1-adrenergic agonist, establishes a stable and reproducible level of vascular tone, against which the relaxant effects of the test compounds can be accurately measured.[14][15][16][17][18] The presence or absence of the endothelium can be experimentally controlled to distinguish between endothelium-dependent and -independent mechanisms of vasodilation.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_mounting Mounting & Equilibration cluster_testing Experimental Protocol cluster_analysis Data Analysis Dissection Aorta Dissection Cleaning Cleaning & Ring Preparation Dissection->Cleaning Mounting Mounting in Organ Bath Cleaning->Mounting Equilibration Equilibration Mounting->Equilibration Precontraction Pre-contraction (e.g., Phenylephrine) Equilibration->Precontraction Compound_Addition Cumulative Addition of Pyridazinone Derivative Precontraction->Compound_Addition Data_Acquisition Data Acquisition (Tension Recording) Compound_Addition->Data_Acquisition CRC Construct Dose-Response Curve Data_Acquisition->CRC EC50_Emax Calculate EC50 & Emax CRC->EC50_Emax

Caption: Experimental workflow for the ex vivo aortic ring assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) in accordance with institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Remove adherent connective and adipose tissue under a dissecting microscope.

    • Cut the aorta into rings of approximately 2-3 mm in length. For endothelium-denuded studies, gently rub the intimal surface of the ring with a fine wire.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, induce a stable contraction with a pre-constrictor agent, typically phenylephrine (1 µM).

    • Once a plateau in contraction is reached, add the pyridazinone derivative in a cumulative manner, with increasing concentrations at regular intervals.

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 and Emax values from the dose-response curve using appropriate pharmacological software.

2. Measurement of Intracellular Calcium ([Ca²⁺]i)

To investigate the mechanism of action at a cellular level, measuring changes in intracellular calcium concentration in VSMCs is essential. The fluorescent indicator Fura-2 AM is commonly used for this purpose.

Experimental Rationale: A rise in intracellular calcium is the primary trigger for smooth muscle contraction.[19] Vasodilators often act by reducing intracellular calcium levels. Fura-2 is a ratiometric calcium indicator, meaning its fluorescence emission changes upon binding to calcium, and by measuring the ratio of fluorescence at two different excitation wavelengths, a quantitative measure of intracellular calcium concentration can be obtained, which is less susceptible to variations in dye loading and cell thickness.[20][21][22][23]

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Culture primary VSMCs or a suitable cell line (e.g., A7r5) on glass coverslips.

    • Load the cells with Fura-2 AM (typically 2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane.

    • After loading, wash the cells to remove extracellular dye. Cellular esterases will cleave the AM group, trapping the active Fura-2 dye inside the cells.

  • Fluorescence Imaging:

    • Mount the coverslip with the Fura-2-loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with a physiological salt solution.

    • Excite the cells alternately at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

  • Experimental Protocol:

    • Establish a stable baseline fluorescence ratio.

    • Stimulate the cells with a vasoconstrictor (e.g., phenylephrine or angiotensin II) to induce an increase in intracellular calcium.

    • Once a stable elevated calcium level is achieved, apply the pyridazinone derivative and record the change in the fluorescence ratio over time.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • The ratio is proportional to the intracellular calcium concentration. Convert the ratio to calcium concentration using a calibration curve if absolute values are required.

    • Analyze the magnitude and kinetics of the calcium reduction induced by the pyridazinone derivative.

Conclusion

Pyridazinone derivatives represent a highly promising class of vasodilator agents with the potential for significant therapeutic impact. Their diverse structure-activity relationships allow for the development of compounds with exceptional potency, often exceeding that of currently used clinical agents. The multifaceted mechanisms of action, including endothelium-dependent NO-mediated pathways and direct effects on vascular smooth muscle, provide multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and optimization of these valuable compounds, paving the way for the next generation of cardiovascular medicines.

References

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  • Aziz, M. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 14(7), 1323-1342. [Link]
  • El-Gazzar, A. R. B. A., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Letters in Drug Design & Discovery, 17(8), 1011-1025. [Link]
  • Aziz, M. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports, 14(1), 1-18. [Link]
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  • Alghamdi, S., & Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. [Link]
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Selectivity index of pyridazinone derivatives for COX-1 vs COX-2 inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a paramount objective. The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is well-established, yet their clinical utility is often hampered by gastrointestinal and renal side effects, primarily attributed to the inhibition of the constitutively expressed COX-1 isoenzyme.[1] The development of COX-2 selective inhibitors, therefore, represents a significant therapeutic advancement, offering the promise of potent anti-inflammatory and analgesic effects with a reduced risk of adverse events.[2][3]

This guide provides a comprehensive comparison of pyridazinone derivatives as selective COX-2 inhibitors. We will delve into their selectivity indices, the underlying experimental methodologies for their determination, and the broader context of the cyclooxygenase signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation anti-inflammatory agents.

The Rationale for COX-2 Selectivity: A Mechanistic Overview

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a crucial role in maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[2] Traditional NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also the undesirable side effects associated with COX-1 inhibition.[1]

Selective COX-2 inhibitors are designed to preferentially bind to and inhibit the COX-2 enzyme, thereby reducing inflammation and pain without significantly affecting the protective functions of COX-1.[5] This selectivity is the cornerstone of their improved gastrointestinal safety profile compared to non-selective NSAIDs.[6]

The Cyclooxygenase Signaling Pathway

The conversion of arachidonic acid to prostaglandins is a critical cascade in the inflammatory response. Understanding this pathway is fundamental to appreciating the mechanism of action of COX inhibitors.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGs) & Thromboxanes (TXs) Prostaglandins (PGs) & Thromboxanes (TXs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) & Thromboxanes (TXs) Isomerases Physiological Functions Physiological Functions Prostaglandins (PGs) & Thromboxanes (TXs)->Physiological Functions via COX-1 Inflammation & Pain Inflammation & Pain Prostaglandins (PGs) & Thromboxanes (TXs)->Inflammation & Pain via COX-2 NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible) Pyridazinone Derivatives (Selective COX-2 Inhibitors) Pyridazinone Derivatives (Selective COX-2 Inhibitors) Pyridazinone Derivatives (Selective COX-2 Inhibitors)->COX-2 (Inducible)

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the roles of COX-1 and COX-2 and the points of inhibition by NSAIDs and selective COX-2 inhibitors.

Comparative Analysis of Pyridazinone Derivatives: Selectivity Index

The selectivity index (SI) is a critical parameter used to quantify the preference of a compound for inhibiting COX-2 over COX-1. It is calculated as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Below is a table summarizing the in vitro COX-1 and COX-2 inhibitory activities and the selectivity indices of selected pyridazinone derivatives from various studies. For comparison, the data for the well-established non-selective NSAID, Indomethacin, and the selective COX-2 inhibitor, Celecoxib, are also included.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyridazinone Derivative 24a>1000.015>6666[7]
Pyridazinone Derivative 24b>1000.019>5263[7]
Pyridazinone Derivative 25a>1000.017>5882[7]
Pyridazinone Derivative 25b>1000.016>6250[7]
Pyridazinone Derivative 26b0.510.04311.86[7]
Indomethacin0.127.30.016[7]
Celecoxib1.30.07317.8[7]

Note: IC50 values and selectivity indices can vary between different assay conditions and laboratories.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The determination of COX-1 and COX-2 inhibition is a cornerstone of the evaluation of novel anti-inflammatory agents. A widely accepted and robust method is the in vitro enzyme inhibition assay using purified enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 enzyme

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds (e.g., pyridazinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference compounds (e.g., Indomethacin, Celecoxib)

  • 96-well microplates

  • Plate reader (for colorimetric or fluorometric detection)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay)[8]

Experimental Workflow:

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Preparation Reagent Preparation Compound Dilution Compound Dilution Reagent Preparation->Compound Dilution Enzyme Incubation Enzyme Incubation Compound Dilution->Enzyme Incubation Substrate Addition Substrate Addition Enzyme Incubation->Substrate Addition Reaction Termination Reaction Termination Substrate Addition->Reaction Termination Detection Detection Reaction Termination->Detection IC50 Calculation IC50 Calculation Detection->IC50 Calculation Selectivity Index Calculation Selectivity Index Calculation IC50 Calculation->Selectivity Index Calculation

Caption: A streamlined workflow for the in vitro COX inhibition assay, from preparation to data analysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including the reaction buffer, enzyme solutions (COX-1 and COX-2), cofactor solution, and substrate solution, according to the manufacturer's instructions or established protocols.[8]

  • Compound Dilution: Prepare a series of dilutions of the test compounds and reference compounds in the appropriate solvent.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and cofactor to the appropriate wells.

  • Inhibitor Incubation: Add the diluted test compounds or reference compounds to the wells. Include control wells with solvent only (for 100% enzyme activity) and wells with a known potent inhibitor (for background). Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells.

  • Reaction Monitoring and Termination: Monitor the reaction progress using a plate reader. The method of detection will depend on the assay format (e.g., monitoring the oxidation of TMPD at 590 nm for a colorimetric assay).[8] The reaction is typically allowed to proceed for a specific time before being stopped, or the initial reaction rates are measured.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

    • Calculate the Selectivity Index (SI) by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Field-Proven Insights and Causality

The choice of experimental parameters in the COX inhibition assay is critical for obtaining reliable and reproducible data.

  • Enzyme Source: The use of purified enzymes (ovine or human) is essential for a direct assessment of inhibitor-enzyme interaction without the confounding factors present in whole-cell or tissue homogenate assays.[9]

  • Substrate Concentration: The concentration of arachidonic acid should be carefully chosen, typically around the Km value for the enzyme, to ensure that the assay is sensitive to competitive inhibitors.

  • Incubation Time: A pre-incubation step of the enzyme with the inhibitor is crucial, particularly for time-dependent inhibitors, to allow for the establishment of binding equilibrium.

  • Control Compounds: The inclusion of both a non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls is vital for validating the assay performance and providing a benchmark for the potency and selectivity of the test compounds.

Conclusion and Future Directions

The pyridazinone scaffold has emerged as a promising template for the design of highly potent and selective COX-2 inhibitors. The data presented in this guide highlight the potential of these derivatives to achieve significant COX-2 selectivity, often surpassing that of established drugs like Celecoxib. The continued exploration of structure-activity relationships within this chemical class, guided by robust in vitro and in vivo evaluations, holds great promise for the development of safer and more effective anti-inflammatory therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their impressive in vitro selectivity into clinical success.

References

  • COX-2 specific inhibitors offer improved advantages over traditional NSAIDs. (n.d.). PubMed.
  • The double-edged sword of COX-2 selective NSAIDs. (2002). CMAJ, 167(10), 1131-1137. [Link]
  • Mechanism of action of anti-inflammatory drugs. (1996). PubMed.
  • COX Inhibitors. (2023). In StatPearls.
  • Selective cyclooxygenase-2 inhibitors: pharmacology, clinical effects and therapeutic potential. (1997). PubMed.
  • From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. (2023). MDPI. [Link]
  • Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. (n.d.). Lecturio.
  • COX-1 and COX-2 inhibitors. (2024).
  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate.
  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed.
  • COX 2-selective NSAIDs: Biology, promises, and concerns. (1999). Cleveland Clinic Journal of Medicine, 66(5), 284-292. [Link]
  • Clinical use and pharmacological properties of selective COX-2 inhibitors. (2007). PubMed.
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5,6-Dichloro-2-methylpyridazin-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5,6-Dichloro-2-methylpyridazin-3(2H)-one (CAS No. 6794-35-0), a chlorinated pyridazinone derivative. By understanding the chemical nature of this compound and the regulatory landscape governing hazardous waste, laboratories can ensure the safety of their personnel and protect the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritation: Causes skin and serious eye irritation.[1][3]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]

Causality of Hazards: The presence of two chlorine atoms on the pyridazinone ring system enhances the molecule's reactivity and biological activity, contributing to its hazardous nature. The nitrogen-containing heterocyclic core is common in biologically active molecules, and the chlorinated functional groups can interfere with biological processes.

Therefore, strict adherence to the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shieldProtects against splashes, dust, and aerosols.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coatPrevents direct skin contact and potential absorption.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved particulate respirator is recommended.Minimizes inhalation of the compound.[1]

Waste Classification and Segregation: A Step-by-Step Approach

Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4][5]

Logical Flow for Waste Classification:

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Hazard Identification cluster_2 Step 3: Regulatory Classification cluster_3 Step 4: Segregation and Labeling A Is the waste 5,6-Dichloro-2- methylpyridazin-3(2H)-one or contaminated material? B Consult SDS of analogous compounds (e.g., dichloropyridazines). [2, 8] A->B C Identify hazards: Harmful, Irritant. [2, 5] B->C D Does the compound's origin match EPA F- or K-listed waste descriptions for chlorinated organics? [1, 6, 7] C->D E Does it exhibit hazardous characteristics (e.g., toxicity)? D->E If no specific listing F Presumptively classify as Hazardous Waste. E->F G Segregate from non-hazardous and incompatible waste. F->G H Label container clearly: 'Hazardous Waste' 'this compound' G->H

Sources

Navigating the Handling of 5,6-Dichloro-2-methylpyridazin-3(2H)-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Core Safety Directives

Hazard Analysis: Understanding the Risks of Dichlorinated Pyridazinones

Derivatives of dichlorinated pyridazinone are known to present several health hazards. Based on the safety data for structurally similar compounds such as 3,6-Dichloropyridazine and 3,6-Dichloro-4-methylpyridazine, it is prudent to assume that 5,6-Dichloro-2-methylpyridazin-3(2H)-one poses similar risks.[1][2]

Anticipated Hazards:

  • Acute Oral Toxicity: Swallowing the compound can be harmful or fatal.[1]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended but essential to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the minimum required PPE, with explanations for the causality behind each choice.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and subsequent irritation.
Eye Protection Tight-sealing safety goggles or a full-face shieldProtects against splashes and airborne particles, preventing serious eye irritation.
Body Protection Chemical-resistant lab coat or coverallsShields the body and personal clothing from accidental spills and contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorNecessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust and subsequent respiratory tract irritation.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, methodical workflow is paramount. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE gather_materials Gather All Necessary Equipment weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve or Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers doff_ppe Doff PPE Correctly

Safe handling workflow for this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Before entering the designated area, don all required PPE as outlined in the table above.

    • Assemble all necessary glassware, reagents, and waste containers.

  • Handling:

    • If working with the solid form, conduct all weighing and initial dilutions within the chemical fume hood to minimize inhalation risk.

    • Avoid creating dust.

    • Use caution when opening and closing containers to prevent spills.

  • Cleanup and Disposal:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

    • Dispose of all waste, including contaminated gloves and disposable lab coats, in clearly labeled, sealed containers for hazardous chemical waste.[1]

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Doff PPE in the reverse order it was donned, taking care to avoid contaminating your skin or clothing.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound, and indeed any chemical, is foundational to successful and safe research. By understanding the potential hazards and diligently applying the procedural and PPE guidance provided, researchers can mitigate risks and maintain a secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

Sources

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5,6-Dichloro-2-methylpyridazin-3(2H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.